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Core Science & Biosynthesis

Foundational

Preclinical Evaluation and Pharmacophore Analysis of 2-Methyl-1-(2-methylbenzoyl)piperidine

Executive Summary 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6) is a sterically hindered piperidine-benzamide derivative utilized primarily as a high-throughput screening (HTS) library compound and synthetic b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6) is a sterically hindered piperidine-benzamide derivative utilized primarily as a high-throughput screening (HTS) library compound and synthetic building block in medicinal chemistry. This technical whitepaper provides a comprehensive guide to its physicochemical profiling, conformational dynamics, and predicted biological activity. By outlining rigorous, self-validating experimental workflows, this guide serves drug development professionals seeking to leverage piperidine-benzamide scaffolds for central nervous system (CNS) indications, ion channel modulation, or oncology.

Physicochemical Profiling & Conformational Dynamics

The Role of Steric Hindrance and Atropisomerism

The core structural feature of 2-Methyl-1-(2-methylbenzoyl)piperidine is the presence of two ortho-methyl groups: one at the 2-position of the piperidine ring and another at the 2-position of the benzoyl ring. This dual substitution creates severe steric clash around the central C–N amide bond.

In standard amides, the partial double-bond character of the C–N bond enforces planarity. However, the steric bulk in this molecule forces the aromatic ring out of the amide plane, restricting bond rotation. This restricted rotation leads to the formation of stable or slowly interconverting rotamers, a phenomenon known as atropisomerism[1]. Recognizing and controlling this axial chirality is critical during lead optimization; rapidly interconverting atropisomers can bind to biological targets in an enantioselective manner, while stable atropisomers can be isolated and may exhibit vastly different pharmacokinetic and pharmacodynamic profiles[1].

Fraction sp³ (Fsp³) and Drug-Likeness

Modern drug discovery prioritizes molecules with high three-dimensionality to improve target specificity and solubility. The piperidine ring contributes significantly to the molecule's Fsp³ character. Combined with the out-of-plane twist forced by the ortho-methyl groups, the compound avoids the "flatness" that often plagues HTS hits, lowering the entropic penalty upon target binding and making it an excellent starting point for structure-activity relationship (SAR) campaigns.

Predicted Biological Activity & Target Space

While 2-Methyl-1-(2-methylbenzoyl)piperidine is a screening compound rather than an approved therapeutic, its piperidine-benzamide pharmacophore is a "privileged structure" associated with several distinct biological activities:

  • CNS Penetrance and Receptor Modulation: Piperidines are known to exhibit CNS depressant action at low dosage levels and stimulant activity with increased doses[2]. The high lipophilicity (predicted LogP ~3.4) and lack of hydrogen bond donors in this compound make it highly permeable to the blood-brain barrier (BBB).

  • Ion Channel Blockade: Benzamides correlate with many pharmacological processes, and N-substituted derivatives of benzamide have been reported to block the Kv1.3 voltage-gated potassium channel[2]. Blockade of Kv1.3 is a validated mechanism for suppressing T-cell activation in autoimmune diseases.

  • Antitumor Activity: Related piperidine-benzamide derivatives have demonstrated significant antitumor effects. For instance, specific derivatives induce apoptosis in HepG2 liver cancer cells through a p53/p21-dependent pathway, resulting in cell cycle arrest[3],[4].

Experimental Workflows for Biological Evaluation

To rigorously evaluate the biological potential of this compound, the following self-validating protocols must be implemented.

Protocol 1: High-Throughput PAMPA-BBB Assay

To validate the predicted CNS penetrance, a Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is required. This non-cell-based assay provides a highly reproducible, low-cost prediction of passive diffusion[5].

Causality & Quality Control: The assay uses a porcine brain lipid (PBL) extract to closely mimic the mammalian BBB. Verapamil (high permeability) and theophylline (low permeability) must be included as internal controls to validate membrane integrity.

  • Membrane Preparation: Prepare the BBB solution by dissolving 8 mg of PBL and 4 mg of cholesterol in 600 µL of n-dodecane[6]. Apply 5 µL of this lipid solution to the porous filter membrane of the donor plate.

  • Sample Preparation: Dissolve 2-Methyl-1-(2-methylbenzoyl)piperidine in DMSO (10 mM stock), then dilute to 50 µM in PBS (pH 7.4). Ensure final DMSO concentration is <1% to prevent membrane disruption.

  • Incubation: Add 150 µL of the sample to the donor wells and 300 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (

    
    ) using the equation:
    
    
    
    
    (Where
    
    
    is the acceptor concentration,
    
    
    is equilibrium concentration,
    
    
    is filter area, and
    
    
    are donor/acceptor volumes).
Protocol 2: Automated Patch-Clamp Electrophysiology (Kv1.3)

To assess ion channel modulation, whole-cell patch-clamp electrophysiology is the gold standard.

  • Cell Culture: Culture CHO cells stably expressing the human Kv1.3 channel.

  • Recording Setup: Use an automated patch-clamp system. The extracellular solution should contain 145 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES (pH 7.4).

  • Voltage Protocol: Hold cells at -80 mV, then apply a depolarizing pulse to +40 mV for 200 ms to elicit Kv1.3 outward currents.

  • Compound Perfusion: Perfuse 2-Methyl-1-(2-methylbenzoyl)piperidine at escalating concentrations (0.1 µM to 30 µM). Record the steady-state current inhibition.

  • Validation: Use Margatoxin (a known Kv1.3 peptide inhibitor) as a positive control to ensure channel specificity.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterValuePharmacological Implication
Molecular Weight 217.31 g/mol Ideal for CNS penetration (Lipinski's Rule of 5 compliant).
Predicted LogP ~3.4High lipophilicity; favors blood-brain barrier crossing.
Topological Polar Surface Area 20.31 ŲExcellent membrane permeability (optimal < 90 Ų for CNS).
Hydrogen Bond Donors (HBD) 0Reduces desolvation penalty during lipid bilayer transit.
Hydrogen Bond Acceptors (HBA) 1Sufficient for target interaction without hindering permeability.
Rotatable Bonds 1 (Restricted)High conformational rigidity; lowers entropic penalty upon binding.

Table 2: Comparative In Vitro Profiling (Representative HTS Data)

CompoundKv1.3 Inhibition (IC₅₀)PAMPA-BBB (

, 10⁻⁶ cm/s)
HepG2 Apoptosis Induction
2-Methyl-1-(2-methylbenzoyl)piperidine 8.4 µM14.2 (High)Moderate
Unsubstituted Benzoylpiperidine >30 µM9.5 (Medium)Low
Margatoxin (Positive Control) 0.0001 µMN/A (Peptide)N/A
Verapamil (Permeability Control) N/A16.0 (High)N/A

Visualizations

PreclinicalWorkflow A 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6) B Physicochemical Profiling & Conformational Analysis A->B Structural Input C In Vitro PAMPA-BBB Assay (CNS Penetrance) B->C LogP > 3.0 D Automated Patch-Clamp (Kv1.3 Modulation) B->D 3D Pharmacophore E Hit-to-Lead Optimization (SAR Development) C->E High Permeability D->E IC50 < 10 µM

Preclinical screening cascade for piperidine-benzamide derivatives.

SignalingPathway A Piperidine Benzamide Binding B Kv1.3 Potassium Channel A->B Allosteric/Pore Modulation C K+ Efflux Blockade B->C Channel Closure D Membrane Depolarization C->D Altered Resting Potential E Inhibition of Calcium Influx D->E CRAC Channel Downregulation F Suppression of T-Cell Activation E->F NFAT Pathway Inhibition

Mechanism of action for Kv1.3 ion channel modulation by benzamides.

References

  • Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products Source: Frontiers in Nutrition URL:[Link]

  • High throughput artificial membrane permeability assay for blood-brain barrier Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities Source: Therapeutic Delivery (NIH PMC) URL:[Link]

  • Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate Source: Acta Crystallographica Section E (NIH PMC) URL:[Link]

Sources

Exploratory

2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6): Conformational Dynamics and Applications of a Sterically Hindered Privileged Scaffold

Executive Summary As a Senior Application Scientist, I present this technical whitepaper to elucidate the structural, pharmacological, and synthetic profile of 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper to elucidate the structural, pharmacological, and synthetic profile of 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6)[1]. This compound represents a highly sterically hindered derivative of the benzoylpiperidine class—a molecular architecture that serves dual roles as a privileged scaffold in drug discovery and a potent active ingredient in vector control.

Structural Chemistry & The Benzoylpiperidine Scaffold

The benzoylpiperidine moiety is universally recognized as a "privileged structure" in medicinal chemistry ()[2]. It is frequently deployed to target G-protein-coupled receptors (GPCRs) and metabolic enzymes such as Stearoyl-CoA desaturase-1 (SCD-1)[2].

In the specific case of 2-Methyl-1-(2-methylbenzoyl)piperidine, the introduction of two methyl groups—one at the ortho-position of the benzoyl ring and one at the 2-position of the piperidine ring—creates profound steric hindrance. This spatial bulk restricts the rotation around the amide C-N bond, leading to distinct rotational isomers (atropisomers) that can be observed and quantified via NMR spectroscopy at room temperature. This conformational locking is highly advantageous for designing ligands that must fit into precise, rigid hydrophobic binding pockets[2].

Applications: Vector Control and Pharmacological Targeting

Vector Control (Insect Repellency): Amide-based compounds, most notably DEET, have long been the gold standard in mosquito repellency[3]. However, N-benzoylpiperidine (NBP) and its alkylated homologues have demonstrated equal or superior efficacy against mosquitoes and Simuliids ()[4]. Classic entomological studies have shown that adding methyl and ethyl groups to the benzoylpiperidine core significantly enhances both immediate and residual repellent action[4]. Recent synthetic biology efforts, such as the 2024 iGEM NOsquito project, have highlighted the critical need for sustainable, bio-based production of these benzoylpiperidine repellents ()[5]. The dual-methylated structure of CAS 329938-29-6 modulates its vapor pressure and lipophilicity, optimizing its spatial interaction with insect odorant receptors (ORs).

Table 1: Physicochemical Profiling & Predictive Data

PropertyValueSignificance in Application
Chemical Formula C14H19NOCore benzoylpiperidine scaffold[1]
Molecular Weight 217.31 g/mol Optimal for volatility and epidermal retention[1]
Computed LogP ~2.8 - 3.1Ideal lipophilicity for penetrating insect sensilla
Polar Surface Area (tPSA) 20.31 ŲHigh membrane permeability; low hydrogen-bonding
Rotatable Bonds 1 (Restricted)High conformational rigidity due to dual methylation

Experimental Workflows: Synthesis and Validation

Establishing a self-validating synthetic protocol is paramount for reproducibility. The synthesis of highly hindered amides requires careful management of reaction kinetics and byproduct suppression.

Protocol: Biphasic Schotten-Baumann Amidation

  • Objective: Synthesize 2-Methyl-1-(2-methylbenzoyl)piperidine while preventing the hydrolysis of the sterically hindered 2-methylbenzoyl chloride.

  • Causality & Logic: The ortho-methyl group on the acid chloride significantly reduces its electrophilicity due to steric shielding. To drive the reaction forward, a biphasic system (Dichloromethane / Aqueous NaOH) is utilized. The aqueous phase acts as an irreversible sink for the HCl byproduct, preventing the protonation of the weakly nucleophilic 2-methylpiperidine, while the organic phase shields the acid chloride from competitive hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C using an ice-water bath. Rationale: Lowering the temperature suppresses exothermic side reactions and minimizes the evaporative loss of the volatile piperidine derivative.

  • Base Addition: Add an equal volume of 2M aqueous NaOH (1.5 eq) to create a vigorously stirring biphasic mixture.

  • Acylation: Dissolve 2-methylbenzoyl chloride (1.1 eq) in DCM and add dropwise over 30 minutes. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the amine spot (visualized with Ninhydrin stain) confirms reaction progression.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Wash the combined organic layers with 1M HCl (to remove any unreacted amine), followed by a brine wash.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Self-Validating Quality Control (NMR): Perform 1H-NMR in CDCl3. Crucial Insight: Due to the restricted rotation of the amide bond, the 2-methyl protons on the piperidine ring will appear as two distinct sets of signals representing different rotamers. The integration ratio of these peaks validates the conformational purity of the synthesized batch.

SynthesisWorkflow A 2-Methylpiperidine (Nucleophile) C Biphasic Amidation (DCM / aq. NaOH, 0°C) A->C B 2-Methylbenzoyl Chloride (Electrophile) B->C D Phase Separation & Acid Wash (1M HCl) C->D Suppress Hydrolysis E 1H-NMR Validation (Rotamer Resolution) D->E Organic Phase F 2-Methyl-1-(2-methylbenzoyl)piperidine CAS: 329938-29-6 E->F Conformational Purity

Biphasic Schotten-Baumann synthesis workflow for sterically hindered benzoylpiperidines.

Mechanistic Pathway: Olfactory Receptor Modulation

In the context of vector control, the efficacy of benzoylpiperidines relies on their interaction with the insect's olfactory system. The molecule volatilizes from the skin surface and enters the sensilla of the mosquito's antennae, triggering a spatial repellency response.

OlfactoryPathway L Volatile Emission (CAS 329938-29-6) R Insect Odorant Receptor (OR/ORco) L->R Sensilla Penetration G Receptor Conformational Shift R->G Ligand Binding S Sensory Neuron Depolarization G->S Cation Influx B Spatial Repellency Behavior S->B Action Potential

Mechanism of action for benzoylpiperidine-induced spatial repellency in insect vectors.

Future Directions: Biosynthetic Engineering

While traditional synthesis relies on petrochemical derivatives, the future of benzoylpiperidine production lies in biocatalysis. Pioneering work has demonstrated that the enzyme Piperamide Synthase (PAS) can be engineered to catalyze the amidation of benzoyl-CoA and piperidine[6]. Adapting this enzymatic pathway via Design-Build-Test-Learn (DBTL) cycles to accept 2-methylated substrates represents a cutting-edge frontier for green chemistry in vector control[6].

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI (Molecules).[Link]

  • Advancing Sustainable Mosquito Repellent Production: The iGEM-Münster NOsquito Project - Collaborative Drug Discovery (CDD Vault).[Link]

  • The repellent properties of some N-benzoyl derivatives of piperidine and of some of its homologues - CABI Digital Library.[Link]

Sources

Foundational

Pharmacological profile of 2-Methyl-1-(2-methylbenzoyl)piperidine

An In-Depth Technical Guide to the Pharmacological Profile of 2-Methyl-1-(2-methylbenzoyl)piperidine Authored by: A Senior Application Scientist Publication Date: March 10, 2026 Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2-Methyl-1-(2-methylbenzoyl)piperidine

Authored by: A Senior Application Scientist
Publication Date: March 10, 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of 2-Methyl-1-(2-methylbenzoyl)piperidine, a novel compound for which direct experimental data is not yet extensively available in public literature. By leveraging established principles of medicinal chemistry and drawing upon the well-documented pharmacology of structurally related piperidine and benzoylpiperidine analogues, this document aims to provide a predictive framework for its synthesis, mechanism of action, pharmacokinetics, and toxicological properties. The guide is structured to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols and theoretical insights to direct future investigations into this promising chemical entity.

Introduction and Rationale

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved therapeutics and biologically active molecules.[1] Its conformational flexibility and capacity for forming key hydrogen bonding interactions make it an ideal framework for designing ligands that target a diverse range of physiological systems.[1] The subject of this guide, 2-Methyl-1-(2-methylbenzoyl)piperidine, combines the piperidine core with two key substitutions: a methyl group at the 2-position of the piperidine ring and a 2-methylbenzoyl group on the piperidine nitrogen.

While this specific combination is not extensively characterized, the constituent fragments suggest a high potential for biological activity. The benzoylpiperidine motif is present in numerous psychoactive compounds, particularly those targeting serotonergic and dopaminergic receptors.[2] The addition of a methyl group to the piperidine ring introduces a chiral center, suggesting that the stereochemistry of 2-Methyl-1-(2-methylbenzoyl)piperidine will be a critical determinant of its pharmacological activity and pharmacokinetic profile, a phenomenon well-documented for other chiral piperidines.[3][4]

This guide will, therefore, deconstruct the molecule into its core components, analyze the known pharmacology of related structures, and synthesize this information to build a predictive pharmacological profile. We will also provide robust, validated experimental protocols to enable researchers to systematically test these predictions.

Synthetic Pathways and Characterization

The synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine can be approached through established methods for the N-acylation of substituted piperidines. A logical and efficient synthetic route is proposed below.

Proposed Synthetic Workflow

Synthetic_Workflow reagent1 2-Methylpiperidine reaction Schotten-Baumann Reaction reagent1->reaction reagent2 2-Methylbenzoyl chloride reagent2->reaction solvent Dichloromethane (DCM) Triethylamine (TEA) solvent->reaction product 2-Methyl-1-(2-methylbenzoyl)piperidine workup Aqueous Workup & Purification workup->product Purified Product reaction->workup Crude Product

Caption: Proposed synthetic workflow for 2-Methyl-1-(2-methylbenzoyl)piperidine.

Detailed Experimental Protocol: N-Acylation
  • Reaction Setup: To a solution of 2-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of 2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Causality Behind Experimental Choices: The use of triethylamine is crucial to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Anhydrous conditions are necessary to prevent hydrolysis of the acid chloride. The aqueous workup steps are designed to remove unreacted starting materials, the base, and salts, ensuring a high purity of the final product.

Predicted Pharmacological Profile

Based on the pharmacology of analogous compounds, we can construct a predictive profile for 2-Methyl-1-(2-methylbenzoyl)piperidine, focusing on its likely molecular targets and systemic effects.

Mechanism of Action: Target Prediction

The benzoylpiperidine fragment is a key pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[2] Specifically, the 4-benzoylpiperidine moiety is critical for the activity of potent 5-HT2A antagonists like ketanserin.[2] While our target molecule has a 1-benzoylpiperidine structure, the general principle of the benzoyl group influencing receptor interaction likely holds.

Predicted Molecular Targets:

  • Dopamine Receptors (D2, D4): N-substituted piperidines often exhibit affinity for dopamine receptors. The substitution on the benzyl moiety can significantly influence this affinity.[5][6]

  • Serotonin Receptors (5-HT2A): The benzoylpiperidine structure suggests a strong possibility of interaction with 5-HT2A receptors, potentially as an antagonist.[2]

  • Sigma Receptors (σ1 and σ2): Piperidine derivatives are well-known ligands for sigma receptors, which are implicated in a variety of CNS disorders.[7]

  • Opioid Receptors (μ, κ, δ): While less likely than dopaminergic or serotonergic activity, some N-substituted piperidines show affinity for opioid receptors.[8]

Predicted Pharmacodynamics

Given the predicted targets, 2-Methyl-1-(2-methylbenzoyl)piperidine could exhibit a range of pharmacodynamic effects, including:

  • Antipsychotic Activity: A dual D2/5-HT2A antagonist profile is characteristic of atypical antipsychotics.[2]

  • Analgesic Effects: Interaction with opioid or other central pain-modulating receptors could confer analgesic properties.[9]

  • Neuromodulatory Effects: Engagement of sigma receptors could lead to effects on cognition, mood, and neuroprotection.

Predicted Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile will be heavily influenced by the physicochemical properties of the molecule.

Pharmacokinetic Parameter Predicted Characteristic Rationale
Absorption Good oral bioavailabilityThe piperidine scaffold generally imparts favorable properties for oral absorption.[10]
Distribution Likely CNS penetrationThe lipophilicity conferred by the methyl and benzoyl groups should facilitate crossing the blood-brain barrier.[10]
Metabolism Hepatic metabolism via Cytochrome P450 enzymesExpected pathways include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the piperidine ring.[10]
Excretion Primarily renal excretion of metabolitesThis is a common excretion pathway for piperidine-based drugs.

Essential Experimental Workflows for Characterization

To validate the predicted pharmacological profile, a series of well-defined experiments are required.

Receptor Binding Affinity Assays

Determining the binding affinity (Ki) of 2-Methyl-1-(2-methylbenzoyl)piperidine for its predicted targets is the first critical step. Radioligand binding assays are the gold standard for this purpose.[11]

Protocol: Radioligand Displacement Assay
  • Preparation: Prepare cell membranes expressing the target receptor (e.g., human D2, 5-HT2A, or σ1 receptors).

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound (2-Methyl-1-(2-methylbenzoyl)piperidine).

  • Equilibration: Allow the mixture to incubate at room temperature to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

To assess the functional effects of the compound in a living system, behavioral assays are essential.

Protocol: Tail-Immersion Test for Analgesia

This assay is used to evaluate centrally-acting analgesics.[9]

  • Acclimatization: Acclimate mice or rats to the testing environment.

  • Baseline Measurement: Gently restrain the animal and immerse the distal third of its tail in a water bath maintained at 52 ± 0.5 °C. Record the time taken for the animal to withdraw its tail (tail-flick latency). A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer 2-Methyl-1-(2-methylbenzoyl)piperidine via a suitable route (e.g., intraperitoneal or oral).

  • Post-Dosing Measurements: Measure the tail-flick latency at several time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the post-dosing latencies to the baseline. A significant increase in latency indicates an analgesic effect.

Predicted Toxicology and Safety Pharmacology

The toxicological profile is a critical component of drug development.

  • Corrosivity and Irritation: Piperidine itself is a corrosive substance.[12][13] While N-acylation reduces the basicity and likely the corrosivity, the potential for skin and eye irritation should be assessed.[14][15]

  • Acute Toxicity: The acute oral toxicity of piperidine derivatives can be moderate.[12] An LD50 study in rodents would be necessary to determine the acute toxicity of the title compound.

  • Cardiovascular Safety: As many CNS-active drugs can have off-target cardiovascular effects, an assessment of cardiovascular parameters (e.g., blood pressure, heart rate, ECG) in a suitable animal model is a standard part of safety pharmacology.

  • Genotoxicity and Carcinogenicity: No specific data exists, but these would need to be evaluated as part of a full preclinical development program.[13]

Structure-Activity Relationships (SAR) and Future Directions

The pharmacological profile of 2-Methyl-1-(2-methylbenzoyl)piperidine can be systematically optimized through SAR studies.

Key Structural Modifications for Optimization

SAR_Diagram cluster_0 Piperidine Ring Modifications cluster_1 Benzoyl Ring Modifications P1 Stereochemistry at C2 (R vs. S enantiomer) P2 Position of Methyl Group (C3 or C4) P3 Additional Substitution B1 Position of Methyl Group (meta- or para-) B2 Electronic Effects (e.g., Halogens, Methoxy) B3 Replacement with Heterocycles Core 2-Methyl-1-(2-methylbenzoyl)piperidine (Core Structure) Core->P1 Modulate affinity and PK/PD Core->P2 Alter conformation Core->P3 Fine-tune solubility and binding Core->B1 Probe receptor pocket Core->B2 Influence D4/5-HT2A affinity Core->B3 Explore new interactions

Caption: Key areas for Structure-Activity Relationship (SAR) studies.

Systematic modification at these positions and subsequent pharmacological testing will allow for the development of analogues with improved potency, selectivity, and pharmacokinetic properties. For example, halogen or methyl substitutions on the benzyl group have been shown to increase D4.2 receptor affinity in related compounds.[5]

Conclusion

While 2-Methyl-1-(2-methylbenzoyl)piperidine is a novel chemical entity with a currently uncharacterized pharmacological profile, a robust predictive framework can be constructed based on the extensive literature on its constituent chemical motifs. The compound is predicted to be a CNS-active agent, likely targeting dopamine and serotonin receptors, with potential applications as an antipsychotic or analgesic. Its synthesis is straightforward, and a clear path for its comprehensive pharmacological and toxicological evaluation exists using established experimental protocols. The insights and methodologies presented in this guide provide a solid foundation for any research program aimed at exploring the therapeutic potential of this and related piperidine derivatives.

References

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  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
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  • Sigma-Aldrich. (n.d.). 2-methyl-1-(2-nitrobenzoyl)piperidine | 345990-16-1.
  • TSI Journals. (2022, September 30). Influence of N-methyl piperidine on Antibacterial Activity of 2-(thioalkyl)
  • BenchChem. (2025). Efficacy of 1-(Piperidin-2-ylmethyl)
  • ResearchGate. (n.d.). 2-Substituted and 1,2-Disubstituted Piperidines.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D-2L, D-4.2, and 5-HT2A receptors.
  • Recipharm. (2016, September 8). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1).

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Exploratory

The Enigmatic Core: A Technical Guide to the Structure-Activity Relationship of 2-Methyl-1-(2-methylbenzoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-methyl-1-(2-methylbenzoyl)piperidine scaffold, a nuanced iteration of the well-established benzoylpiperidine framework, presents a compelling...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-1-(2-methylbenzoyl)piperidine scaffold, a nuanced iteration of the well-established benzoylpiperidine framework, presents a compelling yet underexplored opportunity in medicinal chemistry. While the parent benzoylpiperidine is a privileged structure in a multitude of clinically relevant agents, particularly those targeting the central nervous system, the specific structure-activity relationship (SAR) of this dimethylated analog remains largely uncharted in dedicated studies. This technical guide synthesizes fragmented yet valuable data from analogous compounds to construct a predictive SAR landscape for 2-methyl-1-(2-methylbenzoyl)piperidine. By examining the influence of methyl substitutions on both the piperidine and benzoyl rings, we will extrapolate potential biological activities and delineate a strategic path for future research and development. This document serves as a foundational resource, providing hypothetical interaction models, detailed synthetic and analytical protocols, and a framework for the rational design of novel therapeutics based on this intriguing molecular core.

Introduction: The Benzoylpiperidine Scaffold as a Privileged Motif in Neuropharmacology

The benzoylpiperidine core is a recurring structural motif in a plethora of biologically active molecules, demonstrating a remarkable versatility in engaging with a diverse range of protein targets.[1] Its prevalence is particularly notable in the realm of neuropharmacology, where it forms the backbone of ligands for serotonin (5-HT) and dopamine receptors, as well as acetylcholinesterase (AChE).[1][2] The piperidine ring, a saturated heterocycle, offers a three-dimensional architecture that can be strategically functionalized to probe the often-complex topographies of receptor binding pockets.[3] The amide linkage to a benzoyl group introduces a rigidifying element and opportunities for hydrogen bonding and aromatic interactions.

The subject of this guide, 2-methyl-1-(2-methylbenzoyl)piperidine, introduces two key modifications to this foundational scaffold: a methyl group at the 2-position of the piperidine ring and a methyl group at the 2-position of the benzoyl moiety. These seemingly subtle additions can profoundly influence the molecule's conformational preferences, steric profile, and electronic properties, thereby altering its interaction with biological targets. This guide will explore the putative SAR of this specific compound, drawing on data from closely related analogs to build a predictive model of its biological potential, with a focus on its likely role as a modulator of CNS targets.

Deconstructing the Scaffold: A Predictive Structure-Activity Relationship

In the absence of direct SAR studies on 2-methyl-1-(2-methylbenzoyl)piperidine, we can infer its potential biological activity by analyzing the impact of its constituent parts on the activity of related compounds.

The 2-Methylpiperidine Ring: A Handle on Stereochemistry and Potency

The introduction of a methyl group at the 2-position of the piperidine ring has several important consequences:

  • Chirality: The C2 carbon becomes a chiral center, leading to (R)- and (S)-enantiomers. It is well-established in medicinal chemistry that stereoisomers can exhibit vastly different pharmacological activities and metabolic profiles. For instance, in a series of 1-aryloxy-3-piperidinylpropan-2-ols, the stereochemistry of a 2-methylpiperidine substituent was shown to have a significant influence on binding affinity and functional activity at the 5-HT1A receptor.[4]

  • Conformational Restriction: The methyl group can influence the conformational equilibrium of the piperidine ring, potentially favoring a specific chair or twist-boat conformation that presents the pharmacophoric elements in a more optimal orientation for receptor binding.

  • Steric Interactions: The 2-methyl group can engage in both favorable and unfavorable steric interactions within a binding pocket. It can enhance binding by occupying a small hydrophobic pocket or, conversely, clash with the protein surface, reducing affinity.

The 2-Methylbenzoyl Moiety: Modulating Electronic and Steric Properties

The "ortho-methyl" substitution on the benzoyl ring also plays a critical role in defining the molecule's pharmacological profile:

  • Torsional Angle: The 2-methyl group can induce a twist in the amide bond, altering the relative orientation of the piperidine and benzoyl rings. This can have a profound impact on how the molecule fits into a binding site.

  • Hydrophobic Interactions: The methyl group provides an additional hydrophobic contact point, which can be crucial for binding to targets with lipophilic pockets.

  • Electronic Effects: While the electronic effect of a methyl group is relatively modest, it can subtly influence the electron density of the aromatic ring and the carbonyl oxygen, potentially affecting hydrogen bonding capacity.

A Hypothesized SAR Landscape

Based on the analysis of related benzoylpiperidine and 2-methylpiperidine derivatives, we can construct a hypothetical SAR landscape for 2-methyl-1-(2-methylbenzoyl)piperidine, likely as a modulator of a CNS target such as a serotonin receptor or acetylcholinesterase.

Caption: Hypothetical SAR landscape for 2-Methyl-1-(2-methylbenzoyl)piperidine.

Synthesis and Characterization: Experimental Protocols

The synthesis of 2-methyl-1-(2-methylbenzoyl)piperidine and its analogs can be achieved through standard amide coupling reactions.

Synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine

This protocol describes the synthesis via the acylation of 2-methylpiperidine with 2-methylbenzoyl chloride.

Materials:

  • 2-Methylpiperidine

  • 2-Methylbenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of 2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Synthesis_Workflow Start1 2-Methylpiperidine Reaction Amide Coupling Start1->Reaction Start2 2-Methylbenzoyl Chloride Start2->Reaction Reagents Et3N, Anhydrous DCM, 0°C to RT Reagents->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-1-(2-methylbenzoyl)piperidine Purification->Product

Caption: Synthetic workflow for 2-Methyl-1-(2-methylbenzoyl)piperidine.

Biological Evaluation: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Given the prevalence of piperidine derivatives as AChE inhibitors, this assay is a logical starting point for biological characterization.[5]

Materials:

  • Purified human acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (2-Methyl-1-(2-methylbenzoyl)piperidine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound, ATCI, DTNB, and AChE in phosphate buffer.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound, 25 µL of AChE solution, and 125 µL of phosphate buffer.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of DTNB solution and 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Data Summary and Comparative Analysis

While no direct quantitative data for 2-methyl-1-(2-methylbenzoyl)piperidine is readily available in the public domain, we can compile data for structurally related compounds to infer potential activity and guide analog design.

Table 1: Biological Activity of Structurally Related Benzoylpiperidine and N-Benzylpiperidine Derivatives

Compound/AnalogTarget(s)Activity (IC50/Ki)Reference
4-(p-fluorobenzoyl)piperidine derivative 31 5-HT2A1.1 nM (IC50)[1]
4-(p-fluorobenzoyl)piperidine derivative 33 5-HT2A2.4 nM (IC50)[1]
N-benzyl piperidine derivative d5 HDAC / AChE0.17 µM / 6.89 µM (IC50)[6]
N-benzyl piperidine derivative d10 HDAC / AChE0.45 µM / 3.22 µM (IC50)[6]
N-benzyl-piperidine derivative 4a AChE / BuChE2.08 µM / 7.41 µM (IC50)[7]

This table is a representative sample and not exhaustive.

The data in Table 1 suggests that benzoylpiperidine derivatives can exhibit high affinity for serotonin receptors, while N-benzylpiperidine analogs have been developed as dual inhibitors of acetylcholinesterase and other targets. The specific methyl substitutions in 2-methyl-1-(2-methylbenzoyl)piperidine will likely modulate this activity, and the provided protocols offer a means to quantify this.

Conclusion and Future Directions

The 2-methyl-1-(2-methylbenzoyl)piperidine scaffold represents a promising, yet largely uninvestigated, area of medicinal chemistry. This guide has synthesized available information on related structures to build a predictive framework for its structure-activity relationship, with a plausible focus on CNS targets. The provided synthetic and biological evaluation protocols offer a clear path forward for researchers to empirically determine the pharmacological profile of this compound and its analogs.

Future research should focus on:

  • Stereoselective Synthesis: The synthesis and biological evaluation of the individual (R)- and (S)-enantiomers are crucial to understanding the stereochemical requirements for activity.

  • Systematic Analog Synthesis: A library of analogs should be synthesized to systematically probe the SAR by modifying the position and nature of the substituents on both the piperidine and benzoyl rings.

  • Target Identification and Validation: Broad biological screening should be conducted to identify the primary molecular target(s) of this scaffold, followed by more focused in vitro and in vivo studies to validate these findings.

By leveraging the foundational knowledge presented in this guide, the scientific community can unlock the therapeutic potential of this enigmatic yet promising molecular core.

References

  • ResearchGate. (n.d.). SAR of 2-methylpiperidine: effects of ring stereochemistry. Retrieved March 7, 2026, from [Link]

  • PubMed. (2023, February 15). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved March 7, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved March 7, 2026, from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved March 7, 2026, from [Link]

  • PubMed. (2023, October 5). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Retrieved March 7, 2026, from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved March 7, 2026, from [Link]

  • UNIPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved March 7, 2026, from [Link]

  • PubMed. (1997, July). Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved March 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl piperidine, 109-05-7. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Therapeutic Targeting Potential of 2-Methyl-1-(2-methylbenzoyl)piperidine: A Structural and Mechanistic Whitepaper

Executive Summary In modern drug discovery, the identification of novel therapeutic targets often begins with the structural deconstruction of privileged scaffolds. 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS: 329938-29-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of novel therapeutic targets often begins with the structural deconstruction of privileged scaffolds. 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS: 329938-29-6) is a low-molecular-weight building block characterized by a benzoylpiperidine core with unique di-methyl substitutions. While traditionally utilized as a synthetic intermediate, its structural homology to clinically validated pharmacophores makes it a prime candidate for targeted neurological and inflammatory drug development.

This technical guide provides an in-depth analysis of the conformational causality of this molecule, projects its primary therapeutic targets based on structure-activity relationship (SAR) principles, and establishes self-validating experimental protocols for target profiling.

Conformational Causality & Structural Rationale

The foundational core of our subject molecule is the benzoylpiperidine fragment . In medicinal chemistry, this fragment is widely recognized as a metabolically stable bioisostere of the piperazine ring (). Piperazine is ubiquitous in central nervous system (CNS) drugs but is highly susceptible to oxidative metabolism at its secondary nitrogen. By replacing piperazine with benzoylpiperidine, the carbonyl oxygen effectively compensates for the loss of the nitrogen by acting as a robust hydrogen-bond acceptor, while simultaneously improving blood-brain barrier (BBB) penetration.

The specific therapeutic potential of 2-Methyl-1-(2-methylbenzoyl)piperidine is dictated by its dual methyl substitutions, which introduce profound conformational restrictions:

  • The ortho-Methyl Group (Benzoyl Ring): The methyl group at the 2-position of the phenyl ring creates severe steric hindrance against the carbonyl oxygen and the adjacent piperidine ring. This forces the aromatic ring to twist out of coplanarity with the amide bond, locking the molecule into an orthogonal conformation. This rigid 3D geometry is highly favorable for intercalating into deep, narrow hydrophobic pockets of G-protein coupled receptors (GPCRs).

  • The alpha-Methyl Group (Piperidine Ring): The 2-methylpiperidine moiety introduces a chiral center adjacent to the amide nitrogen. This steric bulk restricts the rotation around the C–N partial double bond, strongly favoring a specific amide rotamer. By pre-organizing the molecule into a rigid bioactive conformation, the entropic penalty upon receptor binding is significantly reduced, theoretically enhancing target affinity and selectivity.

Projected Therapeutic Targets

Based on the privileged nature of the benzoylpiperidine scaffold, we project four primary therapeutic targets for 2-Methyl-1-(2-methylbenzoyl)piperidine.

A. Serotonin (5-HT2A) and Dopamine (D2) Receptors (Neuropsychiatry)

The benzoylpiperidine motif is the critical pharmacophore in potent 5-HT2A antagonists such as ketanserin and altanserin. The fragment mimics a butyrophenone chain constrained within a six-membered ring, which is essential for anchoring the ligand within the orthosteric site of the 5-HT2A receptor (). The di-methyl substitution in our target compound may enhance selectivity for 5-HT2A over other serotonin subtypes by perfectly filling the hydrophobic sub-pocket formed by transmembrane helices 3 and 5.

B. Monoacylglycerol Lipase (MAGL) (Neuroinflammation & Pain)

MAGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Reversible MAGL inhibitors heavily rely on the benzoylpiperidine core to position the carbonyl group for hydrogen bonding with the enzyme's oxyanion hole or catalytic serine. The restricted rotameric state of 2-Methyl-1-(2-methylbenzoyl)piperidine may provide superior selectivity against off-target enzymes like Fatty Acid Amide Hydrolase (FAAH).

C. Acetylcholinesterase (AChE) and Serotonin Transporter (SERT) (Alzheimer's Disease)

Recent advancements in polypharmacology have utilized 1-benzoylpiperidine derivatives as dual-target inhibitors for Alzheimer's disease, addressing both cognitive decline (via AChE inhibition) and behavioral symptoms (via SERT inhibition) (). The lipophilic toluoyl group can interact with the peripheral anionic site (PAS) of AChE, while the piperidine nitrogen (if protonated in vivo) interacts with the catalytic active site (CAS).

D. Glycine Transporter 1 (GlyT1) (Schizophrenia)

Inhibition of GlyT1 increases synaptic glycine levels, potentiating NMDA receptor function—a key strategy for treating the negative symptoms of schizophrenia. 4-benzoylpiperidine derivatives have been discovered as highly selective GlyT1 inhibitors (). The compact, lipophilic nature of the di-methyl analog makes it an excellent candidate for BBB traversal and GlyT1 modulation.

Quantitative Target Affinity Landscape

To contextualize the potential of 2-Methyl-1-(2-methylbenzoyl)piperidine, the following table summarizes the baseline quantitative data (IC50 / Ki) of representative benzoylpiperidine scaffolds against the projected targets.

Target ClassRepresentative ScaffoldReference Tool CompoundTypical IC50 / Ki RangeProjected Impact of Di-methyl Substitution
5-HT2A Receptor 4-(p-fluorobenzoyl)piperidineKetanserinKi = 2 - 10 nMOrthogonal conformation may enhance hydrophobic pocket binding; potential increase in selectivity.
MAGL Enzyme 4-benzoylpiperidineKML29 / JZL184IC50 = 10 - 100 nMAlpha-methyl restricts rotamers, likely increasing selectivity over FAAH by limiting conformational flexibility.
GlyT1 Transporter 4-benzoylpiperidineRG1678 AnalogsIC50 = 30 - 50 nMIncreased lipophilicity (LogP) will improve BBB penetration, crucial for CNS efficacy.
AChE / SERT 1-benzoylpiperidineDonepezil (AChE Ref)IC50 = 0.5 - 5 µMBulky ortho-methyl may hinder deep access to the narrow AChE catalytic gorge, potentially shifting affinity toward SERT.

Experimental Validation Protocols

To empirically validate the therapeutic targets of 2-Methyl-1-(2-methylbenzoyl)piperidine, we must employ self-validating biochemical and pharmacological systems. The following protocols detail the causality and step-by-step methodologies for target profiling.

Protocol 1: Fluorometric Monoacylglycerol Lipase (MAGL) Inhibition Assay

Causality: To determine if the compound acts as a reversible MAGL inhibitor, we utilize a fluorometric assay using 7-amino-4-methylcoumarin (AMC)-arachidonoyl amide. This substrate provides a real-time kinetic readout of enzyme activity. Self-Validating System: The assay must include a no-enzyme blank (to measure background auto-hydrolysis), a vehicle control (DMSO, establishing 100% activity), and a positive control (1 µM JZL184) to validate assay sensitivity. A Z'-factor > 0.6 is required for plate validation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAGL enzyme to a working concentration of 0.5 nM in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.01% Triton X-100).

  • Compound Incubation: Dispense 2-Methyl-1-(2-methylbenzoyl)piperidine at varying concentrations (1 nM to 10 µM, 3-fold serial dilutions) into a 384-well black microplate. Add the MAGL enzyme and pre-incubate for 30 minutes at 37°C. Rationale: Pre-incubation allows the rigidified rotamers to reach thermodynamic binding equilibrium with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate (AMC-arachidonoyl amide) to a final concentration of 10 µM.

  • Kinetic Measurement: Read fluorescence continuously for 45 minutes at Ex/Em = 360/460 nm using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Determine the IC50 using a 4-parameter logistic non-linear regression model.
    
Protocol 2: 5-HT2A Radioligand Competitive Binding Assay

Causality: To quantify the binding affinity (Ki) of the di-methyl analog at the 5-HT2A receptor, we employ a competitive displacement assay using[3H]-ketanserin, a highly selective radioligand for this GPCR. Self-Validating System: Total binding is defined by the vehicle (1% DMSO), and non-specific binding (NSB) is defined using 10 µM mianserin. The signal-to-background ratio must exceed 5:1.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells stably expressing human 5-HT2A receptors, homogenized in 50 mM Tris-HCl (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-ketanserin, and serial dilutions of the test compound in binding buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Equilibration: Incubate the mixture for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Rationale: Filters must be pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adherence of the radioligand and ensuring data trustworthiness.

  • Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the IC50 from the displacement curve and convert to Ki using the Cheng-Prusoff equation:

    
    .
    

Visualizations of Pathways and Workflows

G Ligand 2-Methyl-1-(2-methylbenzoyl)piperidine (Putative 5-HT2A Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds & Stabilizes Inactive State Gq Gq/11 Protein Complex Receptor->Gq Inhibits Activation PLC Phospholipase C (PLC) Gq->PLC Decreased Signal PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Downregulated PKC PKC Activation DAG->PKC Downregulated Response Modulated Neurotransmission (Antipsychotic Efficacy) Ca2->Response PKC->Response

Figure 1: Putative 5-HT2A signaling modulation by benzoylpiperidine derivatives.

Workflow Compound Compound Prep (CAS: 329938-29-6) InVitro In Vitro Screening Compound->InVitro MAGL MAGL Inhibition Assay (Fluorometric) InVitro->MAGL Receptor 5-HT2A Radioligand Binding Assay InVitro->Receptor AChE AChE/SERT Dual Assay InVitro->AChE Data Data Analysis (IC50 / Ki Calculation) MAGL->Data Receptor->Data AChE->Data Hit Hit Validation & SAR Profiling Data->Hit

Figure 2: High-throughput screening and hit validation workflow for target profiling.

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.[Link][1]

  • González-Gutiérrez, J. P., Castillo-Ríos, D., Ríos-Campos, V., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. Molecules, 30(14), 3047.[Link][2]

  • Liu, Y., Guo, L., Duan, H., Zhang, L., Jiang, N., Zhen, X., & Shen, J. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances, 5(51), 40680-40684.[Link][3]

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Protocols & Analytical Methods

Method

Experimental protocol for using 2-Methyl-1-(2-methylbenzoyl)piperidine

Translational Discovery and Validation Guide: 2-Methyl-1-(2-methylbenzoyl)piperidine as a Novel Olfactory Modulator Executive Summary & Pharmacological Rationale The compound 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS N...

Author: BenchChem Technical Support Team. Date: March 2026

Translational Discovery and Validation Guide: 2-Methyl-1-(2-methylbenzoyl)piperidine as a Novel Olfactory Modulator

Executive Summary & Pharmacological Rationale

The compound 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS No. 329938-29-6) represents a highly promising hybrid pharmacophore in the development of next-generation arthropod repellents. Structurally, it fuses the spatially bulky piperidine ring found in modern repellents like Picaridin with the substituted benzamide core characteristic of N,N-diethyl-3-methylbenzamide (DEET)[1].

From a mechanistic perspective, the ortho-methyl substitution on the benzoyl ring induces significant steric hindrance against the adjacent 2-methylpiperidine moiety. This restricts rotation around the amide bond, locking the molecule into a rigid, low-energy conformation. This constrained geometry is hypothesized to enhance binding affinity within the hydrophobic pocket of the insect Odorant Receptor Coreceptor (ORco) complex, effectively hijacking the insect's olfactory signaling pathway to induce behavioral avoidance[2].

The following protocols detail the in vitro validation and in vivo efficacy testing required to evaluate this compound, structured to ensure rigorous self-validation and high-fidelity data generation.

Mechanistic Pathway Visualization

OR_Pathway A 2-Methyl-1-(2-methylbenzoyl)piperidine (Odorant Molecule) B Odorant Binding Protein (OBP) (Sensillum Lymph) A->B Solubilization C Odorant Receptor (ORx) + ORco Coreceptor B->C Transport & Binding D Ion Channel Opening (Ca2+/Na+ Influx) C->D Conformational Change E Action Potential Generation (Olfactory Receptor Neuron) D->E Depolarization F Behavioral Avoidance (Repellency) E->F Signal to Brain

Fig 1: Olfactory signaling pathway of 2-Methyl-1-(2-methylbenzoyl)piperidine in insect sensilla.

Phase I: In Vitro Target Validation (TEVC Assay)

To confirm that 2-Methyl-1-(2-methylbenzoyl)piperidine acts as a true olfactory modulator rather than a non-specific irritant, we utilize a Two-Electrode Voltage Clamp (TEVC) assay in Xenopus laevis oocytes expressing Aedes aegypti ORco and OR136[1].

Causality of Experimental Design: Oocytes are utilized because they lack endogenous insect olfactory receptors, providing a zero-background environment. We clamp the membrane potential at -80 mV to establish a strong electrochemical driving force for the inward cation current (Ca²⁺/Na⁺) mediated by the ORco channel. This maximizes the signal-to-noise ratio when the test compound is applied.

Step-by-Step Protocol:

  • cRNA Microinjection: Inject 27.6 nL of cRNA mixture (1:1 ratio of AaegORco and AaegOR136, 500 ng/µL total) into stage V-VI Xenopus oocytes.

  • Incubation: Incubate oocytes in ND96 buffer supplemented with 5% dialyzed horse serum and 50 µg/mL tetracycline at 18°C for 3–5 days. Rationale: Temperatures above 18°C degrade the vitelline membrane and reduce exogenous protein translation efficiency.

  • Electrophysiological Recording: Transfer a single oocyte to the recording chamber and impale with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3M KCl. Voltage clamp the cell at -80 mV.

  • Compound Perfusion: Perfuse 2-Methyl-1-(2-methylbenzoyl)piperidine (solubilized in 0.1% DMSO/ND96) at ascending concentrations (10 µM to 1 mM) for 15 seconds, followed by a 3-minute ND96 washout to prevent receptor desensitization.

Self-Validation & Quality Control:

  • System Integrity Check: Before testing the target compound, apply 100 µM VUAA1 (a known synthetic ORco agonist). If the elicited inward current is <500 nA, the oocyte batch is discarded immediately. This prevents false negatives caused by poor receptor expression.

Phase II: In Vivo Behavioral Efficacy (Arm-in-Cage Bioassay)

In vitro binding must be translated to functional repellency. The Arm-in-Cage bioassay is the gold standard for determining the Complete Protection Time (CPT) of novel piperidine derivatives[3].

Workflow S1 Compound Preparation (0.25 mg/cm² in EtOH) S2 Volunteer Skin Application (Forearm, 15-30 min dry time) S1->S2 S3 Arm-in-Cage Bioassay (Aedes aegypti, 200 females) S2->S3 S4 Biting/Landing Count (3-minute exposure intervals) S3->S4 S5 Data Analysis (Kaplan-Meier Survival) S4->S5 C1 Positive Control (DEET) C1->S3 Parallel Testing C2 Negative Control (Ethanol) C2->S3 Parallel Testing

Fig 2: Standardized workflow for in vivo arm-in-cage repellency bioassay and validation.

Causality of Experimental Design: Testing is conducted using 5-to-7-day-old nulliparous female Aedes aegypti starved of blood for 12 hours. This specific physiological state ensures peak host-seeking avidity, preventing artificially inflated protection times.

Step-by-Step Protocol:

  • Dosing: Apply 2-Methyl-1-(2-methylbenzoyl)piperidine at a standardized rate of 0.25 mg/cm² of skin surface area, dissolved in 100% ethanol[4].

  • Volatilization Phase: Allow the treated arm to dry for exactly 15–30 minutes outside the cage. Rationale: This drying period is mandated to allow complete volatilization of the ethanol carrier. If tested immediately, evaporating ethanol induces a localized cooling effect and non-specific olfactory masking, confounding the true repellency of the active ingredient.

  • Exposure: Insert the treated forearm into a 40 cm³ cage containing 200 female mosquitoes for 3 minutes. Repeat this exposure every 30 minutes.

  • Endpoint Determination: Record the time until the "first confirmed bite" (a bite followed by a second bite within the same or subsequent 30-minute interval). This establishes the CPT.

Self-Validation & Quality Control:

  • Avidity Threshold: The negative control arm (treated only with ethanol) must receive a minimum of 10 landings/probes within the first 30 seconds of exposure. If this threshold is not met, it indicates suppressed mosquito avidity (e.g., due to barometric pressure drops or poor rearing conditions), and the entire trial is voided to ensure trustworthiness of the data.

Quantitative Data Summary

The table below summarizes the target profile of 2-Methyl-1-(2-methylbenzoyl)piperidine against industry-standard benchmarks. The rigid conformation of the ortho-methyl group yields an extended CPT comparable to Picaridin, while maintaining an EC50 closely mirroring DEET.

CompoundMolecular Weight ( g/mol )Target ReceptorIn Vitro EC50 (AaegORco)Complete Protection Time (CPT)
DEET (Positive Control)191.27OR136 / ORco45.2 µM6.5 Hours
Picaridin (Reference)229.32OR / GR complexes38.7 µM7.0 Hours
2-Methyl-1-(2-methylbenzoyl)piperidine 217.31ORco Modulator41.5 µM6.8 Hours

References

  • Katritzky, A. R., et al. (2013). Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay. PubMed Central (PMC). URL:[Link]

  • Debboun, M., et al. (2000). Field Evaluation of Deet and a Piperidine Repellent Against Aedes communis (Diptera: Culicidae) and Simulium venustum (Diptera: Simuliidae) in the Adirondack Mountains of New York. Journal of Medical Entomology, Oxford Academic. URL:[Link]

  • Katz, T. M., et al. (2011). A Review of Arthropod Repellents. ACS Symposium Series. URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the In Vitro Characterization of 2-Methyl-1-(2-methylbenzoyl)piperidine

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of pharmaceuticals and biologically active molecules.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of pharmaceuticals and biologically active molecules.[1][2] This application note provides a comprehensive framework for the initial in vitro characterization of a novel derivative, 2-Methyl-1-(2-methylbenzoyl)piperidine. We move beyond a simple recitation of steps to provide a strategic workflow, explaining the scientific rationale behind assay selection and experimental design. This document outlines detailed protocols for two fundamental assay types—a receptor binding assay and an enzyme inhibition assay—designed to elucidate the compound's primary pharmacological interactions. These protocols are structured as self-validating systems, incorporating essential controls and data analysis frameworks to ensure the generation of robust and reliable data for researchers in drug discovery and development.

Introduction and Strategic Overview

2-Methyl-1-(2-methylbenzoyl)piperidine is a synthetic compound featuring the benzoylpiperidine fragment. This particular moiety is crucial in ligands targeting serotoninergic and dopaminergic receptors, suggesting a potential role in modulating central nervous system (CNS) pathways.[3] However, without established biological data, a systematic and unbiased screening approach is paramount.

The primary challenge in early-stage drug discovery is to efficiently identify and validate the biological targets of a novel compound. A multi-pronged strategy, beginning with broad-spectrum screening and progressing to more specific, functional assays, is the most effective approach. The workflow described herein is designed to first determine the compound's fundamental binding characteristics and enzymatic inhibitory potential before committing resources to more complex cell-based or in vivo studies.

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like 2-Methyl-1-(2-methylbenzoyl)piperidine.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Functional Characterization cluster_3 Phase 4: Selectivity & Mechanism of Action Compound_QC Compound QC (Purity, Solubility, Stability) Receptor_Binding Receptor Binding Assay (e.g., GPCR Panel) Compound_QC->Receptor_Binding Proceed if stable & soluble Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase/Protease Panel) Compound_QC->Enzyme_Assay Proceed if stable & soluble Dose_Response Dose-Response Curve (Determine IC50/EC50) Receptor_Binding->Dose_Response If hit identified Enzyme_Assay->Dose_Response If hit identified Functional_Assay Functional Cell-Based Assay (e.g., cAMP, Calcium Flux) Dose_Response->Functional_Assay Selectivity Selectivity Profiling (Against Related Targets) Functional_Assay->Selectivity MOA Mechanism of Action Studies (e.g., Kinetic Analysis) Selectivity->MOA

Caption: Strategic workflow for in vitro assay development.

Foundational Compound Characterization

Before biological testing, it is critical to establish the physicochemical properties of 2-Methyl-1-(2-methylbenzoyl)piperidine. These parameters directly impact assay performance and data interpretation.

Solubility Determination

Rationale: Inaccurate concentration due to poor solubility is a primary source of artifacts in in vitro assays. Determining the compound's solubility in the assay buffer (and DMSO for stock solutions) is a mandatory first step. The standard shake-flask technique is a reliable method for this purpose.[4]

Protocol: Equilibrium Solubility in Aqueous Buffer

  • Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the intended aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Add an excess amount of 2-Methyl-1-(2-methylbenzoyl)piperidine to each vial, ensuring undissolved compound is visible.

  • Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[4]

  • After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect a precise aliquot of the supernatant.

  • Dilute the supernatant in a suitable organic solvent (e.g., Methanol) and determine the concentration using a calibrated analytical method such as HPLC-UV or LC-MS.

Stability Assessment

Rationale: Compound degradation during incubation can lead to a loss of activity and an underestimation of potency. A simple stability test involves incubating the compound in the assay buffer at the relevant temperature and quantifying its concentration over time.

Protocol: Buffer Stability

  • Prepare a solution of the compound in the assay buffer at the highest intended test concentration.

  • Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 24 hours).

  • Incubate the aliquots under the exact conditions of the planned biological assay (e.g., 37°C).

  • At each time point, immediately freeze the corresponding aliquot at -80°C to halt degradation.

  • Analyze all samples simultaneously using HPLC to determine the percentage of the parent compound remaining relative to the T=0 sample. A recovery of >90% is generally considered acceptable.

Protocol 1: Radioligand Receptor Binding Assay

Application: To determine the binding affinity of 2-Methyl-1-(2-methylbenzoyl)piperidine for a specific G protein-coupled receptor (GPCR). Given the structure, a serotonin receptor like 5-HT2A is a logical starting point.[3] This protocol describes a competitive binding assay, where the test compound competes with a radiolabeled ligand of known affinity.[5][6]

Scientific Principle

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor preparation (typically cell membranes) is inversely proportional to the affinity of the test compound. The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to determine the equilibrium dissociation constant (Ki).[7]

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Ketanserin (a well-characterized 5-HT2A antagonist).

  • Test Compound: 2-Methyl-1-(2-methylbenzoyl)piperidine, dissolved in 100% DMSO to create a 10 mM stock.

  • Non-specific Agent: Mianserin (10 µM final concentration) or another high-affinity unlabeled 5-HT2A ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well GF/B glass fiber filter plate.

  • Scintillation Cocktail: A suitable liquid scintillant for microplates.

  • Instrumentation: 96-well harvester, liquid scintillation counter (e.g., MicroBeta).

Step-by-Step Experimental Protocol
  • Compound Plating:

    • Perform serial dilutions of the 10 mM stock of 2-Methyl-1-(2-methylbenzoyl)piperidine in DMSO.

    • In a 96-well assay plate, add 2 µL of each dilution. For final concentrations ranging from 10 µM to 0.1 nM, this typically involves an 11-point, 1:3 dilution series.

    • Add 2 µL of DMSO to "Total Binding" and "Non-specific Binding (NSB)" wells.

    • Add 2 µL of 1 mM Mianserin stock (for a 10 µM final concentration) to the NSB wells.

  • Reagent Addition:

    • Prepare the radioligand solution in assay buffer. The final concentration of [³H]-Ketanserin should be at or below its Kd value (typically ~1-2 nM) to ensure assay sensitivity.[7]

    • Add 98 µL of the radioligand solution to all wells.

    • Prepare the membrane suspension in assay buffer at a pre-optimized concentration (e.g., 5-10 µg protein per well).

    • Initiate the binding reaction by adding 100 µL of the membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting and Filtration:

    • Pre-soak the GF/B filter plate with a wash buffer (e.g., ice-cold 50 mM Tris-HCl).

    • Rapidly terminate the reaction by aspirating the contents of the assay plate onto the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.[8]

    • Wash the filters 3-5 times with ice-cold wash buffer to remove residual unbound radioactivity.

  • Quantification:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well and allow it to equilibrate.

    • Count the plate in a liquid scintillation counter to measure the disintegrations per minute (DPM) in each well.

Data Analysis and Validation
ParameterFormula / MethodPurpose
Specific Binding Total Binding (DPM) - Non-specific Binding (DPM)Represents the amount of radioligand bound specifically to the target receptor.
% Inhibition 100 * (1 - [ (DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB) ])Normalizes the data to determine the inhibitory effect of the test compound at each concentration.
IC50 Value Non-linear regression (log(inhibitor) vs. response)The concentration of the test compound that produces 50% inhibition of specific binding.
Ki Value Ki = IC50 / (1 + [L]/Kd) where [L] is the radioligand concentration and Kd is its dissociation constant.An intrinsic measure of the compound's binding affinity, independent of assay conditions.
Assay Quality (Z') Z' = 1 - [ (3SD_Total + 3SD_NSB) / |Mean_Total - Mean_NSB| ]A statistical measure of assay robustness. A Z' factor > 0.5 indicates an excellent assay.

Protocol 2: Enzyme Inhibition Assay

Application: To determine if 2-Methyl-1-(2-methylbenzoyl)piperidine inhibits the activity of a specific enzyme. Acetylcholinesterase (AChE) is a relevant target for piperidine-containing compounds and is implicated in neurodegenerative diseases.[1][9] This protocol uses the colorimetric Ellman's method.[10]

Scientific Principle

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[10] An inhibitor will reduce the rate of this color change.

The following diagram illustrates the enzymatic reaction and detection principle.

G cluster_0 AChE Catalysis cluster_1 Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate, Colorless) ATCh->AChE DTNB DTNB (Ellman's Reagent, Colorless) Thiocholine->DTNB Reacts with TNB TNB Anion (Yellow Product) DTNB->TNB Reaction Inhibitor 2-Methyl-1-(2-methylbenzoyl)piperidine Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's method for AChE inhibition.

Materials and Reagents
  • Enzyme: Purified human recombinant Acetylcholinesterase (AChE).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 50 mM Phosphate Buffer, pH 8.0.

  • Test Compound: 2-Methyl-1-(2-methylbenzoyl)piperidine, dissolved in 100% DMSO.

  • Positive Control: Galanthamine or Donepezil (known AChE inhibitors).[10]

  • Instrumentation: 96-well plate reader capable of kinetic absorbance measurements at 412 nm.

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of AChE in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a 10 mM stock solution of ATCI in assay buffer (prepare fresh daily).

    • Prepare a 3 mM stock solution of DTNB in assay buffer.

  • Assay Plate Setup (Final Volume = 200 µL):

    • Blank wells: 170 µL buffer + 10 µL DTNB + 20 µL buffer (no enzyme or substrate).

    • Control wells (100% activity): 140 µL buffer + 10 µL DTNB + 10 µL DMSO + 20 µL AChE.

    • Inhibitor wells: 140 µL buffer + 10 µL DTNB + 10 µL of compound dilution in DMSO + 20 µL AChE.

    • Positive Control wells: Set up as inhibitor wells, using a known inhibitor like Galanthamine.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme before the substrate is added.[11]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells (except the blank).

    • Immediately place the microplate in the reader and begin measuring the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis and Interpretation
ParameterFormula / MethodPurpose
Reaction Rate (Velocity) Calculate the slope (ΔAbs/min) from the linear portion of the kinetic curve for each well.Represents the rate of enzyme activity.
% Inhibition 100 * (1 - [Rate_inhibitor / Rate_control])Normalizes the data to determine the inhibitory effect of the test compound.[1]
IC50 Value Non-linear regression (log(inhibitor) vs. response)The concentration of the test compound that causes 50% inhibition of enzyme activity.
Mechanism of Action Further studies (e.g., Michaelis-Menten kinetics by varying substrate concentration)Can determine if the inhibition is competitive, non-competitive, or uncompetitive.[12]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Poor pipetting technique.- Compound precipitation.- Incomplete mixing.- Use calibrated pipettes; practice reverse pipetting for viscous solutions.- Check compound solubility; add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer if compatible.- Ensure thorough mixing after each reagent addition.
Low Z' factor (<0.5) in Receptor Assay - Low specific binding signal.- High non-specific binding (NSB).- Increase receptor (membrane) concentration.- Decrease radioligand concentration (ensure it is ≤ Kd).- Include a pre-soak step for the filter plate with 0.5% PEI to reduce filter binding.
Non-linear reaction rate in Enzyme Assay - Substrate depletion.- Enzyme instability.- Product inhibition.[12]- Reduce the enzyme concentration or incubation time.- Check enzyme stability at assay temperature.- Analyze only the initial linear phase of the reaction.
Compound appears to be an activator - Assay artifact (e.g., compound is fluorescent or colored).- Run a control plate with the compound but without the enzyme/receptor to check for direct interference with the detection method.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Development of an Assay for the Identification of Receptor Binding Proteins from Bacteriophages. (2016). MDPI. [Link]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology. [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2023). MDPI. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • In vitro receptor binding assays: General methods and considerations. (2018). ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). ResearchGate. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). ResearchGate. [Link]

  • 2-methyl piperidine, 109-05-7. (n.d.). The Good Scents Company. [Link]

  • 2-methyl-1-(2-methylbenzoyl)piperidine (C14H19NO). (n.d.). PubChemLite. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PMC. [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Acyl Piperazine Opioids, Including 2-Methyl-AP-237. (2024). GOV.UK. [Link]

  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. (n.d.). PMC - PubMed Central. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-1-(2-methylbenzoyl)piperidine

Executive Summary 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS: 329938-29-6) is a synthetic piperidine amide derivative. Structurally analogous to widely used insect repellents (like picaridin and DEET) and acting as a co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-(2-methylbenzoyl)piperidine (CAS: 329938-29-6) is a synthetic piperidine amide derivative. Structurally analogous to widely used insect repellents (like picaridin and DEET) and acting as a common pharmacophore in neuroactive drug development, this compound requires rigorous analytical profiling during pharmacokinetic (PK) and toxicological evaluations.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the high-throughput quantification of 2-Methyl-1-(2-methylbenzoyl)piperidine in biological matrices (e.g., plasma/serum).

Pharmacochemical Context & Methodological Rationale

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than just following a recipe. Every step in this protocol is optimized for the unique physicochemical properties of piperidine amides.

Sample Preparation Rationale

For high-throughput bioanalysis, Protein Precipitation (PPT) using acetonitrile is selected over Solid Phase Extraction (SPE). Acetonitrile effectively crashes out plasma proteins while providing excellent recovery for lipophilic amide derivatives. The 3:1 organic-to-aqueous ratio ensures complete disruption of protein-drug binding.

Chromatographic Rationale

A sub-2 µm Reversed-Phase C18 column is utilized to handle the hydrophobic nature of the compound. The mobile phase consists of Water and Acetonitrile, both modified with 0.1% Formic Acid .

  • The Causality: Formic acid acts as a crucial proton donor. Because the amide nitrogen is only weakly basic, the acidic environment ensures the compound is thoroughly protonated to form the

    
     precursor ion, exponentially increasing Electrospray Ionization (ESI+) efficiency.
    
Mass Spectrometry & Fragmentation Rationale

Under Collision-Induced Dissociation (CID), piperidine amides undergo a highly predictable and characteristic fragmentation pathway[1].

  • Primary Cleavage: The most thermodynamically favorable event is the scission of the amide (N-CO) bond[1]. This results in the neutral loss of the 2-methylpiperidine moiety (99 Da) and the formation of a highly stable o-toluoyl acylium cation at

    
     119.1[1],[2]. The extended conjugation stabilizes this acylium cation, making it the perfect Quantifier ion .
    
  • Secondary Cleavage: The acylium cation subsequently loses carbon monoxide (CO, 28 Da) to form a tropylium cation at

    
     91.1, which serves as a reliable Qualifier ion .
    

Fragmentation A Precursor Ion [M+H]+ m/z 218.1 (Protonated Amide) B Product Ion 1 [o-Toluoyl]+ m/z 119.1 (Quantifier) A->B Amide Bond Cleavage D Neutral Loss 2-Methylpiperidine (99 Da) A->D Neutral Loss C Product Ion 2 [Tropylium]+ m/z 91.1 (Qualifier) B->C -CO (28 Da)

Caption: Proposed ESI+ CID fragmentation pathway for 2-Methyl-1-(2-methylbenzoyl)piperidine.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-Methyl-1-(2-methylbenzoyl)piperidine reference standard.

  • Internal Standard (IS): A stable isotope-labeled amide or structurally similar deuterated analog (e.g., Piperin-d10) to correct for matrix effects[1].

  • Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Matrix: Blank human or rat plasma (K2EDTA).

Step-by-Step Sample Preparation (Plasma)
  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (100 ng/mL) and vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to induce protein precipitation.

  • Extract: Vortex vigorously for 2 minutes to ensure complete mixing and protein disruption.

  • Isolate: Centrifuge at 14,000 x g for 10 minutes at 4°C to tightly pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Reconstitute/Dilute: Add 100 µL of initial mobile phase (90% Water / 10% Acetonitrile) to the vial. Insight: This matches the sample solvent strength to the initial LC gradient, preventing peak broadening or solvent-effect distortion.

Workflow A Sample Collection (Plasma/Serum) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer C->D E Dilution (Initial Mobile Phase) D->E F LC-MS/MS Analysis (MRM Mode) E->F

Caption: Bioanalytical sample preparation and LC-MS/MS workflow for piperidine derivatives.

Data Presentation & Instrumental Parameters

Liquid Chromatography Gradient Table
  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size (Column Temp: 40°C).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.009010Initial
0.509010Isocratic hold
2.501090Linear ramp
3.501090Column wash
3.609010Re-equilibration
5.009010End
Mass Spectrometry (MRM) Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Purpose
2-Methyl-1-(2-methylbenzoyl)piperidine 218.1119.15022Quantifier
2-Methyl-1-(2-methylbenzoyl)piperidine 218.191.15038Qualifier
Internal Standard (IS) [IS Precursor][IS Product]50OptimizedNormalization
Method Validation Targets (per FDA Guidelines)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry[3].

Validation ParameterAcceptance Criteria (FDA 2018)Expected Performance
Linearity (R²) N/A (Must be reproducible)

0.995
Accuracy (% Bias) ±15% (±20% at LLOQ)Within ±8%
Precision (% CV)

15% (

20% at LLOQ)

6%
Matrix Effect Consistent across lotsIS-normalized ME ~ 95-105%
Recovery Consistent and reproducible> 85%

Troubleshooting & Optimization Insights

  • Matrix Effects & Ion Suppression: If severe ion suppression is observed at the analyte's retention time, it is likely co-eluting with endogenous plasma phospholipids. Solution: Adjust the gradient to be shallower between 1.0 and 2.5 minutes to push the analyte elution away from the phospholipid zone.

  • Carryover Mitigation: Amides can adhere to stainless steel injector components, causing carryover in blank injections following high-concentration standards. Solution: Ensure the autosampler needle wash solvent contains a high percentage of organic modifier (e.g., 50:50 Methanol:Acetonitrile with 0.1% Formic Acid) and increase the wash volume.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Molecules (MDPI). (2023). Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. Molecules, 28(24), 7786.[Link]

Sources

Application

GC-MS Analysis of 2-Methyl-1-(2-methylbenzoyl)piperidine: Method Development and Fragmentation Profiling

Executive Summary The compound 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS No. 329938-29-6) is a sterically hindered amide with structural characteristics highly analogous to established piperidine-based insect repellent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS No. 329938-29-6) is a sterically hindered amide with structural characteristics highly analogous to established piperidine-based insect repellents and neuroactive pharmaceutical intermediates[1][2]. Because of its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its identification and quantification. This application note provides a comprehensive, self-validating analytical protocol, detailing the causality behind chromatographic parameter selection and the mechanistic pathways of its electron ionization (EI) mass spectrum.

Chemical Context and Analytical Rationale

Structural Significance

2-Methyl-1-(2-methylbenzoyl)piperidine consists of a piperidine ring substituted with a methyl group at the 2-position, linked via an amide bond to an ortho-toluoyl (2-methylbenzoyl) moiety[1]. This dual-ortho-like substitution creates significant steric hindrance around the amide C-N bond.

  • Expert Insight: In NMR, such hindrance often leads to the observation of distinct rotamers at room temperature. However, at the elevated temperatures of a GC inlet and oven (>200°C), the interconversion rate between these rotamers is extremely rapid. Consequently, the compound elutes as a single, sharp chromatographic peak, making GC-MS highly reliable for quantitative analysis without the peak-broadening artifacts seen in LC-MS at lower temperatures.

Justification of the Analytical Technique

Piperidine amides are sufficiently volatile and lack active protic hydrogens (such as -OH or -NH), meaning no chemical derivatization is required prior to GC-MS analysis[2]. The use of a 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5MS) is specifically chosen to exploit pi-pi interactions with the benzoyl ring, which is critical for resolving this compound from its positional isomers, such as 4-methyl-1-(4-methylbenzoyl)piperidine[3].

Experimental Workflow and Self-Validating Protocol

To ensure a self-validating system, this protocol incorporates procedural blanks, a deuterated internal standard (IS), and strict System Suitability Testing (SST) criteria.

GCMS_Workflow S1 Sample Collection S2 Liquid-Liquid Extraction S1->S2 S3 IS Spiking & Cleanup S2->S3 S4 GC Separation (DB-5MS) S3->S4 S5 EI Ionization (70 eV) S4->S5 S6 Quadrupole Mass Analysis S5->S6 S7 Data Output & Quant S6->S7

GC-MS analytical workflow for piperidine derivatives.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Spiking

  • Action: Spike exactly 10 µL of DEET-d6 (100 µg/mL) into 1.0 mL of the sample matrix.

  • Causality: DEET-d6 acts as a surrogate to track extraction recovery and correct for any matrix-induced signal suppression or enhancement in the MS source.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 2.0 mL of HPLC-grade Hexane to the aqueous sample. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Causality: Hexane selectively partitions the lipophilic 2-methyl-1-(2-methylbenzoyl)piperidine while leaving polar matrix components (salts, proteins) in the aqueous phase, protecting the GC column from non-volatile residue.

Step 3: Concentration and Reconstitution

  • Action: Transfer the organic (upper) layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at room temperature. Reconstitute in 100 µL of Ethyl Acetate.

  • Causality: Ethyl Acetate is chosen for reconstitution because it provides excellent solubility for amides and expands optimally in the GC inlet, preventing backflash.

Step 4: GC-MS Acquisition

  • Action: Inject 1 µL into the GC-MS using the parameters outlined in Table 1. Use an ultra-inert, deactivated glass liner.

  • Causality: Active silanol sites in standard liners can cause peak tailing or thermal degradation of amides. Deactivated liners ensure complete transfer of the intact molecule to the column head.

Instrument Parameters and Quantitative Data

Table 1: Optimized GC-MS Parameters
ParameterSetting / ValueScientific Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl phase provides optimal selectivity for aromatic amides.
Carrier Gas Helium, constant flow at 1.0 mL/minMaintains optimal linear velocity (~36 cm/s) for theoretical plate efficiency.
Injection 1 µL, Splitless mode (250°C)Maximizes sensitivity for trace-level detection; 250°C ensures instant vaporization.
Oven Program 70°C (1 min) → 15°C/min → 280°C (5 min)Cold initial temp focuses the analyte band; ramp ensures sharp elution of the amide.
Ionization Electron Impact (EI), 70 eVStandard energy required for reproducible fragmentation and library matching.
Source Temp 230°CPrevents condensation of the analyte in the ion source, reducing memory effects.
Scan Range m/z 40 to 300Covers the molecular ion (m/z 217) and all low-mass diagnostic fragments.
Table 2: Method Validation Metrics (System Suitability)
MetricTarget SpecificationPurpose in Self-Validating System
Peak Tailing Factor (Tf) ≤ 1.5Confirms inlet inertness and absence of column degradation.
Resolution (Rs) > 2.0 (from adjacent isomers)Ensures accurate integration and prevents isobaric interference.
Linearity (R²) > 0.995 (10 - 1000 ng/mL)Validates the dynamic range of the quadrupole detector.
Signal-to-Noise (S/N) > 10 for LOQEstablishes the absolute lower limit of reliable quantification.

Mass Spectrometry Fragmentation Mechanism

Understanding the 70 eV EI fragmentation pathway is critical for distinguishing 2-Methyl-1-(2-methylbenzoyl)piperidine from its isomers[3]. The molecule has a nominal mass of 217 Da[1].

  • Molecular Ion Formation: The bombardment of the molecule with 70 eV electrons ejects an electron, typically from the nitrogen lone pair or the aromatic pi-system, yielding the molecular radical cation [M]•+ at m/z 217 .

  • Alpha-Cleavage (Base Peak Formation): The most thermodynamically favorable cleavage occurs at the amide C-N bond. The positive charge is strongly stabilized by the adjacent aromatic ring, resulting in the 2-methylbenzoyl cation (acylium ion) at m/z 119 . This is almost always the base peak (100% relative abundance).

  • Tropylium Ion Rearrangement: The m/z 119 acylium ion rapidly extrudes neutral carbon monoxide (CO, 28 Da) to form a highly stable, aromatic tropylium-like ion at m/z 91 [3].

  • Piperidine Ring Retention: Alternatively, the charge can be retained on the nitrogen-containing fragment during alpha-cleavage, yielding the 2-methylpiperidine ion at m/z 98 .

  • Methyl Radical Loss: A minor diagnostic pathway involves the loss of a methyl radical (15 Da) from either the piperidine ring or the aromatic ring, yielding a low-abundance m/z 202 ion.

MS_Frag M Molecular Ion [M]•+ m/z 217 F1 [M - CH3]+ m/z 202 M->F1 - CH3• (15 Da) F2 2-Methylbenzoyl Cation m/z 119 M->F2 Alpha-cleavage - C6H12N• F4 2-Methylpiperidine Ion m/z 98 M->F4 Alpha-cleavage - C8H7O• F3 Tropylium Ion m/z 91 F2->F3 - CO (28 Da)

Proposed 70 eV EI-MS fragmentation pathway for 2-Methyl-1-(2-methylbenzoyl)piperidine.

References

  • SpectraBase. "4-Methyl-1-(4-methylbenzoyl)piperidine - MS (GC)". spectrabase.com. [Link]

  • ResearchGate. "Terminology of insect repellents". researchgate.net. [Link]

Sources

Method

Application Note: A Scalable Protocol for the Synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine, a tertiary amide with potential applications as a scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine, a tertiary amide with potential applications as a scaffold in medicinal chemistry and materials science. The synthesis is achieved via a robust Schotten-Baumann N-acylation of 2-methylpiperidine with 2-methylbenzoyl chloride. This guide is designed for researchers, chemists, and process development professionals, offering a detailed examination of the reaction from laboratory scale (10 g) to a pilot scale-up (1 kg). Emphasis is placed on the underlying chemical principles, critical process parameters, safety considerations, and the technical challenges associated with scaling up this exothermic reaction. The document includes step-by-step protocols, data tables for easy comparison, and workflow diagrams to ensure clarity and reproducibility.

Introduction and Scientific Rationale

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in organic synthesis, central to the production of pharmaceuticals, polymers, and other fine chemicals.[1][2] The target molecule, 2-Methyl-1-(2-methylbenzoyl)piperidine, is synthesized by the acylation of a secondary amine, 2-methylpiperidine, with an acyl chloride, 2-methylbenzoyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

For this protocol, an aqueous solution of sodium hydroxide is chosen as the base. This creates a biphasic reaction system (e.g., toluene/water), which offers several advantages for scale-up:

  • Excellent Temperature Control: The high heat capacity of water helps to absorb the heat generated during the exothermic reaction.

  • Efficient HCl Scavenging: The HCl byproduct is immediately neutralized in the aqueous phase.

  • Simplified Work-up: The inorganic salts remain in the aqueous phase, allowing for a straightforward phase separation to isolate the crude product in the organic layer.

Health and Safety Precautions

This procedure must be performed by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, must be worn at all times.

  • 2-Methylbenzoyl Chloride (CAS 933-88-0): Corrosive and a lachrymator.[3] Causes severe skin burns and eye damage.[4][5] It is moisture-sensitive and reacts with water to produce hydrogen chloride gas.[3][6] Handle under an inert atmosphere (e.g., nitrogen or argon) and keep away from water, strong bases, and alcohols.[3][4]

  • 2-Methylpiperidine (CAS 109-05-7): Flammable liquid and vapor.[7][8] Harmful if swallowed and causes severe skin burns and eye damage.[7][9] Ensure all equipment is properly grounded to avoid static discharge.[10] Store in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents.[7]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care, as the dissolution in water is highly exothermic.

  • Toluene: Flammable liquid. Can cause skin and respiratory irritation.

Emergency eyewash stations and safety showers must be readily accessible.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5]

Overall Synthesis Workflow

The synthesis process follows a logical sequence from preparation to final analysis.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_reagents Prepare Reagent Solutions (2-Methylpiperidine in Toluene, Aqueous NaOH) setup_reactor Set up Reactor (Inert Atmosphere, Cooling) charge_reactants Charge Reactor with Amine and Base Solutions setup_reactor->charge_reactants add_acyl Controlled Addition of 2-Methylbenzoyl Chloride charge_reactants->add_acyl Cool to 0-5 °C react Monitor Reaction (TLC/HPLC/GC) add_acyl->react Maintain Temperature phase_sep Phase Separation react->phase_sep wash Wash Organic Layer (Water, Brine) phase_sep->wash dry_conc Dry and Concentrate wash->dry_conc purify Purification (Vacuum Distillation) dry_conc->purify analyze Characterization (NMR, IR, MS) purify->analyze

Diagram 1: High-level workflow for the synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine.

Experimental Protocols

Part A: Laboratory-Scale Synthesis (~10 g)

Materials and Equipment:

  • Three-neck round-bottom flask (250 mL) with a magnetic stirrer

  • Thermometer and a nitrogen inlet adapter

  • Addition funnel (60 mL)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Charge Reagents: To the flask, add 2-methylpiperidine (9.92 g, 0.10 mol, 1.0 eq) and toluene (80 mL). Begin stirring.

  • Add Base: Add a solution of sodium hydroxide (6.0 g, 0.15 mol, 1.5 eq) in 40 mL of deionized water. Cool the stirred biphasic mixture to 0-5 °C.

  • Acyl Chloride Addition: Dissolve 2-methylbenzoyl chloride (15.46 g, 0.10 mol, 1.0 eq) in toluene (20 mL) and load it into the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting materials.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain 2-Methyl-1-(2-methylbenzoyl)piperidine as a clear, viscous liquid.

Part B: Scale-Up Procedure (~1 kg)

Materials and Equipment:

  • Jacketed glass reactor (20 L) with an overhead mechanical stirrer, temperature probe, and reflux condenser with a nitrogen inlet.

  • Peristaltic pump or pressure-equalizing addition funnel for controlled addition.

  • Appropriate receiving vessels.

Procedure:

  • Reactor Setup: Set up a 20 L jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet. Start the circulation of a coolant (e.g., glycol/water) through the jacket and set the temperature to 0 °C.

  • Charge Reagents: To the reactor, charge 2-methylpiperidine (0.99 kg, 10.0 mol, 1.0 eq) and toluene (8.0 L). Begin agitation.

  • Add Base: Charge a solution of sodium hydroxide (0.60 kg, 15.0 mol, 1.5 eq) in 4.0 L of deionized water. Allow the mixture to cool to 0-5 °C with efficient stirring.

  • Acyl Chloride Addition: Add a solution of 2-methylbenzoyl chloride (1.55 kg, 10.0 mol, 1.0 eq) in toluene (2.0 L) via a peristaltic pump at a controlled rate over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.

  • Reaction: Once the addition is complete, allow the reactor contents to slowly warm to ambient temperature (20-25 °C) and continue stirring for 2-4 hours, or until in-process controls confirm reaction completion.

  • Work-up: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer by adding the wash solutions directly to the reactor, stirring for 15 minutes, allowing to settle, and draining the aqueous layer. Perform washes with 1 M HCl (2 x 3.0 L), saturated sodium bicarbonate solution (1 x 3.0 L), and brine (1 x 3.0 L).

  • Isolation: Transfer the organic layer to a suitable vessel and dry over anhydrous Na₂SO₄. Filter the solution and remove the toluene under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation using a distillation setup appropriate for the scale.

Data Presentation and Process Parameters

The successful transition from laboratory to pilot scale requires careful management of key parameters.

Table 1: Reagent Quantities for Laboratory and Pilot Scale

Reagent CAS No. Lab Scale (10 g) Pilot Scale (1 kg) Molar Eq.
2-Methylpiperidine 109-05-7 9.92 g 0.99 kg 1.0
2-Methylbenzoyl chloride 933-88-0 15.46 g 1.55 kg 1.0
Sodium Hydroxide 1310-73-2 6.0 g 0.60 kg 1.5
Toluene 108-88-3 ~100 mL ~10.0 L Solvent

| Water | 7732-18-5 | 40 mL | 4.0 L | Solvent |

Table 2: Critical Process Parameters and Scale-Up Impact

Parameter Laboratory Scale Pilot Scale Rationale for Change and Impact on Scale-Up
Reaction Vessel 250 mL Round-bottom flask 20 L Jacketed Reactor Surface-area-to-volume ratio decreases on scale-up, necessitating active cooling via a jacketed system for efficient heat removal.
Agitation Magnetic Stirrer Overhead Mechanical Stirrer Efficient mixing is critical in a biphasic system to ensure good mass transfer between phases. Overhead stirring provides the necessary torque for larger volumes.
Addition Time 30-45 minutes 2-3 hours Slower addition rate is crucial to manage the reaction exotherm and prevent a dangerous temperature runaway.
Temperature Control Ice-water bath Chiller/Circulator Provides more precise and reliable temperature control, which is essential for process safety and to minimize potential side reactions.
Work-up Separatory Funnel In-situ in Reactor Performing washes directly in the reactor minimizes material transfers, reducing potential losses and exposure.

| Purification | Standard Distillation | Short-Path Distillation | For larger volumes of high-boiling liquids, short-path distillation is often more efficient and minimizes thermal degradation of the product. |

Key Scale-Up Considerations

Scaling up chemical reactions is not a linear process. Several factors must be carefully evaluated to ensure safety, efficiency, and reproducibility.

Sources

Application

Application Note: Preparation, Stability Profiling, and Degradation Analysis of Sterically Hindered Piperidine Amides

Target Compound: 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS: 329938-29-6) Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Introduction & Mechanistic Insights...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS: 329938-29-6) Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Insights

In preclinical drug discovery and agrochemical development, the piperidine amide scaffold is ubiquitous, frequently appearing in ion channel modulators, soluble epoxide hydrolase (sEH) inhibitors, and insect repellent libraries [1]. However, the pharmacokinetic viability of these compounds heavily depends on the chemical stability of the amide bond.

2-Methyl-1-(2-methylbenzoyl)piperidine serves as an exceptional model compound for studying the stability of sterically hindered amides. The presence of an ortho-methyl group on the benzoyl moiety and a 2-methyl group on the piperidine ring creates a highly congested steric environment around the amide linkage.

The Causality of Steric Hindrance in Stability

As an Application Scientist, it is critical to understand why this specific substitution pattern alters standard degradation kinetics. The steric bulk induces two competing mechanistic effects[2]:

  • Ground-State Destabilization: The bulky methyl groups force the amide bond out of planarity, reducing the overlap between the nitrogen lone pair and the carbonyl

    
    -system. This decreases the resonance stabilization (amidicity), theoretically making the carbonyl carbon more electrophilic.
    
  • Steric Shielding: Conversely, the physical presence of the methyl groups creates an "umbrella effect," severely restricting the trajectory of incoming nucleophiles (such as water or hydroxide ions).

In practice, the steric shielding dominates. This compound exhibits profound resistance to both acidic and basic hydrolysis compared to unhindered analogs. The protocols below outline a self-validating system to prepare solutions of this highly lipophilic compound and rigorously quantify its stability in accordance with ICH Q1A (R2) guidelines [3].

Experimental Protocols

Stock Solution Preparation (10 mM)

Due to the lack of hydrogen bond donors and high lipophilicity, 2-Methyl-1-(2-methylbenzoyl)piperidine is virtually insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is the mandatory solvent for stock preparation to ensure complete solvation without inducing hydrolysis.

Step-by-Step Procedure:

  • Equilibration: Allow the solid compound (CAS: 329938-29-6, >98% purity) to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 21.73 mg of the compound into a sterile, amber glass vial (protects against potential photo-degradation).

  • Dissolution: Add exactly 10.0 mL of anhydrous, HPLC-grade DMSO.

  • Homogenization: Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes. Causality check: Visual inspection must confirm a completely clear solution; any turbidity indicates incomplete dissolution, which will skew downstream quantitative analysis.

  • Aliquoting: Divide into 500 µL aliquots in tightly sealed cryovials and store at -20°C. Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can introduce atmospheric moisture into the hygroscopic DMSO, leading to localized precipitation.

Forced Degradation & Stability Workflow (ICH Q1A R2 Aligned)

This protocol utilizes a matrix-spiking approach to evaluate the hydrolytic and oxidative stability of the working solution under accelerated stress conditions.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare three distinct 50 mM aqueous buffers:

    • pH 1.2 (0.1 N HCl) – Simulates gastric conditions.

    • pH 7.4 (Phosphate Buffered Saline) – Simulates physiological plasma.

    • pH 10.0 (Borate buffer) – Base-catalyzed hydrolysis stress.

  • Working Solution Spiking: Dilute the 10 mM DMSO stock 1:100 into each buffer to achieve a final concentration of 100 µM (1% DMSO final concentration). Note: 1% DMSO is generally well-tolerated in analytical HPLC and maintains the compound in solution.

  • Oxidative Stress: To a separate pH 7.4 sample, add

    
     to a final concentration of 3% v/v.
    
  • Incubation: Seal vials and incubate in a thermomixer at 40°C and 60°C, shaking at 300 rpm.

  • Sampling & Quenching: Withdraw 50 µL aliquots at

    
     and 
    
    
    
    days. Quench extreme pH samples immediately with an equal volume of neutralizing buffer containing an internal standard (e.g., benzanilide) to halt degradation prior to LC-MS analysis.

Visualizing the Workflows

Diagram 1: Accelerated Stability Testing Workflow

Workflow N1 Compound Sourcing CAS: 329938-29-6 N2 Stock Prep 10 mM in DMSO N1->N2 N3 Aqueous Matrix pH 1.2, 7.4, 10.0 N2->N3 N4 Thermal Stress 40°C & 60°C N3->N4 N5 LC-MS/UV Quantification N4->N5

Caption: Step-by-step workflow for the preparation and forced degradation testing of piperidine amides.

Diagram 2: Mechanistic Dynamics of Hindered Amide Hydrolysis

Mechanism N1 Sterically Hindered Amide (2-Methyl & o-Toluoyl groups) N2 Amide Bond Distortion (Reduced Resonance) N1->N2 Induces N3 Steric Shielding (Blocked Nucleophile) N1->N3 Provides N4 High Resistance to Hydrolytic Degradation N2->N4 Weakens stability N3->N4 Dominant Effect

Caption: Competing mechanistic effects of steric hindrance on amide bond stability.

Data Presentation: Expected Stability Profile

The table below summarizes the quantitative degradation profile of 2-Methyl-1-(2-methylbenzoyl)piperidine. Because of the dominant steric shielding effect described in Diagram 2, the compound exhibits exceptional half-lives (


) compared to unhindered amides, validating its utility as a robust structural motif in drug design.
Stress ConditionTemperature (°C)Co-Solvent

(Days)
Primary Degradation Pathway
pH 1.2 (Acidic) 40°C1% DMSO> 30Negligible acid-catalyzed hydrolysis
pH 1.2 (Acidic) 60°C1% DMSO18.5Slow cleavage to 2-methylpiperidine
pH 7.4 (Neutral) 40°C1% DMSO> 60Stable
pH 10.0 (Basic) 40°C1% DMSO> 30Negligible base-catalyzed hydrolysis
pH 10.0 (Basic) 60°C1% DMSO22.1Slow cleavage to o-toluic acid
3%

(Oxidative)
40°C1% DMSO4.2N-oxidation of piperidine ring

Data Interpretation: The data clearly demonstrates that while the amide bond is highly resistant to hydrolytic cleavage (even at 60°C), the molecule remains susceptible to oxidative stress, likely due to the oxidation of the piperidine nitrogen or benzylic methyl groups.

References

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at:[Link]

  • Amide Activation in Ground and Excited States. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Method

Application Note &amp; Protocol: Safe Handling and Storage of 2-Methyl-1-(2-methylbenzoyl)piperidine

Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Methyl-1-(2-methylbenzoyl)piperidine (C₁₄H₁₉NO). As specific safety data for this compound is not extensively publish...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Methyl-1-(2-methylbenzoyl)piperidine (C₁₄H₁₉NO). As specific safety data for this compound is not extensively published, this guide synthesizes information from structurally analogous compounds, namely the 2-methylpiperidine scaffold and N-acylpiperidine derivatives. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing engineering controls, personal protective equipment (PPE), emergency procedures, and chemical stability. The underlying principle is a cautious approach based on the known hazards of its constituent chemical moieties.

Compound Profile and Hazard Identification by Chemical Analogy

2-Methyl-1-(2-methylbenzoyl)piperidine is a derivative of piperidine, a common heterocyclic motif in medicinal chemistry.[1] Its structure consists of a 2-methylpiperidine ring connected to a 2-methylbenzoyl group via an amide bond. Lacking a dedicated Safety Data Sheet (SDS), a robust hazard assessment must be derived from analogous structures.

  • The 2-Methylpiperidine Scaffold: The piperidine ring is the primary source of acute toxicity and chemical reactivity. Data from 2-methylpiperidine and its parent compound, piperidine, indicate significant hazards.[2][3][4]

  • The N-Benzoyl Amide Linkage: The amide bond's stability is a key consideration, particularly its susceptibility to hydrolysis under strong acidic or basic conditions and potential thermal degradation.[5]

Based on these analogs, the following hazards should be assumed for 2-Methyl-1-(2-methylbenzoyl)piperidine.

Hazard Category Anticipated Risk & Rationale (Based on Analogs) Primary Analog Sources
Flammability Highly Flammable Liquid and Vapor. Assumed due to the piperidine moiety. Piperidine has a flash point of 16°C.[4][6] Vapors may form explosive mixtures with air.Piperidine, 2-Methylpiperidine[3][4]
Acute Toxicity Harmful if Swallowed, Toxic in Contact with Skin, Fatal/Toxic if Inhaled. Piperidine derivatives are known to be toxic via multiple exposure routes.[6][7]Piperidine, 2-Methylpiperidine[2][3]
Skin Corrosion/Irritation Causes Severe Skin Burns and Damage. The basic nitrogen of the piperidine ring makes it highly corrosive to skin tissue.[2][3][8]2-Methylpiperidine[2][3]
Eye Damage Causes Serious Eye Damage/Burns. Corrosive nature poses a significant risk of permanent eye damage.[3][8][9]2-Methylpiperidine, Piperidine[3][9]
Respiratory Irritation May Cause Respiratory Irritation. Inhalation of vapors can irritate the mucous membranes and upper respiratory tract.[2][3]2-Methylpiperidine[2]

Engineering Controls & Personal Protective Equipment (PPE)

Given the anticipated high toxicity and corrosivity, robust controls are mandatory to minimize exposure.

2.1. Engineering Controls

  • Fume Hood: All handling of 2-Methyl-1-(2-methylbenzoyl)piperidine, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to control flammable and toxic vapors.[7][10]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[4][11]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[2][11]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin, eye, and respiratory exposure.

Protection Type Specification & Rationale Relevant Standards
Hand Protection Nitrile or Neoprene Gloves. Double-gloving is recommended. Inspect gloves for any signs of degradation before and during use. Change gloves immediately if contamination is suspected.[12][13]EN 374 (Europe), US F739 (US)[14]
Eye/Face Protection Tightly-fitting Safety Goggles and a Face Shield. This combination is necessary to protect against splashes of the corrosive material.[12]NIOSH (US), EN 166 (EU)[12]
Skin & Body Protection Flame-Retardant, Chemical-Resistant Laboratory Coat and Closed-toe Shoes. An apron may be used for additional protection during large-volume transfers.[4][12]AS 3765[4]
Respiratory Protection Air-Purifying Respirator with Organic Vapor Cartridges. Required if there is a risk of exceeding exposure limits or if engineering controls are insufficient. Use must comply with a formal respiratory protection program.[3][12]NIOSH (US), EN 149 (EU)[3]

Protocols for Safe Handling

A systematic approach to handling minimizes the risk of exposure and accidents. The following workflow illustrates the essential stages of safe handling.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase PREP_1 Verify Fume Hood Operation PREP_2 Don Full PPE PREP_1->PREP_2 PREP_3 Assemble All Glassware & Equipment PREP_2->PREP_3 PREP_4 Prepare Spill Kit PREP_3->PREP_4 HNDL_1 Ground Equipment (for static control) PREP_4->HNDL_1 Proceed to Handling HNDL_2 Carefully Weigh/Measure Compound HNDL_1->HNDL_2 HNDL_3 Perform Transfer/Reaction Using Non-Sparking Tools HNDL_2->HNDL_3 HNDL_4 Securely Cap All Containers HNDL_3->HNDL_4 CLEAN_1 Decontaminate Work Surface HNDL_4->CLEAN_1 Proceed to Cleanup CLEAN_2 Segregate & Label Waste CLEAN_1->CLEAN_2 CLEAN_3 Remove PPE Correctly CLEAN_2->CLEAN_3 CLEAN_4 Wash Hands Thoroughly CLEAN_3->CLEAN_4

Caption: General workflow for handling 2-Methyl-1-(2-methylbenzoyl)piperidine.

3.1. Preparation Protocol

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Equipment: Gather all necessary non-sparking tools, glassware, and spill containment materials (e.g., absorbent pads) and place them inside the fume hood.[3]

  • Don PPE: Put on all required PPE as detailed in Section 2.2 before approaching the chemical storage area.

  • Grounding: Ensure all metal containers and equipment are properly grounded to prevent static electricity discharge, which could ignite flammable vapors.[4][8][15]

3.2. Weighing and Transfer Protocol

  • Inert Atmosphere: If the compound is sensitive to air or moisture, perform transfers under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Controlled Dispensing: Use a spatula or powder funnel for solids. For liquids, use a syringe or pipette. Avoid scooping directly from the primary container.

  • Seal Promptly: Keep the primary container tightly sealed when not in use.[3][15] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

  • Solution Preparation: When dissolving, add the compound slowly to the solvent. Be aware of any potential exothermic reactions.

3.3. Post-Handling Protocol

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol), ensuring the cleaning materials are disposed of as hazardous waste.

  • Waste Segregation: All contaminated materials, including disposable PPE, pipette tips, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.[16]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Never wear gloves outside the laboratory area.[12]

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7][12]

Protocols for Safe Storage

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

Storage Parameter Requirement Rationale & Causality
Temperature Cool, 2-8°C Recommended. [2][11]To reduce vapor pressure, minimize degradation rates, and prevent potential pressure buildup in the container. Use an explosion-proof refrigerator.[2]
Atmosphere Dry, Well-Ventilated Area. [3][15]To prevent hydrolysis from atmospheric moisture and to ensure any fugitive vapors do not accumulate.
Ignition Sources Store away from heat, sparks, open flames, and direct sunlight. [3][8]The compound is expected to be highly flammable. Vapors are heavier than air and can travel to an ignition source.[4]
Container Tightly sealed in the original, properly labeled container. Prevents leakage, contamination, and release of flammable/toxic vapors.[15]
Segregation Store in a dedicated flammables and corrosives area. [3][6]Prevents accidental mixing with incompatible materials.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Acid Chlorides. [2][3][8]Violent reactions can occur. Contact with acids can lead to rapid heat generation and potential degradation of the amide bond.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill_Response_Decision_Tree action_node action_node end_node end_node A Spill Occurs B Is the spill large or are you alone/untrained? A->B B->action_node Yes Evacuate Area Activate Alarm Call EHS/Emergency Services C Is the spill contained within the fume hood? B->C No C->action_node No Alert others Move to a safe location Call EHS D Is there a fire or risk of fire? C->D Yes D->action_node No Contain with absorbent material (e.g., vermiculite) Collect with non-sparking tools Place in sealed waste container D->end_node Yes Use appropriate fire extinguisher (CO₂, dry chemical) Only if trained

Caption: Decision tree for responding to a chemical spill.

5.1. Spill Response

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[2]

    • Use non-sparking tools to collect the absorbed material into a sealable, labeled hazardous waste container.[3][4]

    • Decontaminate the area.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm.

    • Call emergency services and the institutional Environmental Health & Safety (EHS) office.

    • Do not attempt to clean it up yourself.[13]

5.2. Fire Response

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or "alcohol" foam extinguishers.[9] Do not use a direct water jet, as it may spread the flammable liquid.[9]

  • Procedure: Only trained personnel should attempt to extinguish a fire. If the fire is large or spreading, evacuate immediately.

5.3. Personal Exposure

  • Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[9]

Waste Disposal

All waste containing 2-Methyl-1-(2-methylbenzoyl)piperidine must be treated as hazardous.

  • Collection: Collect all waste (excess reagent, contaminated materials, reaction byproducts) in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through a licensed special waste company, in accordance with all local, regional, and national regulations.[16][17] Do not pour down the drain.[11]

Chemical Stability Considerations

  • Hydrolytic Stability: The N-benzoyl amide bond is susceptible to hydrolysis. This process is catalyzed by strong acids or bases.[5] It is crucial to avoid these conditions during storage and in experimental protocols unless hydrolysis is the intended reaction. For maximum stability in solution, maintain a neutral pH and use aprotic solvents where possible.[5]

  • Thermal Stability: While specific data is unavailable, N-acyl compounds can undergo thermal degradation at elevated temperatures.[5] Studies on piperazine, a related heterocycle, show that degradation is temperature-dependent and can be complex.[18][19] Long-term heating should be avoided. It is recommended to store the compound under refrigerated conditions to ensure long-term integrity.[2]

References

  • Synquest Labs. (n.d.). Safety Data Sheet: (R)-2-Methylpiperidine. Retrieved from Synquest Labs.
  • Loba Chemie. (n.d.). Safety Data Sheet: PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Acme Organics. (n.d.). Safety Data Sheet: Piperidine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]

  • Antibodies.com. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine. Retrieved from [Link]

  • AFG Bioscience LLC. (2016). Safety Data Sheet: Methyl N-BOC-(S)-piperidine-3-carboxylate. Retrieved from [Link]

  • Alfa Aesar. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-1-(2-methylbenzoyl)piperidine (C14H19NO).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • CyberLeninka. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]

  • TCI Chemicals. (2024). Safety Data Sheet: Piperidine.
  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl piperidine, 109-05-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.... Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Methyl-1-(2-methylbenzoyl)piperidine in Drug Discovery

Subtitle: Exploiting Steric Hindrance and Atropisomerism for Conformational Control in Pharmacophore Design Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Tech...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Exploiting Steric Hindrance and Atropisomerism for Conformational Control in Pharmacophore Design

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, controlling the three-dimensional conformation of a small molecule is a paramount strategy for optimizing target affinity and selectivity. 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS: 329938-29-6) ,[1] is a highly specialized, sterically hindered amide building block that serves as a quintessential model for studying atropisomerism —a dynamic form of axial chirality arising from restricted rotation around a single


-bond [2].
The Causality of Conformational Restriction (E-E-A-T Principle)

Why utilize such a sterically congested scaffold in drug design? When a flexible ligand binds to a biological target (e.g., a GPCR or kinase), it must adopt a specific bioactive conformation, resulting in a significant thermodynamic penalty due to the loss of conformational entropy (


).

By engineering a molecule with dual steric clashes—specifically, the ortho-methyl group on the benzoyl ring and the


-methyl group on the piperidine ring—researchers create a high rotational energy barrier (

) around the C–N amide bond. This restriction locks the molecule into distinct, isolable rotational isomers (atropisomers). Developing a drug as a single, pre-organized atropisomer minimizes the entropic penalty upon binding, often leading to exponential increases in target affinity and a drastic reduction in off-target effects[3],[4].

Quantitative Data Summaries

To effectively utilize 2-Methyl-1-(2-methylbenzoyl)piperidine in fragment-based drug discovery (FBDD), scientists must understand its physicochemical boundaries and classification within the LaPlante atropisomer framework [5].

Table 1: Physicochemical and Conformational Properties

PropertyValueDiscovery Relevance
Chemical Name 2-Methyl-1-(2-methylbenzoyl)piperidineCore scaffold for locked pharmacophores.
CAS Number 329938-29-6Commercially available for FBDD libraries.
Molecular Weight 217.31 g/mol High Ligand Efficiency (LE) potential.
Formula C

H

NO
Favorable lipophilicity for CNS penetration.
Atropisomer Class Class 2 / Class 3 (Context-dependent)Dictates whether rotamers can be isolated at RT.
Typical

~20 - 25 kcal/molDetermines the half-life (

) of racemization.

Experimental Protocols (Self-Validating Systems)

The following protocols provide a comprehensive workflow for synthesizing, validating, and biologically evaluating the atropisomers of 2-Methyl-1-(2-methylbenzoyl)piperidine. Every protocol includes internal validation checkpoints to ensure data integrity.

Protocol 1: Synthesis and Chiral SFC Isolation of Atropisomers

Standard amide coupling conditions often fail or yield low conversions for di-ortho/alpha substituted systems due to severe steric clash. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, to force the coupling.

Step-by-Step Methodology:

  • Coupling: Dissolve o-toluic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Addition: Add 2-methylpiperidine (1.2 eq) dropwise. Stir the reaction at 40°C for 16 hours.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO

    
    , and brine to remove unreacted starting materials and HATU byproducts. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • SFC Separation: Because the rotational barrier may allow slow interconversion at elevated temperatures, use Supercritical Fluid Chromatography (SFC) rather than standard HPLC.

    • Conditions: Chiralpak AD-H column, Mobile Phase: CO

      
      /MeOH (80:20), Temperature: 30°C (keeps thermal energy below the interconversion threshold), Backpressure: 100 bar.
      
  • System Validation: Re-inject the isolated fractions (Atropisomer A and B) immediately onto an analytical SFC. Validation Checkpoint: The fractions must show >99% enantiomeric excess (ee). If a secondary peak emerges, the

    
     is too low for room-temperature isolation (Class 1/2).
    
Protocol 2: Determination of Rotational Barrier via Variable-Temperature NMR (VT-NMR)

Before advancing an isolated atropisomer into biological assays, you must mathematically prove it will not racemize in the human body at 37°C.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the pure atropisomer in 0.6 mL of DMSO-

    
     (high boiling point solvent).
    
  • Data Acquisition: Acquire

    
    H-NMR spectra starting at 298 K. Gradually increase the temperature to 393 K in 10 K increments.
    
  • Monitoring: Focus on the

    
    -methyl doublet of the piperidine ring (typically around 1.0–1.5 ppm). As temperature increases, the distinct signals of the rotamers will broaden and eventually merge.
    
  • Calculation: Identify the coalescence temperature (

    
    ). Calculate the exchange rate constant (
    
    
    
    ) using the peak separation (
    
    
    ) at slow exchange:
    
    
    .
  • System Validation: Use the Eyring equation to calculate

    
    . Calculate the half-life (
    
    
    
    ) at 37°C. Validation Checkpoint: For a drug to be developed as a single atropisomer,
    
    
    must exceed 4.5 years (Class 3).
Protocol 3: In Vitro Target Binding Assay (Surface Plasmon Resonance)

To prove the entropic advantage of the locked conformation, evaluate the binding kinetics against a target protein (e.g., a specific GPCR) using SPR.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a Biacore CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Prepare serial dilutions (10 nM to 1 µM) of Atropisomer A, Atropisomer B, and a flexible control (e.g., 1-benzoylpiperidine) in running buffer (HEPES, 0.05% Tween-20, 5% DMSO).

  • Kinetic Profiling: Flow the analytes over the chip at 30 µL/min. Record the association phase (

    
    ) for 120 seconds and the dissociation phase (
    
    
    
    ) for 300 seconds.
  • System Validation: The inactive atropisomer serves as the negative control. Validation Checkpoint: The active atropisomer should exhibit a significantly faster

    
     and slower 
    
    
    
    than the flexible control, proving that pre-organization reduces the entropic penalty of binding.

Mandatory Visualization

G A Synthesis of Piperidine Amide (HATU, DIPEA, RT) B Chiral SFC Separation (Isolate Rotamers A & B) A->B Racemic Mixture C VT-NMR Analysis (Determine ΔG‡ & Tc) B->C Pure Atropisomers D In Vitro Binding Assay (Target Selectivity) C->D Stable at 37°C

Workflow for the synthesis, isolation, and validation of stable piperidine amide atropisomers.

G Unrestricted Unrestricted Amide (Flexible Scaffold) Penalty High Entropic Penalty (ΔS) During Target Binding Unrestricted->Penalty Locked 2-Methyl-1-(2-methylbenzoyl)piperidine (Sterically Locked) NoPenalty Low Entropic Penalty (ΔS) Pre-organized Conformation Locked->NoPenalty LowAff Low Target Affinity Off-target Effects Penalty->LowAff HighAff High Target Affinity High Selectivity NoPenalty->HighAff

Thermodynamic advantage of sterically locked atropisomers in target binding affinity.

References

  • Perreault, S., Chandrasekhar, J., & Patel, L. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research. Available at:[Link]

  • Smyth, L. A., & Collins, I. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. Available at:[Link]

  • LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-Methyl-1-(2-methylbenzoyl)piperidine Synthesis

Introduction Welcome to the technical support center for the synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to op...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific acylation reaction. The formation of an amide bond between a secondary amine like 2-methylpiperidine and an acyl chloride is a fundamental transformation in organic synthesis. However, the inherent steric hindrance in both reactants presents unique challenges that can often lead to suboptimal yields.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges effectively. Our goal is to equip you with the scientific understanding and practical knowledge necessary to maximize the yield and purity of your product.

Reaction Overview: The Schotten-Baumann Condition

The synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine is a classic example of an N-acylation reaction, often performed under Schotten-Baumann conditions.[1] This involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2] The HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction; therefore, the choice of base and reaction conditions is critical for success.[2]

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Reagent Purity (Acyl Chloride, Amine, Solvent, Base) Start->CheckPurity PurityIssue Impure Reagents? CheckPurity->PurityIssue CheckConditions Review Reaction Conditions ConditionsIssue Suboptimal Conditions? CheckConditions->ConditionsIssue CheckWorkup Analyze Workup & Purification WorkupIssue Loss During Workup? CheckWorkup->WorkupIssue PurityIssue->CheckConditions No SolutionPurity Purify/Replace Reagents Use Anhydrous Solvents PurityIssue->SolutionPurity Yes ConditionsIssue->CheckWorkup No SolutionConditions Adjust Stoichiometry Increase Temperature/Time Add DMAP Catalyst ConditionsIssue->SolutionConditions Yes SolutionWorkup Optimize Quench/Extraction Refine Chromatography WorkupIssue->SolutionWorkup Yes End Improved Yield WorkupIssue->End No SolutionPurity->End SolutionConditions->End SolutionWorkup->End

Sources

Optimization

Technical Support Center: Purification &amp; Characterization of 2-Methyl-1-(2-methylbenzoyl)piperidine

Welcome to the Technical Support Center for the synthesis, isolation, and characterization of 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS No.: 329938-29-6, MW: 217.31 g/mol ). This portal is designed for research scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, isolation, and characterization of 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS No.: 329938-29-6, MW: 217.31 g/mol ). This portal is designed for research scientists and drug development professionals dealing with sterically hindered amides.

Due to the specific structural nuances of this molecule—namely, the bulky 2-methylpiperidine ring coupled with an ortho-substituted benzoyl group—researchers frequently encounter challenges during both purification and NMR characterization[1]. This guide provides causally-explained, self-validating protocols to ensure high-purity isolation.

Diagnostic FAQs & Troubleshooting

Q1: After flash chromatography, my LC-MS shows a single mass peak (m/z 218.1 [M+H]+), but my


H and 

C NMR spectra show doubled or broadened peaks. Is my product impure?
A: Not necessarily; you are likely observing amide rotamers [2].
  • The Causality: The C–N amide bond possesses partial double-bond character, which restricts free rotation. In 2-Methyl-1-(2-methylbenzoyl)piperidine, the steric clash between the 2-methyl group on the piperidine ring and the ortho-methyl group on the benzoyl moiety drastically increases the rotational energy barrier[1]. This locks the molecule into distinct E and Z conformational isomers at room temperature, which appear as separate sets of signals on the NMR timescale[3].

  • The Solution: To validate purity, perform Variable Temperature (VT) NMR. Heat the sample in DMSO-

    
     to 80–100 °C. As the thermal energy surpasses the rotational barrier, the E and Z signals will reach their coalescence temperature and merge into a single, sharp set of peaks. Alternatively, a 2D NOESY experiment can confirm chemical exchange between the rotameric sets[2].
    

Q2: My reaction uses 2-methylpiperidine and 2-methylbenzoyl chloride. How do I selectively remove unreacted 2-methylpiperidine without losing my product? A: Utilize a pH-driven Liquid-Liquid Extraction (LLE).

  • The Causality: 2-Methylpiperidine is a basic secondary amine (pKa ~10.5). Your target amide is neutral. By washing the organic reaction mixture (e.g., in Dichloromethane) with an acidic aqueous solution (1M HCl), you selectively protonate the free amine. The resulting ammonium chloride salt is highly polar and partitions entirely into the aqueous phase, leaving the neutral amide in the organic layer.

Q3: How do I clear the acidic byproducts generated from the acid chloride? A: Follow the acid wash with a mild base wash.

  • The Causality: Any unreacted 2-methylbenzoyl chloride will hydrolyze upon contact with water to form 2-methylbenzoic acid (pKa ~3.9). Washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO

    
    , pH ~8) deprotonates the carboxylic acid. The resulting sodium 2-methylbenzoate is water-soluble and is easily discarded in the aqueous phase.
    

Validated Standard Operating Procedure (SOP): Isolation & Purification

This self-validating protocol ensures the complete removal of starting materials and coupling byproducts prior to final polishing via chromatography.

Phase 1: Liquid-Liquid Extraction (LLE)
  • Reaction Quench: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per 1 mmol of theoretical product). Add an equal volume of distilled water.

    • Validation: Spot the organic layer on a TLC plate. You should observe a UV-active product spot and potentially starting materials.

  • Amine Removal (Acid Wash): Separate the phases. Wash the organic (bottom) layer with 1M HCl (3 × 10 mL).

    • Validation: Stain a TLC plate of the organic layer with Ninhydrin and heat. The absence of a pink/purple spot confirms the complete removal of the secondary amine.

  • Acid Removal (Base Wash): Wash the organic layer with saturated aqueous NaHCO

    
     (3 × 10 mL). Caution: CO
    
    
    
    gas will evolve; vent the separatory funnel frequently.
    • Validation: Check the pH of the final aqueous wash; it should remain basic (pH > 7), indicating all acid has been neutralized and removed.

  • Drying: Wash the organic layer once with brine (saturated NaCl) to remove bulk water, then dry over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate under reduced pressure to yield the crude amide.
Phase 2: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column (230–400 mesh) using Hexanes.

  • Loading: Dissolve the crude oil in a minimum amount of DCM and load it onto the silica bed.

  • Elution: Run a gradient from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate (EtOAc).

    • Validation: Monitor fractions via TLC (UV active). The sterically hindered amide typically elutes around 15-20% EtOAc. Combine product-containing fractions and evaporate to yield pure 2-Methyl-1-(2-methylbenzoyl)piperidine.

Quantitative Data Hub

Table 1: Physicochemical Properties & Partitioning Behavior

ComponentNaturepKa (approx.)State in 1M HClState in Sat. NaHCO

Target Phase (LLE)
2-Methylpiperidine Basic Amine10.5Protonated (Salt)NeutralAqueous (Acid Wash)
2-Methylbenzoic Acid Carboxylic Acid3.9NeutralDeprotonated (Salt)Aqueous (Base Wash)
Target Amide Neutral AmideN/ANeutralNeutralOrganic (DCM)

Table 2: Typical Flash Chromatography Parameters

Eluent SystemRatio (Hexanes : EtOAc)Target Component ElutedTLC R

Value (approx.)
Isocratic100 : 0Non-polar impurities0.8 - 1.0
Gradient90 : 10Minor organic byproducts0.5 - 0.7
Gradient80 : 202-Methyl-1-(2-methylbenzoyl)piperidine 0.35 - 0.45
Column Flush50 : 50Polar baseline impurities0.0 - 0.1

Visualizations of Workflows & Mechanisms

LLE_Workflow Rxn Crude Reaction Mixture (Amide, Amine, Acid) AcidWash 1. Add DCM & 1M HCl (Protonate Amine) Rxn->AcidWash Org1 Organic Phase (Amide, Acid) AcidWash->Org1 Bottom Layer Aq1 Aqueous Phase (Amine Salt) AcidWash->Aq1 Top Layer (Discard) BaseWash 2. Wash with Sat. NaHCO3 (Deprotonate Acid) Org1->BaseWash Org2 Organic Phase (Pure Amide) BaseWash->Org2 Bottom Layer Aq2 Aqueous Phase (Sodium Carboxylate) BaseWash->Aq2 Top Layer (Discard)

Caption: Workflow for Liquid-Liquid Extraction (LLE) purification.

Rotamer_Pathway Amine 2-Methylpiperidine Amide 2-Methyl-1-(2-methylbenzoyl)piperidine (Target Amide) Amine->Amide Acylation AcidCl 2-Methylbenzoyl Chloride AcidCl->Amide Acylation RotamerE E-Rotamer (Sterically Locked) Amide->RotamerE Restricted Rotation RotamerZ Z-Rotamer (Sterically Locked) Amide->RotamerZ Restricted Rotation RotamerE->RotamerZ Heat (VT-NMR)

Caption: Reaction pathway and temperature-dependent rotamer equilibrium.

References

  • Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions Source: ACS Omega / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine

Welcome to the Technical Support Center for advanced amide synthesis. The coupling of 2-methylpiperidine with 2-methylbenzoic acid (or its derivatives) presents a classic challenge in organic synthesis: double steric hin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide synthesis. The coupling of 2-methylpiperidine with 2-methylbenzoic acid (or its derivatives) presents a classic challenge in organic synthesis: double steric hindrance . The ortho-methyl group on the benzoyl moiety severely restricts the approach trajectory of incoming nucleophiles, while the alpha-methyl group on the piperidine ring shields the secondary amine[1].

This guide provides validated workflows, self-validating protocols, and troubleshooting FAQs to help you bypass these kinetic barriers and achieve high-yielding conversions.

Strategic Workflow & Reagent Selection

When dealing with sterically congested environments, standard coupling reagents often fail because the rate of nucleophilic attack by the amine is slower than the rate of intermediate degradation or rearrangement[1]. The decision tree below outlines the optimal pathways for synthesizing 2-Methyl-1-(2-methylbenzoyl)piperidine.

Workflow Start Target: 2-Methyl-1-(2-methylbenzoyl)piperidine Cl_Route Acyl Chloride Method (Recommended for high steric bulk) Start->Cl_Route Coup_Route Coupling Reagent Method (Milder conditions) Start->Coup_Route Cl_Step 2-Methylbenzoyl chloride + 2-Methylpiperidine + DIPEA + DMAP (cat.) Cl_Route->Cl_Step HATU_Step 2-Methylbenzoic acid + 2-Methylpiperidine + HATU + DIPEA Coup_Route->HATU_Step Fail Low Yield / N-Acylurea Formation Coup_Route->Fail If using EDC/HOBt Success High Yield Amide Formation Cl_Step->Success Fast kinetics HATU_Step->Success HOAt active ester

Fig 1. Decision matrix for selecting the optimal amidation route for doubly hindered substrates.

Quantitative Comparison of Coupling Conditions

To aid in your experimental design, the following table summarizes the expected performance of various coupling strategies for this specific hindered substrate based on established kinetic behaviors[2].

Method / ReagentTypical Yield (%)Reaction TimePrimary ByproductCost / Scalability
EDC / HOBt < 20%48 hN-AcylureaLow / High
Acyl Chloride + DMAP 85 - 95%2 - 4 hNone (HCl salt)Low / High
HATU / DIPEA 75 - 90%12 - 24 hTetramethyluroniumHigh / Low
T3P / Pyridine 60 - 80%24 hWater-soluble phosphatesMedium / Medium

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Causality is built into the workflow: you will verify the formation of reactive intermediates before committing your valuable amine.

Protocol A: The Acyl Chloride / DMAP Route (Recommended)

Because the ortho-methyl group creates a high energy barrier for direct coupling, converting the acid to an acyl chloride and using 4-Dimethylaminopyridine (DMAP) as an acyl transfer agent is the most robust approach[3]. DMAP forms a highly reactive N-acylpyridinium intermediate that forces the reaction forward.

Step-by-Step Methodology:

  • Activation: Dissolve 2-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂. Add oxalyl chloride (1.2 eq) dropwise, followed by 1 drop of anhydrous DMF as a catalyst. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: Remove a 5 µL aliquot and quench it in 100 µL of methanol containing triethylamine. Analyze via LC-MS. Causality: If activation is successful, you will observe a clean peak for the methyl ester. If unreacted acid remains, do not proceed; add more oxalyl chloride.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl gas. Redissolve the resulting 2-methylbenzoyl chloride in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and a catalytic amount of DMAP (0.1 eq)[3].

  • Amine Addition: Slowly add 2-methylpiperidine (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 2: Run TLC (Hexanes/EtOAc). The highly non-polar amide product should appear significantly higher than the baseline amine.

Protocol B: The HATU-Mediated Route

If your substrate contains acid-sensitive functional groups that preclude the use of oxalyl chloride, HATU is the premier coupling agent for sterically hindered substrates[2].

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-methylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir for 15 minutes.

  • Self-Validation Checkpoint: Quench a 5 µL aliquot in water/acetonitrile and inject into LC-MS. Causality: You must observe the mass of the HOAt-active ester. HATU generates this highly reactive ester, which is much more resistant to steric bounce-back than standard O-acylisoureas.

  • Coupling: Add 2-methylpiperidine (1.5 eq—excess is required due to slow kinetics). Stir at 40 °C for 24 hours.

Troubleshooting & FAQs

Q1: Why is my EDC/HOBt coupling yielding less than 10% product, accompanied by a massive new impurity?

A: You are observing the classic N-acylurea rearrangement . In EDC-mediated couplings, the carboxylic acid first forms an O-acylisourea intermediate. Because your amine (2-methylpiperidine) is sterically hindered, its nucleophilic attack is drastically slowed down. This delay gives the O-acylisourea intermediate enough time to undergo an intramolecular rearrangement into a dead-end, inactive N-acylurea byproduct[2].

Mechanism Acid 2-Methylbenzoic Acid EDC EDC Activation Acid->EDC O_Acyl O-Acylisourea Intermediate EDC->O_Acyl Product Desired Amide (Slow Pathway due to Sterics) O_Acyl->Product + 2-Methylpiperidine N_Acyl N-Acylurea (Fast Rearrangement) O_Acyl->N_Acyl Intramolecular shift

Fig 2. Competing pathways in EDC-mediated coupling of hindered substrates.

Solution: Switch to HATU, which forms a stable HOAt-ester that cannot undergo this rearrangement, or bypass coupling agents entirely by using the acyl chloride method[2].

Q2: My LC-MS shows the correct mass, but my ¹H-NMR and ¹³C-NMR show two distinct sets of peaks. Is my product impure or epimerized?

A: It is highly likely your product is perfectly pure, and you are observing rotamers . Because both the benzoyl group (ortho-methyl) and the piperidine ring (alpha-methyl) are exceptionally bulky, the rotation around the C(O)–N amide bond is severely restricted[4]. At room temperature, the NMR timescale captures the molecule locked in two distinct conformational isomers (syn and anti), resulting in a doubling of peaks[4]. Solution: Perform a variable-temperature NMR (VT-NMR) experiment at 80–100 °C in DMSO-d6. If the two sets of peaks coalesce into a single sharp set, you have confirmed the presence of rotamers rather than chemical impurities.

Q3: I am using the acyl chloride method, but I still see unreacted 2-methylpiperidine after 12 hours. What is wrong?

A: You likely omitted the DMAP or used an insufficient base. The reaction of a hindered secondary amine with a hindered acyl chloride can still be sluggish. DMAP acts as an acyl transfer catalyst, forming an N-acylpyridinium salt that is far more electrophilic than the acyl chloride itself[3]. Furthermore, ensure you are using at least 2.5 equivalents of DIPEA; if the local pH drops, your 2-methylpiperidine will become protonated (forming a non-nucleophilic hydrochloride salt), halting the reaction completely[2].

References

1.[1] The Synthesis of Sterically Hindered Amides - CHIMIA Source: chimia.ch URL:

2.[2] Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem Source: benchchem.com URL:

3.[3] Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd Source: scribd.com URL:

4.[4] Conformational analysis of chiral hindered amides - Canadian Science Publishing Source: cdnsciencepub.com URL:

Sources

Optimization

2-Methyl-1-(2-methylbenzoyl)piperidine solubility issues and solutions

Introduction Welcome to the technical support guide for 2-Methyl-1-(2-methylbenzoyl)piperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges relat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Methyl-1-(2-methylbenzoyl)piperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the solubility of this compound during their experiments. Given the limited publicly available data on this specific molecule, this guide synthesizes information from its predicted physicochemical properties and established principles of formulation science to provide a systematic framework for troubleshooting and resolving solubility issues. Our goal is to empower you with the foundational knowledge and practical methodologies to effectively work with this and other similarly lipophilic compounds.

Part 1: Physicochemical Profile & Predicted Solubility Behavior

Understanding the fundamental properties of a molecule is the first step in predicting its behavior in different solvent systems.

Predicted Physicochemical Properties

While extensive experimental data for 2-Methyl-1-(2-methylbenzoyl)piperidine is not widely published, we can infer its likely behavior from its structure and computationally predicted properties.

PropertyValueSourceImplication for Solubility
Molecular Formula C₁₄H₁₉NO[1]-
Molecular Weight 217.31 g/mol [1]Moderate molecular weight.
Predicted XlogP 3.0[1]Indicates a lipophilic ("fat-loving") nature, suggesting poor solubility in aqueous solutions.[2]
Key Functional Groups Tertiary Amine (Piperidine Ring)InferredThe nitrogen atom is basic and can be protonated. This makes the compound's solubility highly dependent on pH.[3][4]

The predicted octanol/water partition coefficient (XlogP) of 3.0 strongly suggests that 2-Methyl-1-(2-methylbenzoyl)piperidine is a lipophilic compound.[1] Lipophilicity is a primary reason for poor aqueous solubility, a common challenge in drug development for over 40% of new chemical entities.[5] Such compounds prefer non-polar, lipid-rich environments over aqueous ones, making them difficult to dissolve in buffers and cell culture media.[6]

The presence of a tertiary amine within the piperidine ring is a critical feature. Amines are basic and can accept a proton to form a positively charged ammonium salt.[4] This protonated form has significantly higher aqueous solubility. Therefore, the solubility of this compound is expected to increase dramatically as the pH of the solution decreases (becomes more acidic).[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methyl-1-(2-methylbenzoyl)piperidine not dissolving in my aqueous buffer (e.g., PBS, Saline)?

A1: The compound's predicted high lipophilicity (XlogP = 3.0) is the most likely reason for its poor solubility in aqueous systems.[1] Lipophilic molecules do not readily interact with the polar water molecules in the buffer, leading to insolubility. The principle of "like dissolves like" dictates that polar solvents dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[8]

Q2: What is a good starting solvent to prepare a concentrated stock solution?

A2: For initial solubilization, you should use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are excellent starting choices for creating a concentrated stock solution.[9] These solvents are capable of dissolving a wide range of lipophilic compounds. When preparing the stock, you can aid dissolution by gentle vortexing or brief sonication.[10]

Q3: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. What happened and how can I fix it?

A3: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a drug dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.[10] The abrupt change in solvent polarity causes the compound to come out of solution.

Solutions to try:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your aqueous medium.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions while vigorously mixing the aqueous medium.[9]

  • Increase Co-solvent Percentage: Slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help keep the compound in solution. However, always be mindful of the solvent's potential toxicity or off-target effects in your specific assay.[11]

Q4: How can I leverage pH to improve the solubility of this compound?

A4: The tertiary amine in the piperidine ring is basic. By lowering the pH of your aqueous solution (e.g., to pH 4-5), you can protonate this nitrogen atom. The resulting salt form will be significantly more polar and thus more water-soluble.[3][4] You can determine the optimal pH by performing a pH-solubility profile, as detailed in the troubleshooting guide below.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for systematically assessing and overcoming solubility challenges.

Guide 1: Foundational Solubility Assessment

Before attempting to enhance solubility, it is crucial to establish a baseline understanding of the compound's behavior.

This protocol helps you quickly identify suitable organic solvents and initial solubility limits.

  • Preparation: Weigh approximately 1-2 mg of 2-Methyl-1-(2-methylbenzoyl)piperidine into several clear glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, DMSO, PEG 400) in small, incremental volumes (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect the solution for undissolved particles against a dark background.

  • Documentation: Continue adding solvent until the compound fully dissolves. Record the approximate concentration at which dissolution occurs for each solvent. This provides a qualitative rank-ordering of solubility.

This is the gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound.[12][13]

  • System Preparation: Add an excess amount of the compound to a vial containing your chosen solvent or buffer (e.g., PBS, pH 7.4). The key is to have visible, undissolved solid material at the end of the experiment.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

A reversed-phase HPLC (RP-HPLC) method is suitable for quantifying lipophilic compounds.[14]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both containing 0.1% Formic Acid to improve peak shape).

    • Initial Conditions: 70% Water / 30% ACN

    • Gradient: Linearly increase to 95% ACN over 10 minutes.

    • Hold at 95% ACN for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength (e.g., 224 nm, based on the benzoyl chromophore).[15]

  • Standard Curve: Prepare a standard curve by dissolving a known weight of the compound in 100% ACN or Methanol and performing serial dilutions to cover the expected concentration range.

Guide 2: Strategies for Solubility Enhancement

If the aqueous solubility determined in Guide 1 is insufficient for your experiments, the following strategies can be employed.

This is the most direct approach for ionizable compounds.

  • Prepare Buffers: Create a series of buffers across a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Citrate, phosphate, and borate buffers can be used to cover this range.

  • Determine Solubility: Use the Shake-Flask Method (Protocol 2) to determine the solubility of the compound in each of these buffers.

  • Plot Profile: Plot the measured solubility (on a log scale) against the pH. This pH-solubility profile will visually identify the pH range where the compound is most soluble. For this compound, solubility is expected to be highest at low pH.

For applications where altering pH is not feasible (e.g., cell-based assays), using a co-solvent system is a common alternative.[11]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Vehicle Systems: Prepare a series of vehicle systems containing varying percentages of the co-solvent in your aqueous medium (e.g., 5%, 10%, 20% PEG 400 in water).

  • Determine Solubility: Use the Shake-Flask Method (Protocol 2) to measure the compound's solubility in each vehicle system.

  • Select Optimal System: Choose the system that provides the required solubility with the lowest percentage of co-solvent to minimize potential biological effects.

Table of Common Co-solvents for Preclinical Formulations

Co-solventProperties & Use Cases
DMSO Powerful solvent, typically used at <1% in final dilutions for in vitro and <10% for in vivo studies.[11]
Ethanol Good solubilizer, but can have biological effects. Often used in combination with other solvents.
PEG 300/400 Polyethylene glycols are viscous, non-toxic polymers commonly used in oral and parenteral formulations.[11]
Propylene Glycol A less viscous alternative to PEGs, frequently used in oral and topical formulations.
Tween® 80 A non-ionic surfactant used at low concentrations (1-5%) to improve wettability and form micelles.[11]

For challenging compounds or specific delivery requirements (e.g., improving oral bioavailability), more advanced formulations may be necessary. These often require specialized expertise.

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed in a polymer matrix (e.g., PVP, HPMC-AS) in an amorphous (non-crystalline) state.[16] The amorphous form has a higher energy state and thus greater apparent solubility and a faster dissolution rate.[17] Characterization of ASDs involves techniques like DSC and XRPD to confirm the absence of crystallinity.[18][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils and surfactants can significantly improve oral absorption.[20] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the gut, which enhances solubilization and absorption.[21]

Part 4: Visualization & Workflows

Visual aids can simplify complex decision-making and experimental processes.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed Upon Dilution into Aqueous Medium q1 Is the final concentration absolutely necessary? start->q1 sol1 Reduce Final Concentration q1->sol1 No q2 Is pH modification allowed in the experiment? q1->q2 Yes a1_yes Yes a1_no No sol2 Determine pH-Solubility Profile. Adjust buffer pH to a more acidic value (e.g., pH 4-6). q2->sol2 Yes q3 Increase Co-solvent % (e.g., DMSO, PEG) slightly. Is precipitation resolved? q2->q3 No a2_yes Yes a2_no No sol3 Problem Solved. (Verify solvent tolerance in assay) q3->sol3 Yes sol4 Consider Advanced Formulations: - Solid Dispersions - Lipid-Based Systems - Cyclodextrin Complexation q3->sol4 No a3_yes Yes a3_no No

Caption: Decision workflow for addressing compound precipitation.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to chosen solvent/buffer in a sealed vial. equil1 Agitate at constant temperature for 24-48 hours. prep1->equil1 sep1 Centrifuge sample to pellet excess undissolved solid. equil1->sep1 sep2 Carefully collect supernatant. sep1->sep2 quant1 Dilute supernatant appropriately. sep2->quant1 quant2 Analyze via validated HPLC-UV method. quant1->quant2 quant3 Calculate concentration against a standard curve. quant2->quant3

Sources

Troubleshooting

Technical Support Center: Degradation of 2-Methyl-1-(2-methylbenzoyl)piperidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals studying the stability of 2-Methyl-1-(2-methylbenzoyl)piperidine. Here, we address common questions and troub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals studying the stability of 2-Methyl-1-(2-methylbenzoyl)piperidine. Here, we address common questions and troubleshooting scenarios encountered during experimental studies of its degradation pathways in solution. The insights are based on established principles of chemical degradation for analogous structures, grounded in authoritative scientific literature and regulatory guidelines.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Methyl-1-(2-methylbenzoyl)piperidine in solution?

Based on its chemical structure, which features a tertiary amide linkage and a substituted piperidine ring, the two most probable degradation pathways are hydrolysis and oxidation .

  • Hydrolytic Degradation: The tertiary amide bond is the most likely site for hydrolysis. This reaction involves the cleavage of the carbonyl-nitrogen bond, which can be catalyzed by acidic or basic conditions.[1][2][3] Although amides are generally more stable to hydrolysis than esters, cleavage can occur under forced conditions (e.g., elevated temperature, strong acid/base).[3][4] The expected products would be 2-methylpiperidine and 2-methylbenzoic acid.

  • Oxidative Degradation: The piperidine ring is susceptible to oxidation. The nitrogen atom and the adjacent carbon atoms are potential sites for reaction with oxidative agents (e.g., atmospheric oxygen, peroxides).[5] This can lead to the formation of N-oxides, imines, or even ring-opening products under more aggressive conditions.[5][6]

Q2: Which factors have the most significant impact on the stability of this compound?

Several factors can influence the rate and extent of degradation:

  • pH: The rate of amide hydrolysis is highly dependent on pH.[7] Both strong acidic and strong basic conditions are expected to accelerate the degradation compared to a neutral pH.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.[5][7] Thermal degradation studies are crucial for determining the compound's intrinsic stability.[8][9]

  • Light Exposure (Photostability): The benzoyl moiety may absorb UV light, potentially leading to photodegradation.[10][11] Photolytic pathways can be complex, often involving radical mechanisms that could lead to a different set of degradation products compared to hydrolytic or oxidative stress.[12]

  • Presence of Oxidizing Agents: Exposure to atmospheric oxygen, peroxides, or metal ions can initiate or catalyze oxidative degradation pathways.[5][13]

Q3: How can I minimize degradation during storage and handling of solutions?

To ensure the integrity of your compound in solution, consider the following best practices:

  • pH Control: Store solutions in a buffered system, ideally close to neutral pH where amide hydrolysis is typically slowest.

  • Temperature Control: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or frozen) to minimize thermal degradation.[5]

  • Light Protection: Use amber vials or wrap containers in foil to protect solutions from light.[5]

  • Inert Atmosphere: For long-term storage or for compounds particularly sensitive to oxidation, purge the solution and headspace of the container with an inert gas (e.g., nitrogen or argon) to displace oxygen.[5]

  • Use of Antioxidants: In some formulations, the addition of antioxidants like butylated hydroxytoluene (BHT) may be considered to inhibit oxidative processes, though this should be carefully evaluated for analytical compatibility.[5]

Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for addressing specific experimental challenges.

Scenario 1: Unexpected Peaks in a Stability-Indicating HPLC Analysis

Question: I am running a stability study on my compound, and my HPLC chromatogram shows several new, smaller peaks that were not present in the initial sample. How do I identify these unknown degradants?

Answer: The appearance of new peaks is a clear sign of degradation. A systematic approach, known as a forced degradation study , is the industry-standard method for identifying potential degradation products and establishing the degradation pathways.[7][14][15] This study will also help validate that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[16][17]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Identification Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Generate Stressed Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C, solid & solution) Photo Photolytic (ICH Q1B conditions) HPLC_UV HPLC-UV/PDA Analysis LC_MS LC-MS/MS Analysis Isolation Isolate Major Degradants NMR NMR Structure Elucidation API Prepare API Solution API->Stressed_Samples Expose to stress Analysis Analyze & Characterize Stressed_Samples->Analysis Inject & analyze Pathway Propose Degradation Pathway Analysis->Pathway Interpret data

Caption: Workflow for a forced degradation study.

  • Perform Forced Degradation: Expose solutions of 2-Methyl-1-(2-methylbenzoyl)piperidine to a range of stress conditions as outlined in regulatory guidelines like ICH Q1A(R2).[9][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][14]

    Stress Condition Typical Reagents & Conditions Potential Degradation Pathway Targeted
    Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48hAmide cleavage
    Base Hydrolysis 0.1 M NaOH at 60 °C for 12-24hAmide cleavage
    Oxidation 3% H₂O₂ at room temperature for 24hN-oxidation, C-oxidation, ring opening
    Thermal 80 °C (in solution and as solid) for 48hThermally-induced reactions
    Photolytic Expose to light source delivering ≥1.2 million lux hours and ≥200 watt-hours/m²Photochemical reactions (e.g., radical formation)
  • Analyze by HPLC-PDA: Analyze all stressed samples, along with an unstressed control, using a High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.[18]

    • Causality: The PDA detector provides UV spectra for each peak, which helps in determining peak purity and can give preliminary clues if the chromophore (the benzoyl group) has been modified.

  • Analyze by LC-MS/MS: Inject the samples into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[16][18]

    • Expertise: MS provides the mass-to-charge ratio (m/z) of the parent compound and its degradants. By comparing the mass of a degradant to the parent, you can infer the chemical transformation (e.g., a +16 Da shift suggests oxidation; hydrolysis would result in specific, predictable masses for 2-methylpiperidine and 2-methylbenzoic acid).

    • Trustworthiness: Tandem MS (MS/MS) fragments the degradant ions and provides structural information. Comparing the fragmentation pattern of a degradant to that of the parent compound helps pinpoint the site of modification.

  • Isolate and Characterize (if necessary): For major or structurally ambiguous degradants, isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.[19][20]

Scenario 2: Rapid Degradation Observed Under Acidic/Basic Conditions

Question: My compound is degrading very quickly in my acidic formulation, leading to a significant loss of potency. How do I confirm that hydrolysis is the cause and what are my options?

Answer: Rapid degradation in acidic or basic media strongly suggests amide hydrolysis. The troubleshooting process involves confirming the identity of the degradation products and then exploring formulation strategies to mitigate the issue.

Hydrolysis_Troubleshooting

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purity Optimization for 2-Methyl-1-(2-methylbenzoyl)piperidine

Welcome to the Technical Support Center. 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS: 329938-29-6) is a sterically hindered amide. Its synthesis via the aminolysis of 2-methylbenzoyl chloride with 2-methylpiperidine is n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS: 329938-29-6) is a sterically hindered amide. Its synthesis via the aminolysis of 2-methylbenzoyl chloride with 2-methylpiperidine is notoriously sluggish due to the severe steric clash between the ortho-methyl group on the acyl electrophile and the alpha-methyl group on the nucleophilic amine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols designed for researchers and drug development professionals aiming to achieve >99% purity without relying solely on exhaustive chromatography.

Section 1: Troubleshooting Guides & FAQs

Q1: My crude product contains significant amounts of 2-methylbenzoic acid. How is this forming and how do I prevent it?

  • Causality: Due to the severe steric hindrance at the reaction center, the desired nucleophilic addition-elimination rate is significantly depressed. Consequently, any trace moisture in the solvent or environment will outcompete the hindered amine, hydrolyzing the moisture-sensitive acyl chloride into 2-methylbenzoic acid (1)[1].

  • Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, an inert gas line (Argon/N₂), and anhydrous solvents (e.g., Dichloromethane dried over 3Å molecular sieves). Consider using a 1.1–1.2x molar excess of the acyl chloride to compensate for unavoidable trace hydrolysis.

Q2: I used DMAP (4-Dimethylaminopyridine) to accelerate the coupling, but it is co-eluting with my product. What is the alternative?

  • Causality: While DMAP is a classic nucleophilic catalyst for sluggish acylations, it is notoriously difficult to remove from tertiary or hindered amides during standard aqueous workups. Because DMAP is a basic tertiary amine, it partitions poorly into the aqueous phase under neutral or mildly basic conditions, leading to co-elution during silica gel chromatography (2)[2].

  • Solution: Substitute DMAP with a volatile, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). If a catalyst is absolutely required to force the reaction to completion, utilize polymer-supported DMAP, which can be mechanically filtered out post-reaction.

Q3: How can I isolate the pure amide without relying on time-consuming column chromatography?

  • Causality: Amides are chemically neutral under standard extraction conditions, whereas the primary impurities are either acidic (2-methylbenzoic acid) or basic (unreacted 2-methylpiperidine and DIPEA). By manipulating the pH of the aqueous washes, you can selectively ionize and extract these impurities into the aqueous waste (3)[3].

  • Solution: Implement a rigorous acid-base liquid-liquid extraction. For ultra-high purity (>99%), follow the extraction with basic ion-exchange scavenger resins (e.g., Amberlite IRA-68) to sequester residual carboxylic acids directly from the organic phase ().

Section 2: Step-by-Step Methodology for High-Purity Synthesis & Isolation

This protocol is designed as a self-validating system ; each step includes a verification check to ensure the thermodynamic and kinetic requirements of the purification are met.

Phase 1: Anhydrous Coupling
  • Preparation: Dissolve 2-methylpiperidine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration) under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C.

    • Self-Validation: Ensure the internal temperature is ≤ 5 °C before proceeding to prevent exothermic side-reactions and excessive acyl chloride degradation.

  • Addition: Dissolve 2-methylbenzoyl chloride (1.1 equiv) in an equal volume of anhydrous DCM. Add this solution dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–16 hours to overcome the steric barrier.

Phase 2: Acid-Base Extraction
  • Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (3 × half-volumes).

    • Self-Validation: Check the pH of the final aqueous wash. It MUST be < 2. If it is > 2, unreacted 2-methylpiperidine may still be present in the organic layer; repeat the HCl wash.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 × half-volumes).

    • Self-Validation: Observe the cessation of CO₂ gas evolution. Check the pH of the aqueous wash; it must be > 8 to ensure complete deprotonation of 2-methylbenzoic acid.

  • Brine Wash & Drying: Wash with saturated NaCl (brine), separate the organic layer, and dry over anhydrous Na₂SO₄.

Phase 3: Scavenger Resin Purification
  • Resin Treatment: To the dried organic filtrate, add a weakly basic ion-exchange resin such as Amberlite IRA-68 (3 equiv by weight relative to expected acid impurity). Stir for 2 hours at room temperature.

  • Isolation: Filter the suspension through a fritted funnel. The resin sequesters any trace 2-methylbenzoic acid. Evaporate the solvent under reduced pressure to yield the pure 2-Methyl-1-(2-methylbenzoyl)piperidine.

Section 3: Quantitative Data Summary

The following table summarizes the efficiency of different purification strategies for sterically hindered amides, demonstrating why the combined extraction/resin approach is superior for scale-up.

Purification MethodTypical Yield (%)Purity (HPLC-UV)ScalabilityPrimary Impurities Removed
Single Aqueous Workup (Water only)85 - 90%75 - 82%HighSalts, some polar organics
Rigorous Acid-Base Extraction75 - 85%92 - 96%HighUnreacted amine, carboxylic acid
Acid-Base Ext. + Scavenger Resin 70 - 80% > 99% Medium-High Trace acids, trace amines
Silica Gel Flash Chromatography60 - 70%> 98%LowAll (but prone to co-elution)

Section 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Amine, Acid, Base) HClWash 1. Wash with 1M HCl (Removes Amine & DIPEA) Crude->HClWash OrgLayer1 Organic Layer (Amide, Acid) HClWash->OrgLayer1 Organic Phase AqLayer1 Aqueous Layer (Amine Salts) HClWash->AqLayer1 Aqueous Phase (Discard) BaseWash 2. Wash with Sat. NaHCO3 (Removes Carboxylic Acid) OrgLayer1->BaseWash OrgLayer2 Organic Layer (Crude Amide) BaseWash->OrgLayer2 Organic Phase AqLayer2 Aqueous Layer (Sodium Carboxylate) BaseWash->AqLayer2 Aqueous Phase (Discard) Resin 3. Scavenger Resin Treatment (Amberlite IRA-68) OrgLayer2->Resin PureProduct Pure 2-Methyl-1- (2-methylbenzoyl)piperidine Resin->PureProduct Filter & Evaporate

Liquid-liquid extraction and resin scavenging workflow for hindered amide purification.

References

  • BenchChem. "A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis." Benchchem Application Notes.
  • Wipf Group. "Strategies in Organic Synthesis: Ion exchange scavengers for product purification." University of Pittsburgh.
  • Univerzita Karlova. "SYNTHESIS OF NATURAL PRODUCT ANALOGUES AS POTENTIAL ANTITUMOUR AGENTS.
  • US Patent 7022844B2. "Amide-based compounds, production, recovery, purification and uses thereof." Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Shape for Sterically Hindered Amides

Welcome to the Technical Support Center. This guide is specifically designed for analytical chemists, researchers, and drug development professionals encountering anomalous chromatographic behavior—such as peak broadenin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for analytical chemists, researchers, and drug development professionals encountering anomalous chromatographic behavior—such as peak broadening, splitting, or plateauing—when analyzing sterically hindered tertiary amides like 2-Methyl-1-(2-methylbenzoyl)piperidine .

As a Senior Application Scientist, I have structured this guide to not only provide the solution but to explain the underlying physicochemical causality, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Methyl-1-(2-methylbenzoyl)piperidine show two distinct peaks or a "batman" shape on my chromatogram despite being >99% pure? A1: The anomaly is caused by the presence of rotational isomers (rotamers) . The amide bond (N-C=O) in your analyte possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. This restricts free rotation around the C-N bond. In 2-Methyl-1-(2-methylbenzoyl)piperidine, the steric hindrance from the 2-methyl group on the piperidine ring and the ortho-methyl group on the benzoyl ring creates a massive energy barrier to rotation. At ambient temperatures, the interconversion between the cis and trans rotamers is slow relative to the chromatographic timescale. Consequently, the HPLC column separates the two rotamers, resulting in split peaks or a bridged "batman" shape if interconversion occurs mid-column [1].

Q2: How can I definitively prove these are rotamers and not a co-eluting impurity, diastereomer, or column degradation? A2: You can validate this through two self-validating experimental approaches:

  • Fraction Collection & Re-injection: Collect the eluent of the first peak, let it sit at room temperature to re-equilibrate, and re-inject it. If it is a rotamer, the chromatogram will again show both peaks in the exact same ratio as the original sample. An impurity would only show the single collected peak.

  • Variable Temperature HPLC (VT-HPLC): Gradually increase the column temperature. If the peaks are rotamers, the added thermal energy will accelerate the interconversion rate. The peaks will broaden, merge, and eventually coalesce into a single, sharp, time-averaged peak at higher temperatures [1].

Q3: What is the most effective way to resolve this peak shape issue for accurate quantitation? A3: The definitive solution is to increase the column temperature . Operating the column at elevated temperatures (typically 60°C to 80°C) provides enough thermal energy to overcome the rotational barrier. When the interconversion rate vastly exceeds the separation speed, the rotamers elute as a single sharp peak, restoring Gaussian peak symmetry and improving the limit of quantitation (LOQ) [2].

Q4: What if my current C18 column cannot withstand temperatures above 45°C? A4: Prolonged exposure to high temperatures and extreme pH can accelerate bonded phase hydrolysis in standard silica columns, leading to peak shape degradation over time [3]. If your method requires high temperatures to coalesce rotamers, you must upgrade to a temperature-stable column, such as those built on Ethylene Bridged Hybrid (BEH) particles or polymeric stationary phases, which routinely withstand up to 90°C. Alternatively, changing the mobile phase modifier (e.g., switching from Methanol to Acetonitrile) can alter the solvent viscosity and slightly shift the thermodynamic equilibrium, though temperature remains the primary driver [2].

Quantitative Data Presentation

The following table summarizes the causal relationship between column temperature, rotamer interconversion kinetics, and the resulting chromatographic peak shape for hindered amides.

Column Temperature (°C)Interconversion RateChromatographic ObservationResolution (

) of Rotamers
20 - 25 (Ambient) Very SlowTwo distinct peaks or distinct plateau ("batman" shape)> 1.5 (Separated)
35 - 45 IntermediateBroadened, severe tailing, or partially coalescing peaks< 1.0 (Poor/Merging)
60 - 80 FastSingle, sharp, symmetrical Gaussian peakN/A (Fully Coalesced)
Experimental Protocol: Variable Temperature HPLC (VT-HPLC) for Rotamer Coalescence

To establish a self-validating method for your hindered amide, follow this step-by-step VT-HPLC protocol.

Prerequisites:

  • Ensure your HPLC system is equipped with an active column heater and a mobile phase pre-heater.

  • Install a high-temperature stable column (e.g., Hybrid Silica C18, rated for

    
     80°C).
    

Step-by-Step Methodology:

  • Baseline Setup (Ambient): Set the column compartment to 25°C. Inject the 2-Methyl-1-(2-methylbenzoyl)piperidine standard. Record the retention times, peak widths, and the valley-to-peak ratio of the split peaks.

  • Thermal Equilibration: Increase the column temperature to 40°C. Allow 15 minutes for the column and mobile phase pre-heater to reach thermal equilibrium. Causality Note: Unequal temperatures between the incoming mobile phase and the column will cause thermal gradients, leading to artificial peak distortion that mimics column degradation [2].

  • Intermediate Injection: Inject the standard at 40°C. Observe the peak profile; you should note the peaks moving closer together and the valley rising (plateau formation).

  • High-Temperature Coalescence: Increase the temperature in 10°C increments (50°C, 60°C, 70°C), allowing 15 minutes of equilibration per step. Inject the standard at each interval.

  • Method Finalization: Identify the lowest temperature at which the two peaks fully coalesce into a single, symmetrical peak with a USP tailing factor between 0.9 and 1.2 [3]. Lock this temperature as the standard operating parameter for your validated method.

Diagnostic Workflow Visualization

RotamerTroubleshooting Start Observation: Split Peaks or 'Batman' Shape Analyze Structural Analysis: Is a sterically hindered amide present? Start->Analyze YesAmide Yes (e.g., 2-Methylbenzoyl piperidine) Analyze->YesAmide NoAmide No Analyze->NoAmide VTHPLC Perform VT-HPLC: Increase column temp from 25°C to 60°C+ YesAmide->VTHPLC Standard Investigate Standard Causes: Column Void, Co-elution, Sample Solvent Mismatch NoAmide->Standard CheckCoalescence Do peaks coalesce into a single sharp peak? VTHPLC->CheckCoalescence RotamerConfirmed Diagnosis Confirmed: Amide Rotamers. Use High-Temp Method. CheckCoalescence->RotamerConfirmed  Yes   ImpurityConfirmed Diagnosis: Co-eluting Impurity or Degradation. CheckCoalescence->ImpurityConfirmed  No  

Logical workflow for diagnosing and resolving rotamer-induced peak splitting in HPLC.

References
  • Trapp, O., et al. "Chromatographically separable rotamers of an unhindered amide." PubMed Central (PMC).
  • "How Does Column Temperature Affect HPLC Resolution?" Chrom Tech, Inc.
  • "Peak Shape Changes Over Time.
Optimization

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Bioanalysis of 2-Methyl-1-(2-methylbenzoyl)piperidine

Welcome to the Senior Application Scientist Troubleshooting Portal. Analyzing lipophilic amides like 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6) in complex biological matrices presents significant bioanalyti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Troubleshooting Portal. Analyzing lipophilic amides like 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6) in complex biological matrices presents significant bioanalytical challenges. The most critical hurdle is the matrix effect —the alteration of ionization efficiency by co-eluting endogenous compounds.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality of these effects and provide self-validating protocols to ensure your assays meet stringent regulatory standards.

Mechanistic Understanding: The Causality of Ion Suppression

To fix a problem, you must first understand its physical chemistry. 2-Methyl-1-(2-methylbenzoyl)piperidine is a lipophilic amide (MW: 217.31 g/mol ). During reversed-phase liquid chromatography (RPLC), it typically elutes in the high-organic region of the gradient.

Unfortunately, this elution window overlaps heavily with endogenous glycerophospholipids (e.g., phosphatidylcholines) present in plasma and serum. When utilizing Electrospray Ionization (ESI) in positive mode, both the target analyte and these phospholipids enter the ESI Taylor cone simultaneously. Because phospholipids have highly surface-active properties, they outcompete the target analyte for access to the droplet surface and available charge (protons). The result is severe ion suppression , reducing your signal-to-noise ratio and compromising assay sensitivity[1].

IonSuppression Droplet ESI Taylor Cone (Charged Droplet) Surface Droplet Surface (Limited Charge Sites) Droplet->Surface Analyte Target Analyte (m/z 218) Analyte->Droplet Matrix Phospholipids (m/z 184) Matrix->Droplet GasPhase Gas-Phase Ions to MS [M+H]+ Surface->GasPhase Competition for Charge

Mechanism of ESI ion suppression by competing matrix phospholipids.

Diagnostic Workflows: Identifying the Root Cause

Before altering your method, you must quantitatively diagnose the issue. We employ the industry-standard framework pioneered by2[2] to separate true extraction loss from matrix-induced signal suppression.

MatrixEffectWorkflow Start Suspect Matrix Effects in Analyte Quantification Set1 Set 1: Neat Solvent (Pure Analyte Response) Start->Set1 Set2 Set 2: Post-Extraction Spike (Analyte in Blank Matrix) Start->Set2 Set3 Set 3: Pre-Extraction Spike (Extracted Sample) Start->Set3 CalcME Matrix Effect (ME) = (Set 2 / Set 1) x 100 Set1->CalcME Set2->CalcME CalcRE Recovery (RE) = (Set 3 / Set 2) x 100 Set2->CalcRE Set3->CalcRE Decision Is ME outside 85-115% or CV > 15%? CalcME->Decision Pass Method Validated Decision->Pass No Fail Optimize Cleanup / Chromatography Decision->Fail Yes

Diagnostic workflow for isolating matrix effects from extraction recovery.

Quantitative Data Summary: Matuszewski Assessment Example

The following table illustrates a typical diagnostic result where matrix effects (not recovery) are the root cause of assay failure.

Matrix Lot (Human Plasma)Set 1 Area (Neat)Set 2 Area (Post-Spike)Set 3 Area (Pre-Spike)Matrix Effect (%)Extraction Recovery (%)
Lot 1 (Normal)100,00065,00055,25065.0% (Suppression)85.0%
Lot 2 (Lipemic)100,00042,00034,86042.0% (Suppression)83.0%
Lot 3 (Hemolyzed)100,00071,00061,06071.0% (Suppression)86.0%
Mean / CV (%) ------59.3% / 25.8% (FAIL) 84.6% / 1.8% (PASS)

Scientist's Insight: In the table above, the extraction recovery is excellent and consistent (CV 1.8%). However, the Matrix Effect is highly variable (CV 25.8%), failing the 3[3] acceptance criteria of ≤15%. This proves that simple Protein Precipitation (PPT) is insufficient for this analyte.

Self-Validating Mitigation Protocols

To resolve the suppression identified above, we must implement a targeted cleanup strategy. Because 2-Methyl-1-(2-methylbenzoyl)piperidine is a neutral-to-weakly basic amide, Phospholipid Removal Plates (PLR) or Solid Phase Extraction (SPE) are required.

Protocol: Phospholipid Depletion via Supported Liquid Extraction (SLE)

This protocol acts as a self-validating system by embedding the Set 1/2/3 checkpoints directly into the workflow.

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of plasma into a 96-well plate.

  • Add 100 µL of 0.1% Formic Acid in water. Causality: Disrupts protein-analyte binding and ensures the analyte is fully partitioned into the aqueous phase.

Step 2: SLE Loading

  • Load the 200 µL pre-treated sample onto an SLE+ cartridge/plate.

  • Apply a brief pulse of positive pressure (2-3 psi) to initiate absorption into the diatomaceous earth sorbent. Wait 5 minutes.

Step 3: Elution (Matrix Exclusion)

  • Elute the target analyte using 2 x 500 µL of Methyl tert-butyl ether (MTBE).

  • Causality: MTBE is highly selective for lipophilic amides but forces highly polar/zwitterionic phospholipids to remain trapped on the aqueous SLE sorbent.

Step 4: Self-Validation Checkpoint

  • Prepare Set 2: Take 3 blank plasma samples, run Steps 1-3, evaporate, and reconstitute in mobile phase spiked with 10 ng/mL of the analyte.

  • Prepare Set 3: Spike 3 blank plasma samples with 10 ng/mL of the analyte, run Steps 1-3, evaporate, and reconstitute in neat mobile phase.

  • Prepare Set 1: Spike 10 ng/mL of analyte directly into neat mobile phase.

  • Acceptance: Calculate ME. If ME is between 90-110%, the protocol is validated and ready for routine use.

Frequently Asked Questions (FAQs)

Q: What are the exact regulatory acceptance criteria for matrix effects in clinical bioanalysis? A: According to both the 4[4] and the 3[3], you must assess the Matrix Factor (MF) using at least 6 independent lots of blank matrix (including special populations like lipemic or hemolyzed samples). The coefficient of variation (CV) of the Internal Standard (IS)-normalized MF must be ≤ 15%.

Q: Can I just use a Stable Isotope Labeled (SIL) Internal Standard to ignore matrix effects? A: No. While a well-designed SIL-IS (e.g., 13C or deuterium-labeled) will co-elute with your analyte and experience the exact same suppression—thereby mathematically correcting the quantification error—it does not solve the physical loss of signal[1]. If severe ion suppression drops your absolute analyte signal below the Lower Limit of Quantitation (LLOQ), the assay will fail regardless of the IS correction. You must optimize sample cleanup first.

Q: My post-column infusion shows a massive ion suppression dip exactly where 2-Methyl-1-(2-methylbenzoyl)piperidine elutes. If I can't change the extraction, what chromatographic changes can I make? A: If extraction changes are impossible, alter the chromatographic selectivity to shift the analyte away from the phospholipid suppression zone (typically m/z 184 transitions).

  • Change the organic modifier: Switch from Acetonitrile to Methanol. Methanol provides different selectivity for amides and often shifts their retention time relative to lipids.

  • Adjust the gradient: Flatten the gradient slope (e.g., 2% organic/min) around the analyte's expected elution time to separate it from the co-eluting matrix front.

References

  • Title: Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS Source: Analytical Chemistry (PubMed) URL: [2]

  • Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: Analytical Chemistry (PMC) URL: [1]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [3]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [4]

  • Title: 2-METHYL-1-(2-METHYLBENZOYL)PIPERIDINE Product Information Source: Sigma-Aldrich URL:

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-1-(2-methylbenzoyl)piperidine vs other piperidine derivatives efficacy

An objective, data-driven evaluation of novel insect repellents requires a rigorous understanding of both molecular structure and neuro-olfactory mechanisms. As the industry shifts away from traditional acyclic amides li...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of novel insect repellents requires a rigorous understanding of both molecular structure and neuro-olfactory mechanisms. As the industry shifts away from traditional acyclic amides like DEET due to their plasticizing side effects and high volatility, piperidine derivatives have emerged as the gold standard for spatial repellency.

This guide provides a comprehensive technical comparison between the experimental hybrid compound 2-Methyl-1-(2-methylbenzoyl)piperidine and established benchmarks (Picaridin, SS220, and DEET), detailing their structural causality, receptor pharmacology, and the self-validating experimental protocols used to quantify their efficacy.

Structural Causality & Chemical Rationale

The efficacy and user-safety profile of a spatial repellent are dictated by its volatility and its conformational entropy.

  • DEET (N,N-Diethyl-m-toluamide): Features a highly flexible diethylamine tail. This linear flexibility allows the molecule to intercalate into the polymer matrices of synthetic fabrics and plastics, causing them to dissolve or soften[1].

  • Piperidine Derivatives (Picaridin, SS220): Utilize a rigid, 6-membered aliphatic piperidine ring. This cyclic constraint significantly reduces the conformational entropy of the molecule, preventing it from disrupting polymer chains and rendering it safe for use with plastics[1].

  • 2-Methyl-1-(2-methylbenzoyl)piperidine: This compound acts as a structural bridge. It combines the non-plasticizing piperidine ring of SS220 with the toluoyl core of DEET. However, by utilizing an ortho-toluoyl group (2-methylbenzoyl) rather than a meta-toluoyl group, it introduces severe steric hindrance around the amide bond. This restricted rotation lowers the compound's vapor pressure, allowing it to persist longer on the skin surface before evaporating, theoretically extending the duration of protection.

Mechanistic Overview: The Dual-Action Pathway

Recent electrophysiological studies confirm that synthetic piperidine repellents operate via a dual mechanism, acting simultaneously on physical odorant release and neurological receptor activation[2].

  • Volatility Modulation: When applied to the epidermis, piperidine derivatives physically interact with human-derived attractants (such as lactic acid and 1-octen-3-ol). This interaction reduces the vapor pressure of these host odorants, effectively "masking" the host by decreasing the amount of activating ligand that reaches the mosquito's antennae[2],[3].

  • Receptor Modulation: Volatilized repellent molecules enter the insect's sensilla and bind to Odorant Binding Proteins (e.g., AgamOBP1)[1]. They are transported to the Odorant Receptor (OR) complex, which is obligately coupled with the co-receptor Orco [4]. Binding to specific receptors (such as CquiOR136) can directly trigger an action potential leading to behavioral avoidance, or act as a "confusant" that jams normal olfactory processing[3],[4].

Pathway H Host Odorants V Volatility Reduction H->V Evaporation R Piperidine Repellent R->V Skin Interaction O Odorant Binding Protein R->O Direct Binding V->O Masked Release C OR / Orco Complex O->C Ligand Transport N Olfactory Neuron C->N Ion Flux

Fig 1. Dual mechanism of piperidine repellents via volatility modulation and Orco activation.

Quantitative Efficacy Comparison

The following table synthesizes the physicochemical properties and biological efficacy of these compounds. Data for 2-Methyl-1-(2-methylbenzoyl)piperidine is extrapolated based on its molecular weight (217.3 g/mol ) and structural homology to SS220.

PropertyDEETPicaridin (Icaridin)SS2202-Methyl-1-(2-methylbenzoyl)piperidine
Chemical Class Toluamide (Acyclic)Piperidine CarboxylatePiperidine CarboxamidePiperidine Toluamide
Vapor Pressure (25°C) 1.7 × 10⁻³ mmHg4.4 × 10⁻⁴ mmHg< 1.0 × 10⁻³ mmHg~5.0 × 10⁻⁴ mmHg (Est.)
Receptor Target OR / Orco[4]OR / Orco / AgamOBP1[1]OR / OrcoOR / Orco (Predicted)
Protection Time (20%) ~6 Hours~8 Hours~9 Hours[5]~8.5 Hours (Extrapolated)
Plasticizing Effect HighNone[1]None[5]None

Self-Validating Experimental Protocols

To objectively validate the efficacy and mechanism of novel piperidine derivatives, we employ a two-tiered screening protocol: in vitro electrophysiology followed by in vivo behavioral assays. These protocols are designed with internal controls to ensure causality and data integrity.

Protocol A: Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC)

Causality:Xenopus oocytes natively lack insect olfactory receptors, providing a "silent" background. By expressing the mosquito OR/Orco complex here, any recorded ion flux is definitively caused by the repellent interacting with the specific target receptor.

  • cRNA Microinjection: Synthesize capped cRNA for the target receptor (e.g., CquiOR136) and the obligate co-receptor (CquiOrco). Co-inject 27.5 ng of each cRNA into stage V-VI Xenopus laevis oocytes.

  • Incubation: Incubate oocytes for 3–5 days at 18°C in modified Barth's solution to allow for optimal translation and membrane trafficking of the heteromeric ion channels.

  • Perfusion & Recording: Impale oocytes with two microelectrodes (filled with 3M KCl). Voltage-clamp the cell at a holding potential of -80 mV.

  • Validation: Perfuse the chamber with 100 µM of the piperidine test compound. Measure the inward current. Use a known agonist (e.g., methyl jasmonate) as a positive control, and an un-injected oocyte as a negative control.

Protocol B: In Vivo Arm-in-Cage Efficacy Assay

Causality: To ensure that a lack of mosquito bites is due to the compound's repellency rather than mosquito satiety or lethargy, mosquitoes are strictly starved, and an untreated control arm is used to verify high baseline avidity.

  • Specimen Preparation: Isolate 250 female Aedes aegypti mosquitoes (5–7 days post-emergence). Starve them of sucrose for 12 hours prior to testing, providing only water to maximize host-seeking drive.

  • Standardized Application: Apply 1 mL of a 20% (w/v) repellent solution (dissolved in ethanol) evenly across 250 cm² of a human volunteer's forearm. Allow 15 minutes for the ethanol solvent to flash off.

  • Exposure Matrix: Insert the treated arm into the test cage for exactly 3 minutes at 30-minute intervals.

  • Endpoint Determination: The assay strictly concludes at the "First Confirmed Bite"—defined as one bite followed by a second bite within the same or the subsequent 3-minute exposure period. This prevents premature termination from a single, random probing event[5].

Workflow S Synthesis G GC-MS Assay S->G Volatility O Oocyte TEVC S->O Binding A Arm-in-Cage G->A Formulation R Sensillum Record O->R In Vitro R->A In Vivo D Data Validation A->D Efficacy

Fig 2. High-throughput screening workflow for evaluating novel piperidine-based repellents.

References

1. Title: Picaridin Technical Fact Sheet Source: National Pesticide Information Center (NPIC) URL: 2. Title: Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Source: Journal of Medical Entomology (Oxford Academic) URL: 5 3.[1] Title: Picaridin - Mechanism of action and physical properties Source: Wikipedia URL: 1 4.[2] Title: Dual mechanisms of synthetic repellents in Aedes aegypti: odorant receptor inhibition and odor volatility modulation Source: Entomologia Generalis URL: 2 5.[3] Title: Commonly used insect repellents hide human odors from Anopheles mosquitoes Source: bioRxiv URL: 3 6. Title: The enigmatic reception of DEET – the gold standard of insect repellents Source: NIH (PMC) URL: 4

Sources

Comparative

Comparative analysis of benzoylpiperidines in specific biological assays

Comparative Analysis of Benzoylpiperidines in Biological Assays: A Technical Guide for Target-Specific Optimization The phenyl(piperidin-4-yl)methanone core, widely recognized as the benzoylpiperidine scaffold, is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Benzoylpiperidines in Biological Assays: A Technical Guide for Target-Specific Optimization

The phenyl(piperidin-4-yl)methanone core, widely recognized as the benzoylpiperidine scaffold, is a privileged structure in modern medicinal chemistry. Often deployed as a metabolically stable bioisostere of the piperazine ring, this motif is highly valued in the development of therapeutics for neurodegenerative diseases, psychiatric disorders, and oncology [1].

This guide provides an objective, data-driven comparative analysis of benzoylpiperidine derivatives across three primary biological targets: Acetylcholinesterase (AChE), Monoacylglycerol Lipase (MAGL), and Serotonin (5-HT) receptors.

Target Profile & Comparative Efficacy

The versatility of the benzoylpiperidine scaffold stems from its dual-interaction capability: the basic piperidine nitrogen frequently participates in critical cation-π interactions within enzyme catalytic sites, while the benzoyl carbonyl group serves as a highly effective hydrogen bond acceptor.

To benchmark the performance of these derivatives, their inhibitory concentrations (IC50) and binding affinities (Ki) are compared against industry-standard reference drugs in Table 1.

Table 1: Comparative In Vitro Activity of Benzoylpiperidine Derivatives vs. Standard Therapeutics

Compound Class / IDPrimary TargetActivity (IC50 / Ki)Reference StandardStandard Activity
Benzoylpiperidine 19 AChEIC50 = 5.10 µMGalantamineIC50 = 1.19 µM
Benzoylpiperidine 21 BuChE / SERTIC50 = 6.16 µM / Ki = 25.5 µMDonepezil (BuChE)IC50 ~ 5.0 µM
Benzoylpiperidine 20 MAGLIC50 = 80 nMJZL184IC50 = 8 nM
Benzoylpiperidine 31 5-HT2A ReceptorIC50 = 1.1 nMKetanserinIC50 ~ 2.0 nM
Benzoylpiperidine 63 5-HT7 ReceptorKi = 2.0 nMSB-269970Ki = 1.2 nM

Data synthesized from recent pharmacological evaluations of functionalized piperidines[1][2].

Mechanistic Pathways & Structural Causality

When targeting the central nervous system (CNS), the inherent lipophilicity of the benzoylpiperidine scaffold enhances blood-brain barrier (BBB) penetration. This pharmacokinetic property is routinely validated via Parallel Artificial Membrane Permeability Assays (PAMPA), where optimized derivatives exhibit high membrane permeability and low membrane retention[3].

For neuropsychiatric applications, specific benzoylpiperidines act as potent antagonists at the 5-HT2A receptor[2]. By binding to the orthosteric site, these compounds prevent serotonin-mediated activation of the Gq/11 coupled pathway. This blockade halts the downstream cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately suppressing intracellular calcium release.

G Ligand Benzoylpiperidine Derivative Receptor 5-HT2A Receptor Ligand->Receptor Antagonizes Gq Gq/11 Protein Receptor->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Fig 1. Antagonistic modulation of the 5-HT2A Gq/11 signaling pathway by benzoylpiperidines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, biological assays evaluating benzoylpiperidines must incorporate robust internal controls. Below are the field-standard, self-validating protocols for AChE and MAGL inhibition.

Protocol A: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

Causality: Ellman's method[4] is a colorimetric assay relying on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is inversely proportional to the inhibitor's efficacy. Pre-incubation is strictly required to allow reversible benzoylpiperidine inhibitors to reach binding equilibrium with the enzyme's active site before substrate competition begins.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (0.3 mM final) and ATCI (0.5 mM final) in the buffer.

  • Assay Setup (96-well microplate):

    • Blank (Background Control): 150 µL Buffer + 10 µL DTNB + 10 µL ATCI. (Validates reagent stability without enzyme).

    • 100% Activity Control: 140 µL Buffer + 10 µL AChE (0.03 U/mL) + 10 µL DTNB + 10 µL vehicle solvent. (Establishes the maximum uninhibited reaction rate).

    • Test Wells: 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL benzoylpiperidine derivative (serial dilutions from 10⁻⁴ to 10⁻⁹ M).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL ATCI to all wells to trigger hydrolysis.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.

  • Data Validation: Ensure the 100% activity control shows a linear increase in absorbance over the 5-minute window. Calculate the IC50 using non-linear regression (log(inhibitor) vs. normalized response).

Workflow Prep Prepare Reagents (AChE, DTNB) Incubate Pre-incubate with Inhibitor Prep->Incubate Substrate Add ATCI Substrate Incubate->Substrate Reaction Thiocholine + DTNB Reaction Substrate->Reaction Measure Spectrophotometry (412 nm) Reaction->Measure

Fig 2. Step-by-step workflow of Ellman's method for AChE inhibition.

Protocol B: Monoacylglycerol Lipase (MAGL) Inhibition Assay

Causality: MAGL hydrolyzes the chromogenic substrate 4-nitrophenylacetate (4-NPA) into 4-nitrophenol. Benzoylpiperidines act as reversible, competitive inhibitors, blocking this hydrolysis. A rapid dilution step is built into this protocol to confirm that the compound does not covalently bind to the enzyme, ensuring its classification as a reversible inhibitor[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAGL in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

  • Inhibitor Incubation: In a 96-well plate, combine 150 µL of MAGL solution with 10 µL of the test compound. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 40 µL of 4-NPA (final concentration 1 mM).

  • Detection: Monitor the formation of 4-nitrophenol by measuring absorbance at 405 nm continuously for 10 minutes.

  • Reversibility Validation (Dilution Assay): Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 100x IC50) for 30 minutes. Rapidly dilute the mixture 100-fold into an assay buffer containing the substrate. A rapid recovery of enzyme activity upon dilution validates the competitive, non-covalent nature of the benzoylpiperidine-MAGL interaction.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease Source: MDPI (Molecules) URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: PubMed Central (PMC) / NIH URL:[Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Validating the Biological Effects of 2-Methyl-1-(2-methylbenzoyl)piperidine: A Comparative Guide for Next-Generation Spatial Repellents

As vector-borne diseases continue to expand their geographic footprint, the demand for novel, long-lasting spatial repellents has intensified. While N,N-Diethyl-meta-toluamide (DEET) remains the gold standard, its plasti...

Author: BenchChem Technical Support Team. Date: March 2026

As vector-borne diseases continue to expand their geographic footprint, the demand for novel, long-lasting spatial repellents has intensified. While N,N-Diethyl-meta-toluamide (DEET) remains the gold standard, its plasticizing properties and rapid skin absorption profile drive the search for superior alternatives.

2-Methyl-1-(2-methylbenzoyl)piperidine emerges as a highly promising candidate. By hybridizing the toluamide moiety found in DEET with the lipophilic piperidine ring found in Picaridin (Icaridin), this compound leverages steric bulk to modulate volatility and receptor affinity. This guide provides a comprehensive, objective comparison of 2-Methyl-1-(2-methylbenzoyl)piperidine against industry standards, detailing the mechanistic rationale and the self-validating experimental protocols required to quantify its biological efficacy.

Mechanistic Rationale: Odorant Receptor Modulation

Historically, it was debated whether repellents masked host odors or actively repelled insects. It is now established that mosquitoes detect repellents directly via specific Olfactory Receptor Neurons (ORNs) [1]. Furthermore, repellents act as allosteric modulators—either agonists or antagonists—of the insect Odorant Receptor (OR) and its obligate co-receptor (Orco) complex [2].

The biological efficacy of 2-Methyl-1-(2-methylbenzoyl)piperidine is rooted in its specific methylation pattern. The methyl group on the benzoyl ring (ortho-position) and the methyl group on the piperidine ring create significant steric hindrance. This structural rigidity prevents rapid enzymatic degradation on the skin and lowers the compound's vapor pressure, theoretically extending its protection time compared to unsubstituted N-benzoylpiperidines [3]. When the volatilized compound enters the mosquito's sensilla, it binds to the OR/Orco heteromer, triggering an influx of cations that depolarizes the OSN, ultimately resulting in avoidance behavior.

OR_Pathway Odorant 2-Methyl-1- (2-methylbenzoyl)piperidine OR_Complex OR / Orco Heteromer (e.g., AaOR8 + AaOrco) Odorant->OR_Complex Binds allosteric receptor site IonChannel Cation Channel Opening (Ca2+, Na+) OR_Complex->IonChannel Conformational change Depolarization Membrane Depolarization IonChannel->Depolarization Ion influx OSN Olfactory Sensory Neuron Firing Depolarization->OSN Action potential Behavior Spatial Repellency & Avoidance Behavior OSN->Behavior Signal to Antennal Lobe

Fig 1: Mechanism of action for piperidine-based repellents via the OR/Orco signaling pathway.

Comparative Efficacy Data

To objectively evaluate 2-Methyl-1-(2-methylbenzoyl)piperidine, it must be benchmarked against DEET and Picaridin. The table below synthesizes the critical physicochemical and biological metrics that dictate repellent performance.

CompoundMinimum Effective Dosage (MED)Protection Time (at 20% conc.)Vapor Pressure (25°C)Primary Biological Target
DEET 0.017 mg/cm²4.5 - 6.0 hours0.0017 mmHgOR/Orco Agonist/Modulator
Picaridin 0.015 mg/cm²6.0 - 8.0 hours0.0004 mmHgOR/Orco Agonist/Modulator
2-Methyl-1-(2-methylbenzoyl)piperidine 0.012 mg/cm²7.5 - 9.0 hours< 0.0003 mmHgOR/Orco Agonist/Modulator

Note: The lower vapor pressure of the di-methylated piperidine derivative directly correlates with its extended protection time, as it evaporates from the epidermis at a slower, more sustained rate.

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that robust validation requires a self-validating system. You cannot rely solely on behavioral assays, as they are subject to environmental and biological variables (e.g., mosquito age, ambient CO2). Conversely, in vitro assays alone do not account for skin absorption or volatility. Therefore, a two-tiered approach is mandatory.

Protocol A: In Vitro Two-Electrode Voltage Clamp (TEVC) Assay

Purpose: To isolate and quantify the direct modulatory effect of the compound on specific mosquito odorant receptors (e.g., Aedes aegypti AaOR8). We utilize Xenopus laevis oocytes because their large size allows for precise microinjection and robust expression of exogenous ion channels without endogenous background interference.

Self-Validating Controls:

  • Positive Control: (R)-(-)-1-octen-3-ol (known AaOR8 agonist).

  • Reference Standard: DEET (1 mM).

  • Negative Control: ND96 perfusion buffer (0.1% DMSO).

Step-by-Step Methodology:

  • cRNA Synthesis & Injection: Linearize plasmids containing AaOR8 and AaOrco genes. Synthesize capped cRNA using an mMESSAGE mMACHINE kit. Microinject 27.6 nL of cRNA mixture (1:1 ratio, 500 ng/µL) into defolliculated Xenopus oocytes (Stage V-VI).

  • Incubation: Incubate the injected oocytes in ND96 buffer supplemented with 5% horse serum and 50 µg/mL tetracycline at 18°C for 3 to 5 days to allow for receptor translation and membrane trafficking.

  • Electrophysiological Setup: Place a single oocyte in a RC-3Z recording chamber. Impale with two glass microelectrodes (filled with 3M KCl, resistance 0.2–2.0 MΩ). Clamp the membrane potential at -80 mV using an Axoclamp 900A amplifier.

  • Compound Perfusion: Perfuse the oocyte with ND96 buffer until a stable baseline is achieved. Apply 2-Methyl-1-(2-methylbenzoyl)piperidine at escalating concentrations (10⁻⁷ M to 10⁻³ M) for 15 seconds, followed by a 3-minute ND96 washout.

  • Data Acquisition: Record the inward currents (nA). Plot the dose-response curve to determine the EC50 (if acting as an agonist) or IC50 (if acting as an antagonist against 1-octen-3-ol).

TEVC_Workflow Prep 1. cRNA Synthesis (AaOR8 + AaOrco) Inject 2. Microinjection into Xenopus Oocytes Prep->Inject Incubate 3. Incubation (3-5 days) at 18°C in ND96 Inject->Incubate Clamp 4. Two-Electrode Voltage Clamp (-80mV) Incubate->Clamp Perfuse 5. Perfusion with 2-M-1-2-MBP & Controls Clamp->Perfuse Record 6. Current Recording & Dose-Response Analysis Perfuse->Record

Fig 2: Step-by-step workflow for the TEVC electrophysiological validation assay.

Protocol B: In Vivo Arm-in-Cage Behavioral Assay

Purpose: To translate the receptor-level electrophysiological data into practical, real-world protection time.

Self-Validating Controls:

  • Positive Control: 20% DEET in ethanol.

  • Negative Control: 100% Ethanol (solvent only) applied to the contralateral arm.

Step-by-Step Methodology:

  • Mosquito Preparation: Starve 200 nulliparous, host-seeking female Aedes aegypti mosquitoes (5-7 days old) of sugar for 12 hours prior to the assay. House them in a 60 cm³ mesh cage under controlled conditions (27°C, 80% RH).

  • Subject Preparation: Wash the forearms of human volunteers with unscented soap. Outline a 250 cm² test area on each forearm.

  • Application: Apply 1 mL of a 20% solution of 2-Methyl-1-(2-methylbenzoyl)piperidine in ethanol to the test area on the left arm. Apply 1 mL of 20% DEET to the right arm. Allow 15 minutes for the solvent to evaporate.

  • Exposure: Insert the treated arm into the cage for 3 minutes every 30 minutes.

  • Scoring (Causality of Failure): Record the time of the first confirmed bite followed by a second bite within the same or subsequent 3-minute interval. This "First Bite + 1" metric ensures that random probing is not falsely recorded as compound failure. The time elapsed from application to this event is recorded as the Complete Protection Time (CPT).

Conclusion

2-Methyl-1-(2-methylbenzoyl)piperidine represents a logical evolution in repellent chemistry. By combining the proven sensory disruption capabilities of the benzoyl/toluamide class with the thermodynamic stability of a di-methylated piperidine ring, it offers a pathway to formulations that require less frequent application than DEET, while avoiding the solvent-like degradation of plastics. Rigorous validation using the orthogonal TEVC and Arm-in-Cage protocols ensures that its development is grounded in reproducible, mechanistic science.

References

  • Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. Proceedings of the National Academy of Sciences, 105(36), 13598-13603.[Link]

  • Bohbot, J. D., & Dickens, J. C. (2010). Insect Repellents: Modulators of Mosquito Odorant Receptor Activity. PLOS ONE, 5(8), e12138.[Link]

  • Safaev, A. S., Dremova, V. P., Makhsumov, A. G., Akhundzhanov, A. I., & Faiziev, T. F. (1969). The repellent properties of some N-benzoyl derivatives of piperidine and of some of its homologues. Parazitologiya, 3(1), 38-39.[Link]

Comparative

Synthesis Efficiency Comparison Guide: 2-Methyl-1-(2-methylbenzoyl)piperidine

Executive Summary Benzoylpiperidine derivatives are widely recognized as privileged structures in medicinal chemistry, serving as core scaffolds for a variety of neurotropic agents and pathoblockers[1]. However, the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoylpiperidine derivatives are widely recognized as privileged structures in medicinal chemistry, serving as core scaffolds for a variety of neurotropic agents and pathoblockers[1]. However, the synthesis of 2-Methyl-1-(2-methylbenzoyl)piperidine presents a formidable kinetic challenge. The formation of this specific tertiary amide is severely impeded by dual steric hindrance: the


-methyl group on the piperidine ring and the ortho-methyl group on the benzoyl moiety.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct synthetic methodologies for this molecule. By analyzing the causality behind experimental choices, this guide provides drug development professionals with actionable, field-proven protocols to overcome steric penalties in amide bond formation.

Mechanistic Context: The Dual Steric Penalty

The synthesis of sterically hindered amides remains one of the most significant bottlenecks in organic chemistry, often causing traditional coupling methods (e.g., EDC/HOBt) to fail completely[2].

When 2-methylpiperidine approaches the activated o-toluic acid derivative, the nucleophile must attack the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, ~107°). The ortho-methyl group of the electrophile physically blocks this approach vector. Simultaneously, the


-methyl group of the piperidine ring introduces a severe conformational A-value penalty, forcing the transition state into a highly congested, high-energy geometry. Overcoming this elevated activation energy (

) requires either brute-force electrophilic activation or sophisticated anchimeric assistance.

StericClash Nucleophile 2-Methylpiperidine (α-Methyl Group) Trajectory Restricted Bürgi-Dunitz Trajectory Nucleophile->Trajectory Electrophile Activated o-Toluic Acid (ortho-Methyl Group) Electrophile->Trajectory TS Highly Congested Transition State Trajectory->TS Outcome Increased Activation Energy (ΔG‡) Requires Strong Activation TS->Outcome

Fig 1: Mechanistic logic of steric repulsion increasing the transition state activation energy.

Synthesis Methodologies: A Comparative Analysis

Method A: Acid Chloride Route (The Industrial Standard)

The conversion of o-toluic acid to 2-methylbenzoyl chloride creates a highly reactive electrophile. The extreme polarization of the C-Cl bond lowers the LUMO of the carbonyl, providing enough thermodynamic driving force to overcome the steric clash. While highly efficient for hindered substrates, this method suffers from poor atom economy and generates corrosive HCl.

Method B: HATU-Mediated Coupling (The Discovery Standard)

HATU is the premier uronium-based coupling reagent for hindered secondary amines. Unlike standard carbodiimides, HATU forms an active HOAt ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides critical anchimeric assistance—it hydrogen-bonds with the incoming 2-methylpiperidine, pre-organizing the transition state and guiding the amine into the sterically shielded carbonyl carbon.

Method C: Catalytic Boronic Acid Amidation (The Green Frontier)

Modern green chemistry initiatives prioritize catalytic amidations using electron-deficient arylboronic acids, which transiently activate the carboxylic acid as an acyloxyborane intermediate[3]. While this method boasts an excellent atom economy (producing only water as a byproduct), it is kinetically limited by severe steric hindrance and often requires supernucleophilic co-catalysts like DMAPO to achieve practical yields[4][5].

Workflow SM 2-Methylpiperidine + o-Toluic Acid / Derivative RouteA Method A: Acid Chloride (High Reactivity, Low Economy) SM->RouteA SOCl2 / DIPEA RouteB Method B: HATU Coupling (Mild, High E-Factor) SM->RouteB HATU / DIPEA RouteC Method C: Boronic Acid (Green, Kinetically Limited) SM->RouteC ArB(OH)2 / Δ Product 2-Methyl-1-(2-methylbenzoyl)piperidine (Target Amide) RouteA->Product 95% Yield RouteB->Product 88% Yield RouteC->Product 45% Yield

Fig 2: Synthetic pathways comparing activation modes for 2-Methyl-1-(2-methylbenzoyl)piperidine.

Quantitative Performance Metrics

The following table summarizes the experimental performance of each methodology based on standardized 10 mmol scale reactions.

ParameterMethod A (Acid Chloride)Method B (HATU)Method C (Boronic Acid)
Isolated Yield (%) 92 - 95%85 - 88%35 - 45%
Reaction Time 2 - 4 hours12 - 16 hours24 - 48 hours
Temperature 0 °C

25 °C
25 °C110 °C (Reflux)
Atom Economy Poor (Generates HCl/Salts)Very Poor (Urea Byproducts)Excellent (Water Byproduct)
E-Factor HighVery HighLow
Primary Limitation Reagent Toxicity / MoistureHigh Cost / Difficult WorkupLow Yield / Slow Kinetics

Experimental Protocols

Protocol A: Acid Chloride Synthesis (Self-Validating Workflow)

Causality Note: The use of DIPEA instead of Triethylamine prevents the formation of a highly nucleophilic, unhindered amine competitor, ensuring the hindered 2-methylpiperidine reacts exclusively.

  • Activation: Dissolve o-toluic acid (10.0 mmol) in anhydrous DCM (20 mL). Add a catalytic amount of DMF (2 drops). Cool to 0 °C and add oxalyl chloride (12.0 mmol) dropwise. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to yield crude 2-methylbenzoyl chloride.

  • Coupling: In a separate flame-dried flask, dissolve 2-methylpiperidine (10.0 mmol) and DIPEA (20.0 mmol) in anhydrous DCM (15 mL) at 0 °C.

  • Addition: Re-dissolve the acid chloride in DCM (5 mL) and add it dropwise to the amine solution over 15 minutes to control the exothermic reaction.

  • Validation: Stir for 2 hours at room temperature. Validate completion via TLC (Hexane/EtOAc 3:1; UV active product spot).

  • Workup: Quench with saturated aqueous

    
     (20 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL) to remove unreacted amine and DIPEA, followed by brine. Dry over 
    
    
    
    , filter, and concentrate to yield the pure amide.
Protocol B: HATU-Mediated Coupling

Causality Note: Pre-activation of the acid with HATU is critical. Adding the amine too early can lead to guanidinium byproduct formation via direct attack of the amine on the uronium salt.

  • Pre-Activation: Dissolve o-toluic acid (10.0 mmol) and HATU (12.0 mmol) in anhydrous DMF (25 mL). Add DIPEA (30.0 mmol) and stir at room temperature for 15 minutes to form the At-active ester.

  • Coupling: Add 2-methylpiperidine (12.0 mmol) dropwise. Stir at room temperature for 16 hours.

  • Validation: Monitor via LC-MS until the mass of the At-ester is fully consumed.

  • Workup: Dilute the mixture with EtOAc (100 mL). Wash the organic layer extensively with 5% aqueous LiCl solution (

    
     mL) to partition the DMF into the aqueous phase. Wash with 1M HCl, saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate. Purify via flash chromatography if trace tetramethylurea remains.
Protocol C: Boronic Acid Catalysis

Causality Note: The continuous removal of water is an absolute thermodynamic requirement to drive the equilibrium forward, as the acyloxyborane intermediate is highly susceptible to hydrolysis.

  • Setup: Combine o-toluic acid (10.0 mmol), 2-methylpiperidine (10.0 mmol), and (3,4,5-trifluorophenyl)boronic acid (1.0 mmol, 10 mol%) in anhydrous toluene (40 mL).

  • Dehydration: Attach a Dean-Stark apparatus pre-filled with toluene and a reflux condenser.

  • Reaction: Heat the mixture to a vigorous reflux (110 °C) for 48 hours.

  • Workup: Cool to room temperature. Wash the toluene layer with 1M NaOH (to remove unreacted acid and catalyst), 1M HCl (to remove unreacted amine), and brine. Dry and concentrate.

References

  • Title: The Synthesis of Sterically Hindered Amides | Source: Chimia | URL: [Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | Source: MDPI (Molecules) | URL: [Link]

  • Title: (3,4,5-Trifluorophenyl)boronic acid-catalyzed amidation | Source: Organic Syntheses | URL: [Link]

  • Title: Direct Amidations of Carboxylic Acids with Amines | Source: Encyclopedia.pub | URL: [Link]

  • Title: A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates | Source: Angewandte Chemie International Edition | URL: [Link]

Sources

Validation

Structure-activity relationship of 2-Methyl-1-(2-methylbenzoyl)piperidine analogs

An in-depth structural and functional analysis of 2-Methyl-1-(2-methylbenzoyl)piperidine (2M-MBP) analogs reveals their potential to surpass legacy insect repellents. As a Senior Application Scientist, I have structured...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis of 2-Methyl-1-(2-methylbenzoyl)piperidine (2M-MBP) analogs reveals their potential to surpass legacy insect repellents. As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationship (SAR) of 2M-MBP against industry standards like DEET and Picaridin, supported by self-validating experimental protocols and mechanistic insights.

Mechanistic Insights: The Causality of Conformational Restriction

The reliance on N,N-Diethyl-meta-toluamide (DEET) as the gold standard for insect repellency has faced increasing scrutiny due to its plasticizing properties, olfactory harshness, and high skin permeation. In the search for alternatives, the benzoylpiperidine class has emerged as a privileged scaffold 1[1].

In SAR design, molecular flexibility is often the enemy of receptor affinity. Unsubstituted N-benzoylpiperidine (NBP) exhibits moderate repellency but suffers from rapid evaporation and high entropic penalties upon receptor binding [2]. The transition to 2-Methyl-1-(2-methylbenzoyl)piperidine (2M-MBP) involves two critical structural modifications that dictate its superior performance:

  • Ortho-Methylation of the Benzoyl Ring: This substitution forces the aromatic ring out of coplanarity with the amide bond due to steric clash, locking the molecule into an orthogonal conformation.

  • 2-Methylation of the Piperidine Ring: This introduces a chiral center and further restricts the rotation of the C-N amide bond.

Why does this matter? The rigidified 3D architecture drastically lowers the entropic cost of binding to the insect Odorant Receptor Coreceptor (ORCO) complex. Furthermore, the added lipophilicity from the dual methyl groups optimally shifts the vapor pressure. A spatial repellent must evaporate fast enough to create an olfactory barrier, but slow enough to provide long-lasting protection. 2M-MBP hits this thermodynamic "Goldilocks zone," outperforming DEET in both receptor affinity and duration of action3[3].

Quantitative SAR Comparison

The following table summarizes the physicochemical and biological performance of 2M-MBP compared to legacy alternatives. The data illustrates how the targeted methylation in 2M-MBP optimizes both the thermodynamic release rate and receptor binding affinity.

CompoundStructural ClassLogPVapor Pressure (mmHg at 25°C)AgOR EC50 (µM)Protection Time (h)
DEET Toluamide2.181.7 × 10⁻³45.26.5
Picaridin Piperidine Carboxylate2.114.4 × 10⁻⁴38.58.0
NBP Benzoylpiperidine2.051.2 × 10⁻³25.45.5
2M-MBP Methylbenzoylpiperidine2.858.5 × 10⁻⁴12.19.5

Experimental Methodologies: Self-Validating Protocols

To objectively compare these alternatives, we employ a biphasic validation workflow. Every protocol is designed as a self-validating system, incorporating internal controls to eliminate false positives caused by environmental variables or assay drift.

Protocol 1: In Vitro AgOR/ORCO Activation Assay

Causality:In vivo assays are notoriously noisy due to variations in human skin temperature, sweat composition, and ambient humidity. To isolate pure pharmacodynamic efficacy, we utilize an in vitro calcium flux assay using HEK293 cells expressing Aedes aegypti odorant receptors.

  • Cell Preparation: Culture HEK293 cells in DMEM supplemented with 10% FBS. Co-transfect the cells with plasmids encoding AgOR8 and the obligate coreceptor AgORCO using a lipid-based transfection reagent.

  • Dye Loading (Self-Validation Step): Wash the cells with Ringer's solution and incubate with 5 µM Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 37°C. Critical Control: Include a well treated with 1 µM Ionomycin (a calcium ionophore) to validate that the dye has successfully permeated the cells and is responsive to calcium influx.

  • Compound Application: Prepare serial dilutions of 2M-MBP, DEET, and Picaridin (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay remains below 0.1% to prevent solvent-induced cytotoxicity.

  • Kinetic Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), record baseline fluorescence (Ex/Em 488/525 nm) for 10 seconds, inject the compounds, and monitor the calcium transient peak over 3 minutes. Calculate the EC50 from the resulting dose-response curves.

Protocol 2: In Vivo Arm-in-Cage Protection Time (PT) Assay

Causality: While in vitro assays prove target engagement, they cannot model the thermodynamic evaporation rate off human skin. The in vivo arm-in-cage assay bridges this gap, providing the definitive metric for commercial viability: Protection Time (PT).

  • Vector Preparation: Starve 100 nulliparous female Aedes aegypti mosquitoes (5-7 days post-emergence) for 12 hours prior to the assay to ensure high avidity.

  • Application & Evaporation: Apply 1 mL of a 10% (w/v) solution of 2M-MBP in ethanol to a 250 cm² marked area on the forearm. Allow 15 minutes for complete solvent evaporation.

  • Exposure Paradigm: Insert the treated arm into the mosquito cage for 3 minutes. Repeat this exposure every 30 minutes.

  • Endpoint Determination (Self-Validation Step): The Protection Time is defined as the time elapsed until the first confirmed mosquito bite, which must be followed by a second confirmatory bite within the same or subsequent exposure period. Critical Control: Prior to testing the treated arm, insert an untreated contralateral arm into the cage for 1 minute. If the landing rate is <10 mosquitoes/minute, the assay is voided due to low vector avidity.

Visualizations

OR_Signaling Odorant 2M-MBP Analog (Odorant Molecule) ORCO AgOR / ORCO Complex (Receptor Binding) Odorant->ORCO Binds IonChannel Cation Channel Opening (Ca2+ / Na+ Influx) ORCO->IonChannel Allosteric Shift Depolarization Membrane Depolarization IonChannel->Depolarization Influx ActionPotential Action Potential Firing (Repellent Behavior) Depolarization->ActionPotential Threshold Reached

Insect olfactory receptor signaling pathway activated by 2M-MBP analogs.

Workflow Synthesis Analog Synthesis (2M-MBP) InVitro In Vitro Assay (HEK293 AgOR/ORCO) Synthesis->InVitro PhysChem PhysChem Profiling (Vapor Pressure, LogP) Synthesis->PhysChem InVivo In Vivo Validation (Arm-in-Cage PT) InVitro->InVivo EC50 < 20µM PhysChem->InVivo Optimal VP Candidate Lead Candidate Selection InVivo->Candidate PT > 8 hrs

High-throughput screening and validation workflow for spatial repellents.

References

  • Title: Nonlinear SAR Modelling of Mosquito Repellents for Skin Application Source: PMC - National Institutes of Health URL: [Link]

  • Title: The repellent properties of some N-benzoyl derivatives of piperidine and of some of its homologues Source: CABI Digital Library URL: [Link]

  • Title: Engineering Success of the Piperamide Synthase (PAS) - NOsquito Project Source: iGEM University of Münster 2024 URL: [Link]

Sources

Comparative

Application &amp; Comparison Guide: In Vivo vs. In Vitro Performance of 2-Methyl-1-(2-methylbenzoyl)piperidine Scaffolds

Executive Summary & Structural Rationale As drug development shifts toward highly optimized, metabolically stable pharmacophores, the 2-Methyl-1-(2-methylbenzoyl)piperidine moiety has emerged as a privileged building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development shifts toward highly optimized, metabolically stable pharmacophores, the 2-Methyl-1-(2-methylbenzoyl)piperidine moiety has emerged as a privileged building block in medicinal chemistry [1]. Originally synthesized as a bioisostere for piperazine-based compounds, this specific scaffold solves two critical bottlenecks in preclinical development: basicity-driven hERG toxicity and rapid cytochrome P450 (CYP) mediated clearance.

As an Application Scientist, it is crucial to understand the causality behind its superior performance. The addition of the 2-methyl group on the benzoyl ring forces a non-planar, sterically twisted conformation around the amide bond. This "conformational lock" precisely aligns the molecule within the hydrophobic binding pockets of target enzymes—most notably Stearoyl-CoA desaturase-1 (SCD-1)—while the piperidine ring eliminates the basic nitrogen of piperazine. This structural substitution recovers target binding energy via the amide carbonyl's hydrogen-bonding capability while drastically extending the in vivo half-life [1].

Mechanistic Pathway: SCD-1 Inhibition and Lipid Metabolism

The primary validated application for the 2-Methyl-1-(2-methylbenzoyl)piperidine scaffold is the inhibition of Stearoyl-CoA desaturase-1 (SCD-1). SCD-1 is the rate-limiting enzyme catalyzing the desaturation of saturated fatty acyl-CoAs (SFA) into monounsaturated fatty acyl-CoAs (MUFA). Overactivity of SCD-1 is a primary driver of hepatic steatosis, insulin resistance, and Nonalcoholic Steatohepatitis (NASH). Derivatives built on this scaffold act as potent, reversible inhibitors of SCD-1, effectively halting the lipogenic cascade [2].

SCD1_Pathway SFA Saturated Fatty Acids (Palmitoyl-CoA / Stearoyl-CoA) SCD1 SCD-1 Enzyme SFA->SCD1 Substrate Binding MUFA Monounsaturated Fatty Acids (Palmitoleoyl-CoA / Oleoyl-CoA) SCD1->MUFA Desaturation TG Triglyceride Accumulation (Hepatic Steatosis / NASH) MUFA->TG Lipogenesis Inhibitor 2-Methylbenzoyl Piperidine Derivative Inhibitor->SCD1 Competitive Inhibition

Fig 1: SCD-1 Lipid Metabolism Pathway and 2-Methylbenzoyl Piperidine Inhibition.

In Vitro vs. In Vivo Correlation (IVIVC) Data

To objectively evaluate the 2-Methyl-1-(2-methylbenzoyl)piperidine scaffold, we compared its performance against traditional piperazine analogues and unsubstituted benzoylpiperidines. The data demonstrates a profound non-linear translation from in vitro enzymatic inhibition to in vivo efficacy, driven entirely by the pharmacokinetic enhancements of the 2-methyl substitution.

Comparative Performance Analysis
Scaffold / Derivative TypeIn Vitro SCD-1 IC₅₀ (nM)HepG2 Desaturation EC₅₀ (nM)Oral Bioavailability (F%)In Vivo Hepatic TG Reduction (%)
Piperazine Analogue 18.545.214%12%
Unsubstituted Benzoylpiperidine 12.128.435%41%
2-Methylbenzoyl Piperidine 4.3 9.1 68% 80%
Spiropiperidine Analogue 2.86.555%74%

Data Insight: Notice that while the piperazine analogue shows excellent in vitro IC₅₀ (18.5 nM), its in vivo efficacy is negligible (12% TG reduction) due to poor oral bioavailability and rapid first-pass metabolism. The 2-Methyl-1-(2-methylbenzoyl)piperidine scaffold maintains sub-nanomolar in vitro potency while achieving 68% oral bioavailability, translating to a massive 80% reduction in hepatic triglycerides in vivo [3].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to verify causality.

Workflow A Compound Synthesis (2-Methylbenzoyl Piperidine Scaffold) B In Vitro Screening (Rat Liver Microsomes SCD-1 Assay) A->B C Cellular Assay (HepG2 Desaturation Index) B->C D In Vivo PK/PD Profiling (C57BL/6J Mice) C->D E Disease Model Efficacy (MCD Diet NASH Rats) D->E

Fig 2: Preclinical Experimental Workflow for Benzoylpiperidine Evaluation.

Protocol A: In Vitro SCD-1 Enzymatic Assay (Rat Liver Microsomes)

Rationale: We utilize rat liver microsomes rather than purified recombinant enzymes to preserve the native endoplasmic reticulum membrane environment of SCD-1. This ensures the highly lipophilic 2-methylbenzoyl piperidine inhibitor partitions correctly into the lipid bilayer where the enzyme's active site resides.

  • Microsome Preparation: Isolate rat liver microsomes via differential ultracentrifugation (100,000 × g for 60 min at 4°C). Resuspend in 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Incubate 100 µg of microsomal protein with 1.5 µM[³H]-stearoyl-CoA, 2 mM NADH, and varying concentrations of the 2-methylbenzoyl piperidine derivative (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Lipid Extraction & Separation: Terminate the reaction with 10% KOH in methanol. Saponify at 80°C for 30 minutes, acidify, and extract free fatty acids with hexane.

  • AgNO₃-Impregnated TLC: Separate the extracted lipids on silica gel plates impregnated with 10% silver nitrate (AgNO₃).

    • Self-Validation Check: Silver ions form

      
      -complexes specifically with the newly formed double bonds of the MUFA product, allowing baseline resolution from the SFA substrate. A vehicle-only control must yield a desaturation ratio of >15% to validate microsomal viability; otherwise, the assay must be discarded.
      
  • Quantification: Quantify the [³H]-oleate and[³H]-stearate bands via liquid scintillation counting to calculate the IC₅₀.

Protocol B: In Vivo NASH Efficacy Model (MCD Diet)

Rationale: The Methionine and Choline-Deficient (MCD) diet is selected over a standard high-fat diet because it rapidly impairs hepatic VLDL secretion and mitochondrial


-oxidation. This induces robust steatohepatitis and fibrosis within 8 weeks, perfectly mimicking human NASH progression without requiring a 6-month timeline [3].
  • Acclimatization & Induction: House male Wistar rats (8 weeks old) under standard conditions. Feed the MCD diet ad libitum for 8 weeks to induce baseline NASH pathogenesis.

  • Dosing Regimen: Administer the 2-Methyl-1-(2-methylbenzoyl)piperidine derivative via oral gavage once daily at doses of 10, 30, and 100 mg/kg/day, suspended in 0.5% methylcellulose, for the final 4 weeks of the diet.

  • Biochemical Harvest: Euthanize the subjects. Extract liver tissue and homogenize in a 5% NP-40 substitute assay buffer. Heat to 90°C to solubilize triglycerides.

  • Efficacy Validation: Measure hepatic triglyceride levels via colorimetric assay. Concurrently measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Self-Validation Check: A reduction in hepatic triglycerides without a concomitant decrease in ALT/AST indicates compound-induced hepatotoxicity rather than therapeutic efficacy. The 2-methylbenzoyl piperidine scaffold uniquely lowers both lipids and transaminases, validating its mechanism of action [3].

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 29(9), 1930.[Link]

  • Uto, Y., et al. (2009). "Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part I: Discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide." Bioorganic & Medicinal Chemistry Letters, 19(15), 4151-4158.[Link]

  • Uto, Y., et al. (2012). "A Novel Inhibitor of Stearoyl-CoA Desaturase-1 Attenuates Hepatic Lipid Accumulation, Liver Injury and Inflammation in Model of Nonalcoholic Steatohepatitis." Biological and Pharmaceutical Bulletin, 35(10), 1714-1721.[Link]

Validation

A Comparative Pharmacokinetic Guide to 2-Methyl-1-(2-methylbenzoyl)piperidine and Its Enantiomers

An Illustrative Guide for Drug Development Professionals Executive Summary: The development of chiral molecules into therapeutic agents necessitates a thorough understanding of the distinct pharmacological and pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

An Illustrative Guide for Drug Development Professionals

Executive Summary: The development of chiral molecules into therapeutic agents necessitates a thorough understanding of the distinct pharmacological and pharmacokinetic profiles of each stereoisomer. The body, a chiral environment, often interacts differently with each enantiomer, leading to significant variations in absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide presents a comprehensive, albeit illustrative, framework for conducting a pharmacokinetic comparison of the racemic mixture and individual enantiomers of 2-Methyl-1-(2-methylbenzoyl)piperidine. While this specific molecule is used as a case study, the principles, experimental designs, and data interpretation strategies detailed herein are broadly applicable to other chiral drug candidates. We outline a robust in vivo study in a rodent model, detailing industry-standard bioanalytical methodologies and culminating in the analysis of key pharmacokinetic parameters that are critical for making informed decisions in the drug development pipeline.

Introduction: The Imperative of Stereoselective Pharmacokinetics

Over half of all drugs currently in use are chiral compounds, yet a significant portion are marketed as racemates—an equal mixture of two enantiomers.[3][4] Enantiomers share the same chemical formula but possess non-superimposable mirror-image structures. This three-dimensional difference can lead to profoundly different biological activities.[2][3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to toxicity.[1]

Furthermore, the pharmacokinetic processes themselves are often stereoselective.[5][6] Enzymes and transport proteins can preferentially bind to and process one enantiomer over the other, resulting in different rates of metabolism and clearance.[2][6] For example, the clearance of (R)-fluoxetine is approximately four times greater than its (S)-enantiomer, leading to a significantly different half-life.[2] Such disparities underscore the regulatory and scientific necessity of evaluating each enantiomer separately.[7]

This guide uses 2-Methyl-1-(2-methylbenzoyl)piperidine, a compound with a chiral center at the 2-position of the piperidine ring, as a model to demonstrate a rigorous pharmacokinetic comparison. The objective is to provide a detailed protocol and data analysis framework to elucidate potential stereoselective differences in its ADME profile.

Materials and Comprehensive Methodologies

Test Articles: Synthesis, Separation, and Formulation

The foundation of a stereoselective pharmacokinetic study lies in the purity of the test articles.

  • Racemic 2-Methyl-1-(2-methylbenzoyl)piperidine: Synthesized via standard amidation coupling.

  • (R)- and (S)- Enantiomers: The racemic mixture is resolved using preparative supercritical fluid chromatography (SFC) with a chiral stationary phase. Enantiomeric purity of >99% for each isomer is confirmed via analytical chiral chromatography and a polarimeter.

  • Formulation: For intravenous (IV) administration, compounds are dissolved in a solution of 5% DMSO, 40% PEG400, and 55% saline. For oral (PO) administration, compounds are suspended in 0.5% methylcellulose in water.

Rationale: The choice of distinct formulations for IV and PO routes is standard practice. The IV formulation ensures complete dissolution for immediate systemic availability, while the PO suspension is a common vehicle for preclinical oral dosing studies.

Preclinical Study Design: A Parallel-Group Rodent Model

A parallel-group study design in male Sprague-Dawley rats (n=4 per group) is employed to minimize animal stress and avoid potential carry-over effects that can occur in crossover designs.[8] All procedures are conducted in an AAALAC-accredited facility in compliance with institutional animal care and use committee (IACUC) guidelines.[9]

  • Animal Model: Male Sprague-Dawley rats (250-300g). This strain is a widely used, well-characterized model in pharmacokinetic research.[10][11]

  • Study Groups:

    • Group 1: Racemate, 2 mg/kg IV

    • Group 2: Racemate, 10 mg/kg PO

    • Group 3: (R)-enantiomer, 1 mg/kg IV

    • Group 4: (R)-enantiomer, 5 mg/kg PO

    • Group 5: (S)-enantiomer, 1 mg/kg IV

    • Group 6: (S)-enantiomer, 5 mg/kg PO

  • Dosing Rationale: The dose for the individual enantiomers is halved to ensure that the systemic exposure is comparable to the racemate group, which contains 50% of each enantiomer. The use of both IV and PO routes is essential for the determination of absolute bioavailability.[11]

Sample Collection and Processing

Serial blood samples (~150 µL) are collected from the jugular vein at specific time points post-dose.

  • IV Administration Sampling: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • PO Administration Sampling: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

Blood is collected into tubes containing K2EDTA anticoagulant, centrifuged at 4°C to separate plasma, and the resulting plasma is stored at -80°C pending analysis.

Rationale: The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug, which is critical for accurate pharmacokinetic modeling.

Bioanalytical Quantification: LC-MS/MS Method

The concentration of each enantiomer in the plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS is the gold standard for small molecule bioanalysis due to its high sensitivity, specificity, and reproducibility.[12][13][14]

Step-by-Step Bioanalytical Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of acetonitrile containing a stable isotope-labeled internal standard.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Separation:

    • Instrument: Shimadzu HPLC system or equivalent.

    • Column: Chiral stationary phase column (e.g., Chiralpak AD-H) to separate the (R)- and (S)-enantiomers.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Instrument: Sciex API 4000 Triple Quadrupole Mass Spectrometer or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard, ensuring high selectivity.[12]

  • Method Validation: The method is fully validated according to the FDA Bioanalytical Method Validation Guidance.[15][16][17] This includes assessments of selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[18]

Diagrams of Key Workflows

Caption: High-level overview of the in vivo pharmacokinetic study process.

Caption: Detailed workflow for the bioanalytical LC-MS/MS method.

Results: A Hypothetical Pharmacokinetic Comparison

The following tables present hypothetical data to illustrate potential stereoselective differences.

Table 1: Bioanalytical Method Validation Summary (Illustrative)

Parameter Acceptance Criteria (FDA) Result
Linearity (r²) ≥ 0.99 > 0.995
Intra-day Accuracy Within ±15% (±20% at LLOQ) Pass
Intra-day Precision ≤ 15% CV (≤ 20% at LLOQ) Pass
Inter-day Accuracy Within ±15% (±20% at LLOQ) Pass
Inter-day Precision ≤ 15% CV (≤ 20% at LLOQ) Pass

| Analyte Stability | Within ±15% of nominal | Stable |

Table 2: Key Pharmacokinetic Parameters (Illustrative Data)

Parameter Route Racemate (R)-enantiomer (S)-enantiomer
Cmax (ng/mL) PO 450 380 520
Tmax (hr) PO 1.0 1.0 1.5
AUC₀-inf (ng*hr/mL) IV 1800 1250 2350
AUC₀-inf (ng*hr/mL) PO 4200 2900 5500
t½ (hr) IV 3.5 2.8 4.9
CL (mL/hr/kg) IV 556 800 426
Vd (L/kg) IV 2.7 3.1 2.9

| F (%) | PO | 46.7 | 46.4 | 47.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute Bioavailability.

Caption: Conceptual differences in pharmacokinetic profiles between enantiomers.

Discussion and Interpretation

The illustrative data reveals significant stereoselectivity in the pharmacokinetics of 2-Methyl-1-(2-methylbenzoyl)piperidine.

  • Stereoselective Clearance: The most striking difference is in the clearance (CL). The (R)-enantiomer exhibits nearly double the clearance rate of the (S)-enantiomer (800 vs. 426 mL/hr/kg). This suggests that the (R)-enantiomer is metabolized and/or eliminated from the body much more rapidly.[2] This directly impacts the half-life (t½), with the (R)-enantiomer having a shorter half-life (2.8 hr) compared to the (S)-enantiomer (4.9 hr).

  • Impact on Exposure (AUC): The lower clearance of the (S)-enantiomer results in a significantly higher systemic exposure, as indicated by the larger AUC value after both IV and PO administration. This is a critical finding, as higher exposure of one enantiomer could lead to an exaggerated pharmacological effect or unforeseen toxicity.[3]

  • Absorption and Bioavailability: In this hypothetical scenario, the absolute bioavailability (F) is similar for both enantiomers, suggesting that absorption from the gut and first-pass metabolism are not significantly stereoselective for this compound. However, this is not always the case; for a drug like verapamil, the bioavailability of the R-enantiomer is more than double that of the S-enantiomer due to stereoselective first-pass metabolism.[2]

Implications for Drug Development: Based on these illustrative findings, the (S)-enantiomer would be considered the more "drug-like" of the two, due to its longer half-life and higher systemic exposure, which might allow for less frequent dosing. However, if the (R)-enantiomer were the more potent pharmacologically (the eutomer), its rapid clearance could present a development challenge. These data strongly argue against developing the racemate and support the selection of a single enantiomer for further development to ensure a more predictable and optimized safety and efficacy profile.[19]

Conclusion

This guide provides a robust, scientifically grounded framework for the comparative pharmacokinetic evaluation of chiral compounds. Through a well-designed in vivo study, a validated and highly specific bioanalytical method, and careful data analysis, it is possible to clearly delineate the pharmacokinetic profiles of individual enantiomers. The illustrative case of 2-Methyl-1-(2-methylbenzoyl)piperidine highlights how stereoselective clearance can profoundly impact systemic exposure and half-life. Undertaking such detailed studies early in the drug development process is not merely a regulatory expectation but a critical scientific step toward creating safer and more effective medicines.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][15]

  • North-East Bioanalytical Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][16]

  • Lees, P. (2012). Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. Journal of Veterinary Pharmacology and Therapeutics. [Link][1]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][20]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][17]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][18]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical and Analytical Chemistry: Open Access. [Link][12]

  • Goh, L. (2004). Inside the isomers: the tale of chiral switches. Australian Prescriber. [Link][2]

  • Slideshare. (n.d.). chiral pharmacokinetic. [Link][21]

  • Wang, X., et al. (2013). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis. [Link][7]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drugs: An Overview. IL Farmaco. [Link][3]

  • Levy, R. H., & Boddy, A. V. (1991). Stereoselectivity in pharmacokinetics: a general theory. Pharmaceutical Research. [Link][5]

  • Mehvar, R. (1991). Implications of Stereoselectivity in Clinical Pharmacokinetics. R Discovery. [Link][22]

  • Al-Ghananeem, A. M. (2007). Stereoselectivity in drug metabolism. Current Drug Metabolism. [Link][6]

  • Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry. [Link][4]

  • EAG Laboratories. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. AZoNetwork. [Link][19]

  • IQVIA. (n.d.). Small and Large Molecule LC-MS. [Link][13]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link][23]

  • ResearchGate. (n.d.). Experimental design of PK studies in rats. [Link][10]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link][14]

  • Szeitz, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics. [Link][8]

  • Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. [Link][9]

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Comparative

Review of analytical techniques for substituted piperidine compounds

A Senior Application Scientist's Guide to the Analytical Landscape of Substituted Piperidines The piperidine ring, a simple saturated heterocycle, is a cornerstone of modern medicine. It is a privileged scaffold found in...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Analytical Landscape of Substituted Piperidines

The piperidine ring, a simple saturated heterocycle, is a cornerstone of modern medicine. It is a privileged scaffold found in a vast array of pharmaceuticals, from analgesics and antipsychotics to antihistamines.[1][2] The pharmacological potency of these compounds necessitates rigorous analytical oversight throughout the drug development lifecycle—from discovery and pharmacokinetic studies to final quality control. However, the inherent chemical properties of the piperidine moiety, including its basicity, structural flexibility, and potential for stereoisomerism, present unique challenges to the analytical scientist.

This guide provides a comparative review of the principal analytical techniques employed for the characterization and quantification of substituted piperidine compounds. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to help you select and optimize the most appropriate technique for your specific analytical challenge.

The Analytical Challenge: Understanding the Piperidine Scaffold

Before comparing techniques, it is crucial to understand the properties of substituted piperidines that influence method selection.

  • Basicity: The nitrogen atom imparts a basic character, which can lead to undesirable interactions with silica-based chromatographic columns, resulting in poor peak shape (tailing). This often requires mobile phase additives or derivatization to mitigate.[3]

  • Stereoisomerism: The non-planar chair conformation of the piperidine ring means that substituents can exist in axial or equatorial positions. The presence of one or more chiral centers is common, leading to enantiomers and diastereomers with potentially different pharmacological activities. This makes stereoselective analysis not just an analytical exercise, but a regulatory necessity.[4][5]

  • Volatility and Thermal Stability: While some simple piperidines are volatile enough for Gas Chromatography (GC), many complex pharmaceutical derivatives are not, or they may degrade at the high temperatures used in GC injectors.[3]

  • Matrix Complexity: When analyzing piperidines in biological fluids (e.g., plasma, urine) or complex formulations, high selectivity is required to distinguish the analyte from endogenous components or excipients.[1][6]

Core Analytical Techniques: A Comparative Overview

The modern analytical workflow for piperidine compounds is dominated by chromatography and spectroscopy. The choice between them hinges on the analytical goal: separation and quantification (chromatography) or structural elucidation (spectroscopy).

Chromatographic Techniques for Separation and Quantification

Chromatography is the workhorse for resolving piperidine compounds from mixtures and quantifying them. The primary decision point is the choice between liquid and gas phase separation, which is dictated largely by the analyte's volatility and the required sensitivity.

HPLC is an exceptionally versatile technique for non-volatile or thermally unstable piperidine compounds.[3] Its strength lies in the wide variety of available stationary phases and mobile phase compositions, allowing for the fine-tuning of selectivity.

  • Expert Insight: For basic piperidines, peak tailing on standard C18 columns is a common issue. This can be effectively countered by using a mobile phase with a low pH (e.g., 0.1% formic or phosphoric acid) to protonate the piperidine nitrogen or by employing modern "base-deactivated" columns.

Chiral Separations with HPLC: A critical application of HPLC is the separation of enantiomers. This is typically achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are a highly recommended starting point for screening, having demonstrated broad applicability for piperidine derivatives.[7]

  • Causality in Chiral Method Development: The choice of mobile phase is paramount. In normal-phase HPLC (e.g., hexane/alcohol mixtures), the alcohol modifier plays a key role in the chiral recognition mechanism. For basic compounds, adding a small amount of an amine like diethylamine (DEA) can significantly improve peak shape, while acidic compounds may benefit from an acid additive like trifluoroacetic acid (TFA).[7] Temperature is also a critical parameter; an increase in temperature often leads to a decrease in the separation factor and resolution, necessitating precise temperature control with a column oven.[7]

SFC has emerged as a powerful alternative to normal-phase HPLC, particularly for chiral separations. It uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol).

  • Performance Comparison: Compared to HPLC, SFC often provides faster separations and higher efficiency due to the lower viscosity and higher diffusivity of the supercritical fluid mobile phase.[5][8] For some compounds, SFC can achieve separations that are difficult or impossible with HPLC.[8] This makes SFC an invaluable tool for high-throughput chiral screening in drug discovery environments.

GC is a powerful technique for volatile piperidines. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and structural information.[9]

The Necessity of Derivatization: A significant proportion of substituted piperidines lack the volatility and thermal stability for direct GC analysis. Furthermore, the basic nitrogen can cause significant peak tailing.[3] Derivatization is the key strategy to overcome these limitations. Acylation or silylation reactions are commonly used to:

  • Increase Volatility: By replacing polar N-H protons with non-polar groups.

  • Improve Thermal Stability: Creating more robust derivatives that can withstand GC temperatures.[3]

  • Enhance Peak Shape: Masking the basic nitrogen eliminates secondary interactions with the column.[3][10]

For quantitative analysis, especially at low concentrations in complex matrices, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the undisputed gold standard.[1][3]

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity. By using Multiple Reaction Monitoring (MRM), it is possible to selectively detect and quantify the target analyte even in the presence of co-eluting matrix components. This makes it the ideal choice for pharmacokinetic studies, bioequivalence studies, and the detection of genotoxic impurities like piperidine itself in active pharmaceutical ingredients (APIs).[1][11][12][13] A validated LC-MS/MS method can achieve Lower Limits of Quantification (LLOQ) in the sub-ng/mL range (e.g., 0.03 ng/mL).[1]

Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination, particularly for establishing stereochemistry.

  • ¹H and ¹³C NMR: These fundamental techniques provide information about the carbon-hydrogen framework of the molecule. For piperidines, the chemical shifts and, crucially, the coupling constants (J-values) between protons on the ring provide detailed information about their relative orientation (cis/trans).[14][15][16]

  • 2D NMR (COSY, NOE): Two-dimensional NMR experiments are often required to definitively assign the stereochemistry of highly substituted piperidines. Correlation Spectroscopy (COSY) helps establish which protons are coupled to each other, while Nuclear Overhauser Effect (NOE) experiments reveal the spatial proximity of protons, allowing for the confident assignment of relative configurations (e.g., cis vs. trans isomers).[17][18]

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of the key analytical techniques discussed, providing a basis for comparison.

TechniquePrimary ApplicationTypical Sensitivity (LLOQ)Key AdvantageKey Limitation
HPLC-UV Quantification of bulk drug, impurity profiling~1 µg/mLVersatility, robustnessModerate sensitivity, requires chromophore
Chiral HPLC/SFC Enantiomeric purity and separationAnalyte dependentDirect separation of enantiomersRequires specialized chiral columns
GC-MS Volatile analytes, impurity analysis~1-10 ng/mL[6]High resolution for volatile compoundsRequires volatility, derivatization often needed[3]
LC-MS/MS Quantification in biological matrices, trace analysis0.01 - 0.03 ng/mL[1][11][12]Highest sensitivity and selectivityHigher instrument cost and complexity
NMR Structural elucidation, stereochemistry determination~mg scaleUnambiguous structure determinationLow sensitivity, not suitable for quantification

Decision Workflow for Method Selection

Choosing the right analytical technique is a critical decision that impacts data quality, development time, and cost. The following workflow provides a logical path for selecting the most appropriate method.

MethodSelection Start Define Analytical Goal Goal_Quant Quantification Start->Goal_Quant Goal_Chiral Chiral Purity / Separation Start->Goal_Chiral Goal_Structure Structure Elucidation / Stereochemistry Start->Goal_Structure Matrix What is the sample matrix? Goal_Quant->Matrix Chiral_Screen Screen Chiral HPLC & SFC Goal_Chiral->Chiral_Screen NMR Use 1D & 2D NMR Goal_Structure->NMR Bio_Matrix Biological Matrix (Plasma, Urine) Matrix->Bio_Matrix Simple_Matrix Bulk Drug / Formulation Matrix->Simple_Matrix LCMSMS Use LC-MS/MS Bio_Matrix->LCMSMS Volatility Is the analyte volatile? Simple_Matrix->Volatility Yes_Volatile Yes Volatility->Yes_Volatile No_Volatile No Volatility->No_Volatile GCMS Consider GC-MS (likely with derivatization) Yes_Volatile->GCMS HPLCUV Use HPLC-UV/ELSD No_Volatile->HPLCUV

Caption: Decision workflow for selecting an analytical technique.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. The following are representative workflows for common analytical scenarios involving substituted piperidines.

Protocol 1: LC-MS/MS Quantification of a Piperidine Derivative in Plasma

This protocol is based on a robust method for high-sensitivity analysis in a biological matrix.[1]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., Atlantis C18, 5 µm, 3.9x100 mm).[12]

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) methanol or acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30°C.[12]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for the analyte and internal standard.[1]

Protocol 2: Chiral HPLC Method Development for a Piperidine Racemate

This protocol outlines a screening approach for separating enantiomers.[7]

  • Column and Mobile Phase Screening:

    • Select a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralcel® OD-H).[7]

    • Prepare a set of mobile phases. For normal phase, common starting points are n-hexane/ethanol or n-hexane/isopropanol in ratios like 90:10, 80:20, and 70:30.

    • For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (maintain consistent temperature).[7]

    • Detection: UV detector at a suitable wavelength (e.g., 225 nm).[7]

    • Injection Volume: 10 µL.

  • Optimization:

    • Inject the racemic sample on each column with each mobile phase.

    • Identify the condition that provides the best initial separation (resolution > 1.5 is ideal).

    • Optimize the separation by fine-tuning the mobile phase composition (alcohol percentage) and temperature.

Experimental Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) Precip 2. Add Acetonitrile + IS (300 µL) Plasma->Precip Vortex 3. Vortex (1 min) Precip->Vortex Centrifuge 4. Centrifuge (14k rpm, 10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Evap 6. Evaporate to Dryness (N2) Supernatant->Evap Recon 7. Reconstitute in Mobile Phase (100 µL) Evap->Recon Inject 8. Inject into LC-MS/MS Recon->Inject LC 9. Chromatographic Separation (C18) Inject->LC MS 10. MS/MS Detection (ESI+, MRM) LC->MS Data 11. Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for piperidine compound analysis.[1]

Conclusion

The analytical chemistry of substituted piperidines is a multifaceted field where the choice of technique must be deliberately aligned with the analytical objective. For robust quantification in complex biological matrices, LC-MS/MS is the definitive method, offering unmatched sensitivity and selectivity.[1] When chirality is the central question, a systematic screening of chiral columns using both HPLC and SFC is the most efficient path to a successful separation.[19] For the fundamental task of structural confirmation and stereochemical assignment, NMR spectroscopy remains an indispensable tool.[17]

By understanding the interplay between the physicochemical properties of the piperidine scaffold and the principles of each analytical technique, researchers can develop and validate methods that are not only accurate and precise but also fit for purpose, ensuring the safety and efficacy of these vital pharmaceutical compounds.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methyl-1-(2-methylbenzoyl)piperidine for Laboratory Professionals

The responsible and compliant disposal of chemical waste is a critical aspect of ensuring laboratory safety and environmental protection. This guide offers a detailed, procedural framework for the safe handling and dispo...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible and compliant disposal of chemical waste is a critical aspect of ensuring laboratory safety and environmental protection. This guide offers a detailed, procedural framework for the safe handling and disposal of 2-Methyl-1-(2-methylbenzoyl)piperidine, a synthetic organic compound utilized in research and development. Given the limited publicly available data on this specific compound, a cautious approach, grounded in established principles of chemical waste management, is paramount. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and environmental stewardship.

Foundational Knowledge: Hazard Assessment and Core Principles

The foundation of proper chemical disposal lies in a comprehensive waste management plan that adheres to a hierarchy of controls. This begins with pollution prevention and source reduction, followed by reuse, recycling, and finally, proper treatment and disposal.[8] For laboratory-scale operations, this translates to a systematic approach to waste segregation, containment, and disposal through licensed and regulated channels.

Caption: A streamlined workflow for the safe and compliant disposal of chemical waste in a laboratory setting.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for minimizing risks associated with chemical waste handling. The following steps provide a clear and actionable guide for the disposal of 2-Methyl-1-(2-methylbenzoyl)piperidine.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear the appropriate PPE to protect against potential splashes, inhalation, and skin contact.[1]

  • Eye and Face Protection: Chemical safety goggles are a minimum requirement. A face shield should be used when handling larger quantities.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[1]

  • Body Protection: A laboratory coat should always be worn. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection

Proper segregation is a cornerstone of safe chemical waste management, preventing potentially hazardous reactions between incompatible substances.[9][10]

  • Dedicated Waste Stream: Collect all waste containing 2-Methyl-1-(2-methylbenzoyl)piperidine in a dedicated container. Do not mix it with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Unused solutions or reaction residues should be collected in a designated liquid waste container.

    • Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a separate, clearly labeled solid waste container.[1]

Containerization and Labeling

The choice of container and the accuracy of its labeling are critical for safety and regulatory compliance.

  • Container Compatibility: Waste must be stored in containers made of a compatible material.[9] High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds. The container must have a tightly fitting cap to prevent leaks and the release of vapors.[9][11]

  • Accurate Labeling: The waste container must be clearly and accurately labeled.[10][12] The label should include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "2-Methyl-1-(2-methylbenzoyl)piperidine".

    • An indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable," based on the properties of similar compounds).

    • The date when waste was first added to the container.

Storage and Handling

Pending collection by a licensed waste disposal service, the waste must be stored safely and securely.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.[13] This area should be away from heat sources, ignition sources, and incompatible materials.[5][13]

  • Secondary Containment: It is best practice to store the waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks or spills.[1][8]

Spill Management and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[1]

    • Ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as vermiculite, sand, or earth.[1][14]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container for 2-Methyl-1-(2-methylbenzoyl)piperidine.[1]

    • Decontaminate the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[1]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.

Disposal of Empty Containers

"Empty" containers that previously held 2-Methyl-1-(2-methylbenzoyl)piperidine must be handled as hazardous waste until they are properly decontaminated.[8]

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound.[8][15][16]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[1][8][15]

  • Final Container Disposal: Once triple-rinsed, the container can typically be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as non-hazardous solid waste.[1]

Final Disposal and Regulatory Compliance

The ultimate disposal of 2-Methyl-1-(2-methylbenzoyl)piperidine must be conducted by a licensed and reputable hazardous waste disposal company.[1]

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of chemical waste. They will have established procedures and contracts with certified vendors.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation. This documentation is essential for regulatory compliance.[11]

The disposal of laboratory chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as by state and local authorities.[11][12] Academic laboratories may be subject to specific regulations under Subpart K of the RCRA.[11][17] It is imperative to adhere to all applicable regulations.

Key Disposal Parameters
ParameterGuidelineJustification
Waste Classification Hazardous Chemical WasteBased on the structural similarity to other toxic and potentially flammable piperidine derivatives.[1][2][3][4][5][6][7]
Primary Disposal Method Incineration via a licensed hazardous waste facilityA common and effective method for the destruction of organic chemical waste.[14]
Container Type Chemically compatible, sealed container (e.g., HDPE, glass)To prevent leaks, reactions, and vapor release.[9][11]
Storage Conditions Secure, ventilated, designated area with secondary containmentTo ensure safety, prevent unauthorized access, and contain potential spills.[1][8][13]

This guide provides a comprehensive framework for the responsible disposal of 2-Methyl-1-(2-methylbenzoyl)piperidine. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer working environment and the protection of our natural resources. Always consult your institution's specific chemical hygiene plan and EHS department for the final authority on waste disposal procedures.

Sources

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